molecular formula C34H66O6 B2470196 Dmg-peg 2000 CAS No. 160743-62-4

Dmg-peg 2000

Cat. No.: B2470196
CAS No.: 160743-62-4
M. Wt: 570.9 g/mol
InChI Key: HYXWVUFYXOOASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMG-PEG is a lipid excipient that has been used in combination with other lipids in the formation of lipid nanoparticles. Administration of fumarylacetoacetate hydrolase (FAH) mRNA in DMG-PEG-containing lipid nanoparticles increases survival in a mouse model of hereditary tyrosinemia type 1 (HT-1). Formulations containing DMG-PEG have been used in the development of lipid nanoparticles for the delivery of mRNA-based vaccines.>

Properties

IUPAC Name

[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-33(35)39-31-32(30-38-29-28-37-3)40-34(36)27-25-23-21-19-17-15-13-11-9-7-5-2/h32H,4-31H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXWVUFYXOOASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COCCOC)OC(=O)CCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160743-62-4
Record name PEG-DMG
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160743-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structure and Application of DMG-PEG 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000), a critical excipient in advanced drug delivery systems. We will delve into its core chemical structure, physicochemical properties, and its pivotal role in the formulation of lipid nanoparticles (LNPs), particularly for mRNA-based therapeutics. This document synthesizes key quantitative data and outlines detailed experimental protocols for the formulation and characterization of this compound-containing LNPs.

Core Chemical Structure and Physicochemical Properties

This compound is a synthetic PEGylated lipid, an amphiphilic polymer meticulously designed for nanomedicine applications.[1] Its structure is composed of a hydrophobic lipid anchor and a hydrophilic polymer chain, a design that is fundamental to its function in drug delivery vehicles.[1]

The hydrophobic anchor is 1,2-dimyristoyl-rac-glycerol (B52915) (DMG). This component features two myristoyl fatty acid chains, which are saturated and 14 carbons in length (C14:0).[1][2] These lipid chains enable the molecule to firmly embed within the lipid bilayer of nanoparticles.[1]

The hydrophilic region consists of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of approximately 2000 Daltons.[1] This PEG chain forms a hydrated layer on the surface of the nanoparticle, providing steric stabilization.[2]

The lipid anchor and the PEG chain are connected via an ether linkage to a glycerol (B35011) backbone.[1]

Physicochemical Properties of this compound
PropertyValueReferences
Chemical Name 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000[3]
Synonyms DMG-PEG(2000), PEG-DMG 2000
CAS Number 160743-62-4[1]
Average Molecular Weight ~2509.2 g/mol [1]
Molecular Formula (C₂H₄O)nC₃₂H₆₂O₅[4]
Appearance White to off-white solid powder or viscous liquid[1]
Solubility Soluble in organic solvents like ethanol (B145695), chloroform, and DMSO. Can be dissolved in hot water.[1]
Storage Conditions -20°C, protected from light and moisture.[1]

Role in Lipid Nanoparticle (LNP) Formulations

This compound is a cornerstone in the formulation of LNPs for several reasons:

  • Steric Stabilization: The PEG chain provides a "stealth" characteristic to the LNPs, preventing their aggregation and reducing non-specific binding of serum proteins. This, in turn, increases the circulation half-life of the nanoparticles in vivo.[2]

  • Control of Particle Size and Polydispersity: The molar percentage of this compound in the lipid mixture is a critical parameter that can be adjusted to control the final size and uniformity (Polydispersity Index - PDI) of the LNPs.[2]

  • "PEG Shedding": Compared to PEGylated lipids with longer acyl chains (like DSPE-PEG 2000 with C18 chains), this compound has a shorter residence time in the lipid bilayer. This allows for the relatively rapid dissociation or "shedding" of the PEG layer from the LNP surface upon reaching the target site, which is believed to be important for cellular uptake and endosomal escape of the cargo.[1]

Quantitative Impact of this compound on LNP Properties

The following table summarizes experimental data on how varying the molar percentage of this compound can influence the physicochemical properties of LNPs.

Molar % of this compoundHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)References
1.5%~80-90~0.1 - 0.2~ -7 to -10>95%[5][6][7]
5%~70-80~0.1 - 0.15~ -5 to -8>95%[5][7]

Note: The exact values can vary depending on the other lipid components, the formulation method, and the nature of the cargo.

Experimental Protocols

Preparation of Lipid Stock Solutions
  • This compound Stock: Prepare a 10 mM stock solution of this compound in ethanol. Heating to 60-65°C may be required for complete solubilization.[8]

  • Ionizable Lipid Stock: Prepare a 100 mM stock solution of the chosen ionizable lipid (e.g., SM-102, DLin-MC3-DMA) in ethanol.[8]

  • Helper Lipid Stock: Prepare a 10 mM stock solution of a helper lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) in ethanol. Heating may be necessary.[8]

  • Cholesterol Stock: Prepare a 100 mM stock solution of cholesterol in ethanol. Keep this solution warm (>37°C) to maintain solubility.[8]

Formulation of mRNA-LNPs by Microfluidic Mixing

This protocol describes the formulation of LNPs with a typical molar ratio of ionizable lipid:DSPC:cholesterol:this compound of 50:10:38.5:1.5.[8]

  • Prepare the Lipid Mixture (Organic Phase):

    • In an appropriate tube, combine the lipid stock solutions to achieve the desired molar ratio. For a 1 mL final lipid mix at 25 mM total lipid concentration, combine:

      • 125 µL of 100 mM ionizable lipid

      • 250 µL of 10 mM DSPC

      • 96.25 µL of 100 mM cholesterol

      • 37.5 µL of 10 mM this compound

      • 491.25 µL of ethanol[8]

  • Prepare the Aqueous Phase:

    • Dilute the mRNA to the desired concentration (e.g., 0.4 µM) in a low pH buffer, such as 25-50 mM sodium acetate (B1210297) or sodium citrate, pH 4.0.[8][9]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr™) with the lipid mixture in the organic phase inlet and the mRNA solution in the aqueous phase inlet.

    • Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 1:3 organic to aqueous phase) to induce nanoprecipitation and self-assembly of the LNPs.[6]

  • Purification and Buffer Exchange:

    • The resulting LNP solution is typically turbid.

    • Dialyze the LNP suspension against a neutral buffer, such as phosphate-buffered saline (PBS), pH 7.4, using a dialysis cassette (e.g., 10 kDa MWCO) to remove the ethanol and raise the pH.[5][9]

  • Sterilization and Storage:

    • Filter the purified LNPs through a 0.2 µm sterile filter.[8]

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.[5]

Characterization of LNPs
  • Particle Size, PDI, and Zeta Potential:

    • Measure the hydrodynamic diameter, polydispersity index, and surface charge of the LNPs using Dynamic Light Scattering (DLS) and a zetasizer.[6]

  • mRNA Encapsulation Efficiency:

    • Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., Quant-iT™ RiboGreen™ assay).

    • Measure the fluorescence in the presence and absence of a membrane-disrupting surfactant (e.g., 0.2% Triton X-100).[8]

    • The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of LNP formulation and characterization, as well as the structural relationship of this compound.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage cluster_characterization Characterization Lipid_Stocks Prepare Lipid Stock Solutions (this compound, Ionizable Lipid, Helper Lipid, Cholesterol) Mixing Microfluidic Mixing (Nanoprecipitation) Lipid_Stocks->Mixing Aqueous_Phase Prepare Aqueous Phase (mRNA in low pH buffer) Aqueous_Phase->Mixing Dialysis Dialysis (Buffer Exchange to pH 7.4) Mixing->Dialysis Sterilization Sterile Filtration (0.2 µm filter) Dialysis->Sterilization Storage Storage (4°C or -80°C) Sterilization->Storage DLS Size, PDI, Zeta Potential (DLS) Sterilization->DLS Encapsulation Encapsulation Efficiency (RiboGreen Assay) Sterilization->Encapsulation

Caption: Workflow for the formulation and characterization of this compound-containing LNPs.

DMG_PEG_2000_Structure cluster_molecule This compound cluster_hydrophobic Hydrophobic Anchor cluster_hydrophilic Hydrophilic Chain DMG_PEG This compound Molecule DMG 1,2-Dimyristoyl-rac-glycerol (DMG) PEG Methoxy-PEG 2000 Glycerol Glycerol Backbone Myristoyl_Chains Two C14:0 Fatty Acid Chains DMG->Myristoyl_Chains comprises DMG->Glycerol attached to PEG->Glycerol attached to

Caption: Logical relationship of the core components of the this compound chemical structure.

References

An In-depth Technical Guide on the Mechanism of Action of DMG-PEG 2000 in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a critical component in many lipid nanoparticle (LNP) formulations, including the Moderna mRNA-1273 COVID-19 vaccine.[1][2] Its primary role is to provide a hydrophilic polyethylene (B3416737) glycol (PEG) shield on the surface of the LNP. This "PEGylation" is essential for stabilizing the nanoparticles, preventing aggregation, and prolonging their circulation time in the bloodstream by reducing clearance by the immune system.[1][3] However, this protective layer also creates a challenge known as the "PEG dilemma," where the steric hindrance that protects the LNP in circulation can also impede its uptake by target cells and subsequent endosomal escape of the payload.[4]

The unique functionality of this compound lies in its C14 lipid anchor. Compared to PEGylated lipids with longer anchors (e.g., DSPE-PEG with a C18 anchor), the C14 anchor of this compound allows for its relatively rapid dissociation, or "shedding," from the LNP surface upon entering the in vivo environment. This de-PEGylation is a crucial step, unmasking the underlying lipids and facilitating interaction with target cells, cellular uptake, and ultimately, the endosomal escape and cytosolic delivery of the nucleic acid payload. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and process visualizations.

The Core Function and "PEG Dilemma" of this compound

This compound is an amphiphilic polymer, featuring a hydrophilic PEG chain (molecular weight of ~2000 Da) and a hydrophobic dimyristoyl glycerol (B35011) (DMG) lipid anchor with two 14-carbon chains. This structure allows it to be firmly anchored into the lipid bilayer of an LNP, with the PEG chain extending outwards.

The primary functions of incorporating this compound into LNP formulations are:

  • Stabilization: During formulation and storage, the PEG layer provides steric hindrance that prevents the nanoparticles from aggregating, which is crucial for maintaining consistent particle size and efficacy.

  • Prolonged Circulation: In vivo, the hydrophilic PEG shield reduces opsonization (the process of marking pathogens for phagocytosis) and uptake by the mononuclear phagocyte system (MPS), thereby extending the LNP's circulation half-life and increasing the probability of reaching target tissues.

This protective function, however, leads to the "PEG dilemma" : the same steric shield that protects the LNP also inhibits the necessary interactions for cellular uptake and endosomal escape. For the LNP to deliver its payload, the PEG shield must be removed at the target site. This is where the specific chemistry of the DMG anchor becomes paramount.

PEG_Dilemma The dual role of this compound illustrates the 'PEG Dilemma'. cluster_0 In Systemic Circulation cluster_1 At Target Cell LNP_Circulation PEGylated LNP Stability Colloidal Stability & Prevention of Aggregation LNP_Circulation->Stability Leads to Stealth Steric Hindrance & Reduced MPS Uptake (Stealth Effect) LNP_Circulation->Stealth Provides LNP_Target PEGylated LNP Uptake Reduced Cellular Uptake LNP_Target->Uptake Results in Endosomal_Escape Impaired Endosomal Escape LNP_Target->Endosomal_Escape Results in LNP_Mechanism This compound Mechanism of Action in Target Cell cluster_circulation Systemic Circulation cluster_cell Target Cell Interaction LNP_PEG 1. LNP with DMG-PEG Shield PEG_Shed 2. PEG Shedding (C14 Anchor Dissociates) LNP_PEG->PEG_Shed LNP_ApoE 3. ApoE Adsorption to Exposed LNP Surface PEG_Shed->LNP_ApoE Uptake 4. Receptor-Mediated Endocytosis LNP_ApoE->Uptake Binding to Receptor Endosome 5. LNP in Endosome Uptake->Endosome Acidification 6. Endosomal Acidification (pH Drop) Endosome->Acidification Escape 7. Endosomal Escape (Membrane Disruption) Acidification->Escape Release 8. Payload Release into Cytoplasm Escape->Release Experimental_Workflow General workflow for LNP formulation and in vitro testing. cluster_formulation LNP Formulation & QC cluster_testing Functional Testing Lipid_Mix Prepare Lipid Mix (Ethanol) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics NA_Mix Prepare Nucleic Acid (Aqueous Buffer) NA_Mix->Microfluidics Purification Purification (Dialysis) Microfluidics->Purification DLS Characterization: Size, PDI, Zeta (DLS) Purification->DLS RiboGreen Characterization: Encapsulation (RiboGreen) Purification->RiboGreen LNP_Treatment Treat Cells with LNPs Purification->LNP_Treatment Proceed to Testing Cell_Culture Cell Seeding Cell_Culture->LNP_Treatment Incubation Incubate (e.g., 24h) LNP_Treatment->Incubation Analysis Analyze Reporter Gene (Luminescence/Fluorescence) Incubation->Analysis

References

A Technical Guide to 1,2-Dimyristoyl-rac-glycero-3-methoxypolyethylene Glycol-2000 (DMG-PEG 2000)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly referred to as DMG-PEG 2000, is a synthetic, PEGylated lipid that has become an indispensable excipient in the field of advanced drug delivery.[1][2] It is an amphiphilic polymer, structurally composed of a hydrophobic dimyristoyl glycerol (B35011) (DMG) anchor and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain of approximately 2000 Daltons.[2] This unique structure allows this compound to play a critical role in the formulation of lipid nanoparticles (LNPs), where it is a key component for encapsulating and delivering nucleic acid-based therapeutics, such as mRNA and siRNA.[1][3][4] Notably, it is a component in the Moderna COVID-19 mRNA vaccine.[1][5]

The primary functions of this compound in LNP formulations include controlling particle size, promoting self-assembly, ensuring storage stability, and, most importantly, creating a hydrophilic shield that reduces aggregation and opsonization (the process of marking pathogens for phagocytosis).[3] This "stealth" characteristic conferred by the PEG chain prolongs the circulation half-life of nanoparticles in vivo, allowing for more effective delivery to target tissues.[5] Compared to PEGylated lipids with longer acyl chains like DSPE-PEG 2000 (C18), the shorter C14 chains of this compound result in a faster dissociation from the LNP surface, a characteristic that may facilitate the release of the therapeutic cargo at the target site.[2]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its function in pharmaceutical formulations. Key quantitative properties are summarized below.

PropertyValueReferences
Synonyms 1,2-Dimyristoyl-rac-glycero-3-methoxy-Polyethylene Glycol(2000), mPEG-DMG[6][7]
CAS Number 160743-62-4[4][7][8][9][10]
Molecular Formula C₃₂H₆₂O₅(C₂H₄O)n, where n ≈ 45[6][7][10]
Average Molecular Weight ~2509.2 g/mol (Varies due to PEG polydispersity)[2][9]
Appearance White to off-white crystalline solid or viscous liquid[2][6]
Purity ≥90% to >99% (Supplier dependent)[4][6][7]
Solubility Soluble in ethanol (B145695) (~1-10 mg/ml), chloroform (B151607) (~10 mg/ml), DMSO, and dimethylformamide (~1 mg/ml). Can also be dissolved in hot water.[2][4][6][10]
Storage Conditions -20°C, sealed, away from moisture and light.[2][6][10]
Stability ≥ 4 years when stored correctly.[6][7]

Experimental Protocols

Protocol 1: Formulation of mRNA-Containing Lipid Nanoparticles

This protocol describes a representative method for preparing LNPs using this compound via a rapid mixing technique, adapted from common laboratory procedures.[11][12] The molar ratio of lipids used here is illustrative of formulations found in successful mRNA delivery systems: Ionizable Lipid : DSPC : Cholesterol : this compound = 50 : 10 : 38.5 : 1.5 .[11][12]

Materials:

  • Ionizable lipid (e.g., SM-102)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • mRNA cargo

  • Anhydrous Ethanol (EtOH)

  • Sodium Acetate (B1210297) Buffer (e.g., 100 mM, pH 5.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Dialysis device (e.g., 10 kDa MWCO) or tangential flow filtration system

  • 0.2 µm sterile filters

Methodology:

  • Preparation of Lipid Stock Solutions:

    • Individually dissolve the ionizable lipid, DSPC, cholesterol, and this compound in anhydrous ethanol to create concentrated stock solutions (e.g., 10-100 mM).[11]

    • Gentle heating (e.g., 60-65°C) may be required to fully dissolve some lipids, particularly DSPC and cholesterol.[11] Ensure cholesterol solutions are kept warm (>37°C) to maintain solubility.[11][12]

  • Preparation of Lipid Mixture (Organic Phase):

    • In a sterile tube, combine the lipid stock solutions in the desired molar ratio (50:10:38.5:1.5).[11][12]

    • Add sufficient anhydrous ethanol to achieve a final total lipid concentration of, for example, 25 mM.[11] Mix thoroughly until the solution is clear. This solution can be stored at -20°C.[11]

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA cargo in the low pH sodium acetate buffer to the desired concentration (e.g., 0.2 - 0.5 mg/mL).[11] The acidic buffer ensures the ionizable lipid will be protonated and positively charged, facilitating electrostatic interaction with the negatively charged mRNA backbone.

  • LNP Formation via Rapid Mixing:

    • This step is critical and requires rapid, turbulent mixing to induce nanoprecipitation and self-assembly. This can be achieved using several methods:

      • Microfluidic Mixing: Pump the organic phase and aqueous phase through a microfluidic mixing device (e.g., at a 1:3 or 1:5 volume ratio of organic to aqueous phase).[11][12] This is the most controlled and reproducible method.

      • Manual Mixing: Vigorously inject the lipid mixture into the vortexing mRNA solution.[12] While less controlled, it is suitable for small-scale preparations.

  • Purification and Buffer Exchange:

    • The resulting LNP dispersion will contain ethanol and be at a low pH. It must be purified to make it suitable for in vitro or in vivo use.

    • Dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours, with several buffer changes, to remove ethanol and raise the pH.[12] This neutralizes the surface charge of the LNPs.

    • Alternatively, for larger volumes, use tangential flow filtration (TFF). For small volumes, a 20x dilution in PBS can be sufficient for initial testing.[11]

  • Sterilization and Storage:

    • Sterile filter the final LNP formulation through a 0.2 µm syringe filter.[11][12]

    • Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP sample in PBS (pH 7.4). Analyze using a DLS instrument to determine the average hydrodynamic diameter (Z-average) and the PDI, which indicates the width of the size distribution. A PDI < 0.2 is generally considered acceptable.

2. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the LNP sample in an appropriate low-ionic-strength buffer. The zeta potential measures the surface charge of the nanoparticles. After buffer exchange to PBS, the charge should be near neutral.

3. Encapsulation Efficiency (EE):

  • Method: Ribogreen assay or similar fluorescent dye-based method.

  • Procedure:

    • Measure the total RNA fluorescence in an aliquot of the LNP sample after lysing the nanoparticles with a surfactant like Triton X-100 (0.2% v/v final concentration).[11]

    • Measure the fluorescence of an intact LNP aliquot (representing unencapsulated, accessible RNA).

    • Calculate EE % = [(Total RNA - Unencapsulated RNA) / Total RNA] * 100. EE is often >90% for optimized formulations.

Visualized Workflows and Pathways

The following diagrams illustrate key processes involving this compound, adhering to the specified design constraints.

G cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Low pH Buffer) cluster_process Process cluster_characterization Characterization L1 Ionizable Lipid Mix_Lipids Combine Lipids L1->Mix_Lipids L2 DSPC L2->Mix_Lipids L3 Cholesterol L3->Mix_Lipids L4 This compound L4->Mix_Lipids Formation Rapid Mixing (e.g., Microfluidics) Mix_Lipids->Formation Cargo mRNA Cargo Cargo->Formation Purification Purification (Dialysis / TFF) Formation->Purification Size Size & PDI (DLS) Purification->Size Zeta Zeta Potential (ELS) Purification->Zeta EE Encapsulation Efficiency Purification->EE

LNP Formulation and Characterization Workflow

G LNP PEGylated LNP (with this compound) Endocytosis Cellular Uptake (Clathrin/Caveolae-Mediated) LNP->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Escape Endosomal Escape (Ionizable lipid protonation disrupts membrane) LateEndosome->Escape Lysosome Lysosomal Degradation LateEndosome->Lysosome Release Cytosolic Release of mRNA Escape->Release Translation mRNA Translation (Protein Production) Release->Translation

Cellular Uptake and Endosomal Escape Pathway

Mechanism of Action in Drug Delivery

The inclusion of this compound is crucial for the systemic delivery of LNP-encapsulated therapeutics. The PEGylated surface acts as a steric barrier, preventing the adsorption of serum proteins that would otherwise mark the nanoparticles for clearance by the mononuclear phagocyte system (MPS).[3][5] This "stealth" property significantly increases the circulation time of the LNPs, enhancing the probability of reaching their target tissue.[3]

Studies have shown that PEGylation can influence the route of cellular entry.[13][14][15] While non-PEGylated particles may be taken up via macropinocytosis, LNPs coated with PEG tend to be internalized through more specific pathways like clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis (CAV).[13][14][15][16]

Once inside the cell, the LNP is trafficked through the endosomal pathway. As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipid within the LNP core, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the LNP and its therapeutic cargo to escape into the cytoplasm, thereby avoiding degradation in the lysosome.[17] The relatively rapid shedding of this compound from the LNP surface compared to lipids with longer anchors may aid this process by unmasking other lipids that interact with the endosomal membrane.[2]

References

The Core Function of DMG-PEG 2000 in mRNA Vaccine Lipid Nanoparticle (LNP) Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The advent of mRNA vaccines represents a paradigm shift in vaccinology, with lipid nanoparticles (LNPs) at the heart of this technological breakthrough. These LNPs are typically composed of four lipid excipients: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. This technical guide provides an in-depth examination of a critical PEGylated lipid, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000). We will explore its fundamental physicochemical properties, its multifaceted role in LNP formulation, stability, and pharmacokinetics, and its impact on the overall efficacy and safety of mRNA vaccines. This document synthesizes quantitative data, details key experimental protocols, and provides visual diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field.

Introduction to this compound

The success of mRNA vaccines, such as the Moderna COVID-19 vaccine (Spikevax®), is intrinsically linked to the efficacy of the LNP delivery system.[1][2] These nanoparticles protect the fragile mRNA from degradation by ribonucleases, facilitate cellular uptake, and enable endosomal escape for cytosolic delivery.[3] this compound is a synthetic, PEGylated lipid that is a crucial component of these LNPs.[1][4] Its primary role is to provide colloidal stability to the nanoparticle and to create a hydrophilic, "stealth" layer that shields the LNP from the host's immune system, thereby extending its circulation time.[5][6][7]

The selection of this compound, specifically with its C14 lipid anchors, is a deliberate design choice. These shorter acyl chains allow the PEG-lipid to gradually dissociate from the LNP surface in vivo.[8][9] This "PEG shedding" is vital for unmasking the LNP surface, allowing it to interact with target cells and fuse with the endosomal membrane, a critical step for mRNA release.[10] This guide will dissect these functions, presenting the underlying data and methodologies that define our understanding of this essential excipient.

Physicochemical Properties of this compound

This compound is an amphiphilic polymer, meaning it possesses both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail.[8] This dual nature is fundamental to its function, allowing it to anchor into the lipid bilayer of the LNP while presenting the water-soluble PEG chain to the external aqueous environment.[8]

PropertyValueReference(s)
Chemical Name 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000[8][11]
Abbreviation This compound[11]
CAS Number 160743-62-4[8]
Molecular Weight ~2509.2 g/mol [8]
Hydrophilic Moiety Methoxy-terminated polyethylene (B3416737) glycol (mPEG), MW ≈ 2000 Da[8]
Hydrophobic Moiety Dimyristoyl glycerol (B35011) (DMG), two C14 saturated fatty acid chains[8][9]
Appearance White to off-white solid or viscous liquid[8]
Solubility Soluble in organic solvents (e.g., ethanol (B145695), chloroform, DMSO) and hot water[8]

Role in LNP Formulation and Efficacy

The inclusion of this compound in the lipid mixture is critical for controlling the physicochemical characteristics of the resulting LNPs. Its concentration directly influences particle size, stability, surface charge, and, ultimately, biological performance.

LNP Formation and Stabilization

During the LNP self-assembly process, typically performed via microfluidic mixing, this compound plays a crucial role. The hydrophilic PEG chains form a steric barrier on the nanoparticle surface, which prevents the aggregation of LNPs during both formulation and storage.[12] The molar percentage of this compound is a key parameter that can be adjusted to control the final particle size.[12] While typically used at low molar ratios (around 1-5%), this small fraction is essential for producing uniform and stable nanoparticles.[12]

The "Stealth" Effect and Pharmacokinetics

Once administered, LNPs face rapid clearance by the mononuclear phagocyte system (MPS). The dense layer of PEG chains on the LNP surface, provided by this compound, creates a hydration shell that sterically hinders the binding of opsonin proteins.[5][13] This "stealth" effect reduces MPS uptake, thereby prolonging the systemic circulation half-life of the LNPs and increasing the probability of reaching target tissues.[6][10]

The "PEG Dilemma": A Balance of Contradictory Functions

While PEGylation is essential for stability and circulation, it can also impede the nanoparticle's ultimate goal: cellular uptake and endosomal escape.[10][14] This trade-off is known as the "PEG dilemma."[10] A high density of PEG on the surface can shield the LNP so effectively that it reduces interaction with cell membranes. This compound's C14 acyl chains provide a weaker anchor to the LNP core compared to longer C18 chains (like in DSPE-PEG), allowing it to detach from the LNP surface in the bloodstream.[9][10] This shedding process is crucial for exposing the other lipid components, which mediate endosomal escape and mRNA delivery.[10] Studies have shown that LNPs formulated with the faster-shedding DMG-PEG outperform those with longer-chain DSG-PEG (C18), irrespective of the ionizable lipid used.[10][15]

Caption: Logical relationship of the "PEG Dilemma".

Quantitative Impact on LNP Characteristics

The molar ratio of this compound is a critical formulation parameter that is carefully optimized. A bell-shaped relationship often exists between the PEG content and transfection efficiency, with different optima for in vitro and in vivo applications.[14][16] This is because lower PEG levels may enhance cellular internalization, which is dominant in vitro, while higher levels improve systemic stability, which is crucial for in vivo delivery.[14][16]

Table 1: Effect of this compound Molar Ratio on LNP Physicochemical Properties

Molar Ratio of this compound (%) Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Reference(s)
1.5 < 90 < 0.21 -3.09 ± 0.34 [17]
0.1 - 1.5 < 200 Narrow Decreasing trend with higher % [16]

| 5.0 - 10.0 | > 200 | Narrow | More neutral than lower % |[16] |

Table 2: Effect of this compound Molar Ratio on LNP Performance

Molar Ratio of this compound (%) Key Finding Context Reference(s)
1.5 Optimal mRNA transfection In vitro (HeLa & DC2.4 cells) [14][16]
5.0 Highest transgene expression In vivo (mice, IV admin) [14][16]
10.0 Lowest encapsulation efficiency In vitro formulation [16]

| 0.3 | Higher transfection than 1.5% | In vitro (DC2.4 cells, modified PEG) |[9] |

Immunogenicity and Safety Considerations

While historically considered biologically inert, PEG can be immunogenic, and pre-existing anti-PEG antibodies have been detected in a portion of the healthy population.[6][18] The administration of PEGylated therapeutics, including mRNA vaccines, can induce or boost the production of these antibodies.[18][19][20] The Moderna vaccine (mRNA-1273), which contains this compound, has been shown to induce significantly higher levels of anti-PEG antibodies compared to the Pfizer-BioNTech vaccine.[19] These antibodies could potentially lead to accelerated blood clearance (ABC) of subsequently administered PEGylated drugs or, in rare cases, contribute to hypersensitivity or anaphylactic reactions.[6][21] Such reactions may be mediated by the activation of the complement system.[3][22]

Immune_Pathway lnp LNP (with mRNA payload and this compound) apc Antigen Presenting Cell (e.g., Dendritic Cell) lnp->apc Uptake endosome Endocytosis & Endosome Formation apc->endosome escape Endosomal Escape endosome->escape translation mRNA Translation into Spike Antigen escape->translation presentation Antigen Presentation on MHC Molecules translation->presentation t_cell T-Cell Activation presentation->t_cell b_cell B-Cell Activation & Differentiation t_cell->b_cell antibodies Antibody Production b_cell->antibodies

Caption: Simplified immune activation pathway by an mRNA-LNP vaccine.

Detailed Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for preparing LNPs encapsulating mRNA.

Materials:

  • Ionizable lipid (e.g., SM-102), Cholesterol, DSPC, this compound.[23]

  • Ethanol (200 proof, anhydrous).

  • mRNA in an aqueous buffer (e.g., 200 mM acetate (B1210297) buffer, pH 5.4).[16]

  • Microfluidic mixing system (e.g., PNI NanoAssemblr®).

  • Dialysis cassettes (e.g., 10K MWCO) or Tangential Flow Filtration (TFF) system.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare Lipid Stock in Ethanol: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol to achieve a desired total lipid concentration (e.g., 25 mM) and molar ratio (e.g., 50:10:38.5:1.5).[23][24] Heating to 60-65°C may be required to fully dissolve all components.[24]

  • Prepare mRNA Aqueous Phase: Dilute the mRNA to the target concentration in the acetate buffer.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and place them on the microfluidic system's pumps.

  • Initiate Mixing: Set the desired flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate. The rapid mixing within the microfluidic cartridge induces nanoprecipitation and self-assembly of the LNPs, encapsulating the mRNA.[16]

  • Purification and Buffer Exchange: The resulting LNP suspension is immediately dialyzed against PBS (pH 7.4) overnight or processed using a TFF system to remove ethanol and exchange the buffer.[16]

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C for further use.[24]

LNP_Workflow cluster_prep Phase Preparation cluster_form LNP Formation cluster_post Post-Processing & QC lipids 1. Dissolve Lipids (Ionizable, DSPC, Cholesterol, this compound) in Ethanol mixing 3. Microfluidic Mixing (Rapid Nanoprecipitation) lipids->mixing mrna 2. Dissolve mRNA in Aqueous Buffer (pH ~5.4) mrna->mixing purify 4. Purification & Buffer Exchange (Dialysis or TFF) mixing->purify qc 5. Characterization (Size, Zeta, Encapsulation) purify->qc

Caption: Experimental workflow for LNP-mRNA formulation.
Key LNP Characterization Methods

  • Size, PDI, and Zeta Potential:

    • Technique: Dynamic Light Scattering (DLS).[16]

    • Protocol: Dilute the LNP sample in PBS or deionized water to an appropriate concentration. Analyze using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures fluctuations in scattered light to determine the hydrodynamic diameter (size) and polydispersity index (PDI). For zeta potential, an electric field is applied to measure particle mobility.[25]

  • mRNA Encapsulation Efficiency:

    • Technique: RiboGreen® Assay.[14]

    • Protocol: Prepare two sets of LNP samples. In one set, add a lysis buffer (e.g., 0.2% Triton X-100) to disrupt the LNPs and release all mRNA.[24] Leave the other set intact. Add the RiboGreen® dye, which fluoresces upon binding to nucleic acids, to both sets. Measure fluorescence (Ex/Em ~480/520 nm). Encapsulation efficiency is calculated as: (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100%.

  • Lipid Component Quantification:

    • Technique: High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[26][27]

    • Protocol: Develop a chromatographic method capable of separating the different lipid components. For this compound, which is a polydisperse polymer, LC-MS can identify and quantify the different PEG chain lengths.[26] A standard curve for each lipid is generated to quantify its concentration in the final LNP formulation. This is crucial for quality control and ensuring batch-to-batch consistency.[27]

Standard In Vitro and In Vivo Assays
  • In Vitro Transfection Efficiency:

    • Protocol: Seed a relevant cell line (e.g., HeLa, DC2.4) in a multi-well plate.[16] Prepare LNPs encapsulating a reporter mRNA (e.g., Luciferase or GFP). Treat the cells with the LNPs at various concentrations. After a set incubation period (e.g., 24-48 hours), measure the reporter protein expression via a luminometer for luciferase or flow cytometry/fluorescence microscopy for GFP.[16][24]

  • In Vivo Biodistribution and Efficacy:

    • Protocol: Administer LNPs containing a reporter mRNA (e.g., Luciferase) to an animal model (e.g., mice) via the desired route (e.g., intravenous, intramuscular).[10][16] At various time points, perform in vivo imaging (e.g., IVIS) after injecting the substrate (luciferin) to visualize the location and intensity of protein expression. Alternatively, organs can be harvested, homogenized, and assayed for luciferase activity to quantify expression levels in specific tissues.[16]

Conclusion

This compound is far more than a simple stabilizer in mRNA vaccine formulations. It is a highly engineered excipient whose specific chemical structure—particularly its C14 acyl anchors and 2000 Da PEG chain—is central to the function of the LNP delivery system. It governs the nanoparticle's stability, size, and circulation longevity while simultaneously mediating the critical "PEG dilemma" through its ability to shed from the LNP surface. The concentration of this compound must be meticulously optimized to strike a delicate balance between achieving a long systemic half-life and enabling efficient cellular uptake and endosomal release. Understanding the quantitative impact of this lipid on LNP properties and its potential immunogenicity is paramount for the rational design and development of safe and effective next-generation mRNA therapeutics and vaccines.

References

An In-depth Technical Guide to the Physical Properties of DMG-PEG 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000), a critical component in modern drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs) for mRNA-based therapeutics.

Core Physical and Chemical Characteristics

This compound is an amphiphilic polymer renowned for its role in stabilizing lipid-based nanocarriers. Its unique structure, comprising a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (mPEG) head and a hydrophobic 1,2-dimyristoyl-rac-glycerol (B52915) (DMG) tail, drives its self-assembly in aqueous environments and dictates its physicochemical behavior.[1] The dimyristoyl anchor consists of two 14-carbon saturated fatty acid chains.[1]

Below is a summary of the key physical and chemical properties of this compound:

PropertyValueReferences
Chemical Name 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000[2]
Synonyms This compound, PEG-DMG, mPEG-DMG[3]
CAS Number 160743-62-4[2]
Molecular Weight Approximately 2509.2 g/mol
Appearance White or off-white solid powder or viscous liquid
Solubility Soluble in organic solvents (chloroform, methanol (B129727), DMSO) and hot water.
Storage Conditions -20°C, protected from light and moisture.
Hydrodynamic Diameter of Micelles ~15.9 nm in water
Phase Transition Temperature (Tm) > 50°C

Self-Assembly and Micellar Characteristics

In aqueous solutions, when the concentration of this compound surpasses its critical micelle concentration (CMC), the molecules spontaneously self-assemble into micellar structures. This process is driven by the hydrophobic effect, where the DMG tails aggregate to form a core, shielded from the aqueous environment by the hydrophilic PEG chains that form a protective corona. This self-assembly is fundamental to its function in drug delivery systems.

Experimental Protocols for Physical Characterization

Accurate characterization of the physical properties of this compound is essential for the consistent and reproducible formulation of lipid nanoparticles. The following sections detail the experimental methodologies for determining key physical parameters.

Determination of Hydrodynamic Radius and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a suspension. It is a primary method for determining the hydrodynamic radius of this compound micelles and the polydispersity of the sample.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be above the expected CMC to ensure micelle formation.

    • Filter the buffer using a 0.22 µm syringe filter to remove any dust or particulate contaminants.

    • Dilute the this compound stock solution with the filtered buffer to the desired concentration for analysis. Ensure the final concentration is appropriate for the DLS instrument's sensitivity.

  • Instrumentation and Measurement:

    • Use a DLS instrument equipped with a laser and a detector positioned at a specific angle (commonly 90° or 173°).

    • Equilibrate the sample to a controlled temperature (e.g., 25°C) within the instrument.

    • The instrument directs a laser beam through the sample. The scattered light from the diffusing micelles is detected, and the fluctuations in scattering intensity are measured over time.

  • Data Analysis:

    • The instrument's software uses an autocorrelation function to analyze the intensity fluctuations.

    • The Stokes-Einstein equation is then applied to the decay rate of the correlation function to calculate the translational diffusion coefficient, from which the hydrodynamic radius (Rh) is determined.

    • The polydispersity index (PDI) is calculated from the width of the size distribution, providing a measure of the heterogeneity of the micelle population. A PDI value below 0.3 is generally considered acceptable for drug delivery applications, indicating a relatively monodisperse sample.

Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Assay

The critical micelle concentration is a fundamental parameter that indicates the concentration at which micellization begins. The pyrene fluorescence assay is a sensitive method for determining the CMC of amphiphilic molecules like this compound.

Methodology:

  • Preparation of Pyrene Stock Solution:

    • Prepare a stock solution of pyrene in a volatile organic solvent such as acetone (B3395972) or methanol at a concentration of approximately 1x10-2 M.

  • Sample Preparation:

    • Prepare a series of aqueous solutions with varying concentrations of this compound, spanning a range well below and above the expected CMC.

    • Aliquot a small volume of the pyrene stock solution into a series of vials and allow the solvent to evaporate completely in the dark, leaving a thin film of pyrene.

    • Add the this compound solutions of varying concentrations to the vials, ensuring the final pyrene concentration is in the micromolar range (e.g., 1 µM).

    • Allow the solutions to equilibrate overnight in the dark to ensure the partitioning of pyrene into the micellar cores is complete.

  • Fluorescence Spectroscopy:

    • Measure the fluorescence emission spectra of each sample using a spectrofluorometer. Excite the samples at a wavelength of approximately 334 nm.

    • Record the emission intensities at two specific vibronic peaks of the pyrene fluorescence spectrum, typically the first peak (I1) around 373 nm and the third peak (I3) around 384 nm.

  • Data Analysis:

    • Calculate the ratio of the intensities of the third to the first peak (I3/I1).

    • Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration.

    • The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the concentration at which pyrene begins to partition into the hydrophobic micellar cores, leading to a change in the polarity of its microenvironment and thus a change in the I3/I1 ratio.

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature. It is employed to determine the phase transition temperature (Tm) of the lipid components of this compound, which corresponds to the melting of the hydrocarbon chains in the micellar core.

Methodology:

  • Sample Preparation:

    • Prepare a concentrated solution of this compound in an aqueous buffer.

    • Accurately weigh a specific amount of the solution into a DSC sample pan.

    • Prepare a reference pan containing the same amount of the corresponding buffer.

    • Seal both the sample and reference pans hermetically.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Heat the pans at a constant rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transition.

    • The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • The output is a thermogram, which is a plot of heat flow versus temperature.

    • The phase transition will appear as an endothermic peak.

    • The temperature at the peak of the endotherm is taken as the phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition. For lipids, this represents the energy required to melt the hydrocarbon chains from a more ordered gel state to a more disordered liquid-crystalline state.

Visualizations of Key Concepts and Workflows

To further elucidate the concepts and methodologies described, the following diagrams have been generated using the DOT language.

G cluster_micelle This compound Micelle Structure core Hydrophobic DMG Core peg Hydrophilic PEG Corona

Caption: Schematic representation of a this compound micelle in an aqueous environment.

G cluster_workflow Experimental Workflow for CMC Determination prep_pyrene Prepare Pyrene Stock Solution mix Mix and Equilibrate prep_pyrene->mix prep_dmg Prepare this compound Concentration Series prep_dmg->mix measure Fluorescence Spectroscopy mix->measure analyze Analyze I3/I1 Ratio vs. Concentration measure->analyze cmc Determine CMC analyze->cmc

Caption: Workflow for determining the Critical Micelle Concentration (CMC) of this compound.

G cluster_relationship Relationship of Physical Properties to LNP Formulation DMG_PEG This compound Physical Properties CMC CMC DMG_PEG->CMC Size_PDI Hydrodynamic Size & PDI DMG_PEG->Size_PDI Tm Phase Transition (Tm) DMG_PEG->Tm LNP_Stability LNP Stability CMC->LNP_Stability Size_PDI->LNP_Stability Circulation_Time In Vivo Circulation Time Size_PDI->Circulation_Time Drug_Release Drug Release Profile Tm->Drug_Release

References

Dmg-peg 2000 solubility and stability characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of DMG-PEG 2000

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a high-purity, synthetic PEGylated lipid essential in the field of drug delivery.[1] Structurally, it is an amphiphilic polymer composed of a hydrophobic 1,2-dimyristoyl-rac-glycerol (B52915) (DMG) anchor, which contains two 14-carbon saturated fatty acid chains, and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain with an average molecular weight of 2000 Da.[2] This architecture is fundamental to its role in forming a protective hydrophilic corona on the surface of lipid nanoparticles (LNPs), which prevents nanoparticle aggregation and reduces protein adsorption, thereby increasing in vivo circulation time.[3][4] It is a critical excipient used in the formulation of LNPs for the delivery of RNA-based therapeutics and vaccines, including the Moderna COVID-19 vaccine.[1][5]

Solubility Characteristics

The solubility of this compound is dictated by its amphiphilic nature, exhibiting solubility in various organic solvents and limited, structure-forming dispersibility in aqueous solutions.

Aqueous Behavior

In aqueous media, this compound's behavior is dominated by its self-assembly properties.[2] While it can be dissolved in hot water or with the aid of sonication, it does not form a true solution in the traditional sense.[2][6][7] Above a specific concentration known as the Critical Micelle Concentration (CMC), the molecules spontaneously assemble into supramolecular structures like micelles.[2] In these structures, the hydrophobic DMG tails form a core, shielded from the water by the hydrophilic PEG chains that form an outer corona.[2] This self-assembly is a driving force in the formation of lipid nanoparticles.[2]

Organic Solvent Solubility

This compound is readily soluble in several organic solvents, a property that is leveraged during the initial stages of LNP manufacturing where the lipid components are first dissolved before being mixed with an aqueous phase.[2][7] The reported solubility values can vary significantly based on the specific solvent, temperature, and the application of physical methods like sonication or heating.

Table 1: Quantitative Solubility Data for this compound

Solvent Reported Solubility Conditions
Ethanol ~1 - 100 mg/mL Solubility increases with sonication.[7][8][9]
DMSO ~0.5 - 125 mg/mL Slightly soluble at RT; solubility significantly increases with warming and sonication.[7][8][10]
Chloroform Soluble Qualitative data.[2][9]
Chloroform:Methanol (9:1) 5 mg/mL -
Dimethylformamide (DMF) ~1 mg/mL -

| Water | 15 - 16.67 mg/mL | Requires sonication.[6][7] |

Stability Profile

The chemical stability of this compound is a critical quality attribute that influences the shelf-life of LNP formulations and their performance in vivo. Proper storage is essential to prevent degradation.

Storage and Long-Term Stability

For long-term storage, this compound should be kept at -20°C in a dry, dark environment to minimize hydrolytic and oxidative degradation.[2][8] Under these conditions, it is reported to be stable for at least four years.[8]

Hydrolytic Stability

The primary route of chemical degradation for this compound is the hydrolysis of the ester bonds that link the hydrophobic DMG anchor to the hydrophilic PEG chain.[2] This process is sensitive to pH and is accelerated in both acidic and basic conditions.

This susceptibility to hydrolysis is also a key functional attribute. In vivo, the gradual cleavage of the ester bonds allows for the shedding of the PEG corona from the LNP surface.[2] This "de-shielding" is thought to be necessary for the LNP to interact with target cells and release its payload. The in vivo half-life of this compound is reported to be less than 30 minutes, highlighting this designed instability.[2]

Oxidative and Thermal Stability

The saturated myristoyl chains of the DMG anchor provide high thermal stability, with a phase transition temperature reported to be above 50°C.[2] However, protection from high temperatures during storage is advised to prevent potential oxidation.[2] Oxidative degradation, while a lesser concern than hydrolysis under proper storage, can occur and may involve the addition of oxygen (+16 Da) to the molecule, a phenomenon observed in other lipid excipients.[11]

Table 2: Stability Characteristics and Degradation Pathways

Factor Observation Primary Degradation Products
Storage Temperature Stable for ≥ 4 years at -20°C.[8] -
pH (Hydrolysis) Ester linkages are susceptible to acid- and base-catalyzed hydrolysis.[2] 1,2-dimyristoyl-rac-glycerol and methoxy-PEG-2000.[2]
Oxidation Possible degradation pathway, particularly at elevated temperatures.[2] Oxidized lipid species.

| Light & Moisture | Should be stored protected from light and moisture.[2] | - |

Experimental Protocols

Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of amphiphilic molecules. A widely used method for its determination is based on the fluorescence of a hydrophobic probe, such as pyrene (B120774).

  • Reagent Preparation : Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at ~0.1 mM. Prepare a series of this compound solutions in the desired aqueous buffer (e.g., PBS, pH 7.4) at concentrations spanning the expected CMC.

  • Sample Preparation : Add a small aliquot of the pyrene stock solution to vials and evaporate the solvent completely. Add the this compound solutions to the pyrene-coated vials to achieve a final pyrene concentration of ~1 µM.

  • Equilibration : Vortex the samples and allow them to equilibrate for several hours at a controlled temperature to ensure pyrene partitioning into the micellar cores.

  • Fluorescence Measurement : Using a spectrofluorometer, record the emission spectra of pyrene (typically from 350 to 450 nm) with an excitation wavelength of ~335 nm.

  • Data Analysis : Extract the fluorescence intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks. Plot the intensity ratio (I₁/I₃) against the logarithm of the this compound concentration. The CMC is determined from the midpoint of the sigmoidal transition in the plot, where a sharp decrease in the I₁/I₃ ratio indicates the partitioning of pyrene from a polar aqueous environment to the nonpolar micelle core.

Protocol: Stability-Indicating HPLC Method

To assess the chemical stability of this compound, a stability-indicating high-performance liquid chromatography (HPLC) method is required to separate the intact lipid from its degradation products. Charged Aerosol Detection (CAD) is often preferred over UV detection due to the lack of a strong chromophore in the molecule.[12]

  • Forced Degradation Study : To confirm the method is stability-indicating, subject this compound solutions to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to generate degradation products.

  • Chromatographic Conditions (Adapted from similar PEG-lipid methods) :[12][13]

    • Column : A reverse-phase column suitable for lipid analysis (e.g., C8, C18, or PFP).

    • Mobile Phase A : Water/Methanol with a small amount of acid (e.g., 0.0025% formic acid).

    • Mobile Phase B : Methanol/Acetonitrile mixture.

    • Gradient : A gradient elution from a lower to a higher concentration of Mobile Phase B to resolve the parent lipid from more polar degradants.

    • Detector : Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Stability Study Execution :

    • Prepare solutions of this compound in buffers at different pH values (e.g., 4, 7.4, 9).

    • Store these solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each sample.

    • Analyze the samples by the validated HPLC-CAD method.

  • Data Analysis : Quantify the peak area of the intact this compound. The rate of degradation can be determined by plotting the percentage of remaining this compound against time.

Visualizations

The following diagrams illustrate key processes involving this compound.

G cluster_prep LNP Formulation Workflow organic_phase This compound & other lipids in Ethanol mixing Rapid Microfluidic Mixing organic_phase->mixing aqueous_phase RNA in Aqueous Buffer (low pH) aqueous_phase->mixing lnp_formation LNP Self-Assembly mixing->lnp_formation purification Purification & Buffer Exchange (e.g., TFF) lnp_formation->purification final_lnp Sterile Filtered LNP Formulation purification->final_lnp

Caption: A typical workflow for Lipid Nanoparticle (LNP) formulation using this compound.

G DMG_PEG This compound DMG Anchor Ester Linkage PEG Chain Condition {Condition | {H₂O | Acid or Base (catalyst)}} DMG_PEG:p->Condition Products Degradation Products 1,2-dimyristoyl-rac-glycerol methoxy-PEG-2000 Condition->Products Hydrolysis

Caption: The primary hydrolytic degradation pathway for this compound at the ester linkage.

References

role of Dmg-peg 2000 as a lipid excipient

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of DMG-PEG 2000 as a Lipid Excipient

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their critical role in the mRNA-based COVID-19 vaccines[1][2][3]. The success of these delivery systems hinges on the careful selection and optimization of their lipid components. Typically, an LNP formulation consists of four key lipid excipients: an ionizable cationic lipid to complex with the nucleic acid payload, a neutral helper phospholipid for structural integrity, cholesterol to modulate membrane fluidity, and a PEGylated lipid[4].

This technical guide focuses on the multifaceted role of a specific and widely used PEGylated lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (this compound). This excipient is integral to the formulation of LNPs for the delivery of mRNA, siRNA, and other nucleic acids[5]. It plays a pivotal role in controlling the physicochemical properties of the nanoparticles, enhancing their systemic circulation time, and ultimately influencing their therapeutic efficacy. This document provides a detailed examination of its properties, functions, and the experimental methodologies used to characterize its impact.

Physicochemical Properties of this compound

This compound is a synthetic, amphiphilic polymer formed by the PEGylation of myristoyl diglyceride. Its unique structure is central to its function in LNP formulations.

  • Hydrophobic Anchor (DMG): The 1,2-dimyristoyl-rac-glycerol (B52915) (DMG) portion consists of two saturated 14-carbon fatty acid chains (C14). These chains act as a hydrophobic anchor, embedding themselves within the lipid bilayer of the nanoparticle, thus securing the entire molecule to the LNP surface.

  • Hydrophilic Shield (PEG 2000): The polyethylene (B3416737) glycol (PEG) component is a methoxy-terminated hydrophilic polymer with a molecular weight of approximately 2000 Da. This PEG chain forms a hydrated, protective layer on the exterior of the LNP.

  • Linkage: The DMG anchor and the PEG chain are connected via an ester bond. This linkage is susceptible to hydrolysis, which is a key feature contributing to the "shedding" of the PEG layer in a biological environment.

Chemically, this compound is soluble in organic solvents like ethanol (B145695), DMSO, and chloroform/methanol mixtures, and can also be dissolved in hot water. It typically appears as a white or off-white solid.

Table 1: Key Physicochemical Properties of this compound
PropertyValue / DescriptionSource(s)
Chemical Name 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000
Synonyms PEG-DMG, DMG-PEG(2000)
CAS Number 1397695-86-1 / 160743-62-4
Molecular Weight Approx. 2509.2 g/mol
Lipid Anchor Dimyristoyl glycerol (B35011) (DMG) - C14 saturated fatty acid chains
PEG Chain Length Approx. 2000 Da (typically 34-54 CH₂CH₂O units)
Appearance White to off-white solid or viscous liquid
Solubility Soluble in ethanol, DMSO, chloroform/methanol

Core Functions in Lipid Nanoparticle Formulation

This compound performs several critical functions during the formulation and systemic application of LNPs.

Control of Nanoparticle Size and Stability

During the self-assembly of LNPs, which often occurs through rapid mixing or microfluidics, the inclusion of this compound is crucial for controlling particle size and preventing aggregation. The bulky, hydrophilic PEG chains create steric hindrance, which limits the fusion of nascent particles, thereby controlling the final particle diameter and ensuring a narrow size distribution (low polydispersity index, PDI). This steric barrier also prevents particles from aggregating during storage, enhancing the formulation's shelf-life. While the molar percentage of this compound is typically low (between 0.5-5%), adjusting this ratio can modulate the final particle size.

The "Stealth" Effect and Prolonged Circulation

Once administered systemically, LNPs are susceptible to opsonization—the process where blood proteins bind to the particle surface, marking them for rapid clearance by phagocytic cells of the reticuloendothelial system (RES), primarily in the liver and spleen. The dense hydrophilic corona created by the PEG chains on the LNP surface sterically hinders the binding of these opsonins. This "stealth" effect allows the LNPs to evade the RES, significantly prolonging their circulation half-life and increasing the probability of reaching the target tissue.

G cluster_1 Result Result Prolonged Circulation Time PEG_Shield PEG_Shield

The "PEG Dilemma" and Advantageous PEG Shedding

While the PEG shield is beneficial for systemic circulation, it can hinder cellular uptake and subsequent endosomal escape at the target site—a phenomenon known as the "PEG dilemma". The steric barrier that prevents protein binding also impedes the interaction of the LNP with the target cell membrane.

This is where the specific properties of this compound become advantageous. Compared to PEGylated lipids with longer saturated acyl chains like DSPE-PEG 2000 (C18), this compound (C14) has a shorter lipid anchor, leading to a weaker insertion into the LNP membrane. This results in a much faster dissociation, or "shedding," of the PEG lipid from the LNP surface in vivo. The in vivo half-life of this compound on an LNP is approximately 1.3 hours, compared to ~25 hours for DSPE-PEG 2000. This rapid shedding unmasks the underlying lipids, allowing the ionizable lipid to interact with the endosomal membrane, which is a critical step for the release of the nucleic acid payload into the cytoplasm.

Quantitative Impact on LNP Characteristics

The molar percentage of this compound in an LNP formulation is a critical parameter that must be optimized, as it creates a trade-off between systemic stability and cellular delivery efficiency.

Table 2: Effect of this compound Molar Percentage on LNP Properties

Data synthesized from a study using a self-synthesized ionizable lipid, DOPE, and cholesterol.

This compound Mol%Particle Size (nm)PDIIn Vitro Transfection (HeLa cells, fold change vs 10% group)In Vivo Transgene Expression (Mice)
0.1% ~185< 0.2-Low
1.5% ~190< 0.23.1x (Optimal) Moderate
5.0% ~210< 0.22.3xHighest
10.0% ~225< 0.21.0x (Baseline)Low

As the data illustrates, a bell-shaped relationship exists between the PEG content and transfection efficiency. A lower concentration (1.5%) is optimal for in vitro transfection, where enhanced cellular uptake is the dominant factor. However, a higher concentration (5.0%) leads to the best performance in vivo, where the benefits of improved particle stability and longer circulation outweigh the slightly reduced cellular entry efficiency. Excessively high PEG content (10%) stabilizes the LNP too strongly, impeding both PEG shedding and cellular uptake, leading to poor performance in both settings.

Mechanism of Action in Cellular Delivery

The role of this compound is dynamic, changing as the LNP journeys from the point of administration to the cytoplasm of a target cell.

G cluster_0 Systemic Circulation cluster_1 Cellular Uptake & Endosomal Escape A 1. Injection LNP with PEG Shield B 2. PEG Shedding (this compound dissociates) A->B Fast dissociation (t½ ≈ 1.3h) C 3. Protein Corona Formation (e.g., ApoE binding) B->C Exposes LNP core D 4. Receptor-Mediated Endocytosis C->D Targets cell receptors (e.g., LDLR in hepatocytes) E 5. Endosome Acidification (pH drop) D->E F 6. Ionizable Lipid Protonation & Membrane Disruption E->F Triggers conformational change G 7. mRNA Release into Cytoplasm F->G Endosomal Escape

  • Systemic Circulation & PEG Shedding: After administration, the this compound shield protects the LNP, prolonging circulation. As it circulates, the this compound molecules gradually dissociate from the surface.

  • Protein Corona & Targeting: The shedding of PEG allows for the adsorption of specific plasma proteins, such as Apolipoprotein E (ApoE), onto the LNP surface. This protein corona can then mediate the uptake of the LNP by specific cells, such as hepatocytes in the liver, which express the low-density lipoprotein (LDL) receptor that recognizes ApoE.

  • Endocytosis and Endosomal Escape: The LNP is internalized by the target cell via endocytosis, becoming trapped within an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates the tertiary amine of the ionizable lipid, giving it a positive charge. The now-cationic lipid interacts with and disrupts the anionic endosomal membrane, facilitating the release of the mRNA payload into the cell's cytoplasm, where it can be translated into protein.

Immunological Considerations

Despite their widespread use and general safety, PEGylated lipids, including this compound, can elicit immune responses. Pre-existing anti-PEG antibodies in some individuals, likely from prior exposure to PEG in cosmetics and other products, can lead to accelerated blood clearance (ABC) of the LNPs upon administration. In rare cases, complement activation related to these antibodies may cause hypersensitivity reactions. The Moderna COVID-19 vaccine (mRNA-1273), which contains this compound, has been reported to induce more anti-PEG antibodies than the Pfizer-BioNTech vaccine (BNT162b2), which uses a different PEGylated lipid (ALC-0159). This highlights that the specific structure of the lipid anchor and its linkage to the PEG chain can influence immunogenicity.

Key Experimental Protocols

LNP Formulation by Nanoprecipitation / Rapid Mixing

This protocol describes a common method for preparing LNPs containing this compound.

  • Lipid Stock Preparation:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in absolute ethanol to create a stock solution. A typical molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% this compound.

    • The final total lipid concentration in the ethanol phase is typically around 10-25 mM. Gentle heating (60-65°C) may be required to fully dissolve all components.

  • Aqueous Phase Preparation:

    • Dissolve the nucleic acid (e.g., mRNA, siRNA) in an acidic aqueous buffer, such as 25-200 mM acetate (B1210297) buffer at pH 4.0-5.4. The acidic pH ensures the ionizable lipid is protonated and can efficiently complex with the negatively charged nucleic acid.

  • Mixing:

    • Rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution using a microfluidic device or by adding the organic phase dropwise into the aqueous phase under continuous vortexing. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This deprotonates the ionizable lipid, resulting in a near-neutral surface charge for the final LNPs.

    • The LNPs can then be stored at 4°C for further use.

LNP Characterization Methods
  • Particle Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).

    • Protocol: Dilute the LNP suspension in an appropriate buffer (e.g., PBS). Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument. PDI values below 0.2 indicate a monodisperse and homogenous population.

  • mRNA Encapsulation Efficiency:

    • Method: RiboGreen Assay.

    • Protocol: Measure the fluorescence of the LNP sample using a fluorescent dye like RiboGreen, which binds to single-stranded nucleic acids. Then, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA. Measure the fluorescence again. The encapsulation efficiency is calculated as: (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100%.

  • Quantification of this compound:

    • Method: Liquid Chromatography with High-Resolution Accurate Mass Spectrometry (LC-HRAM MS).

    • Protocol: Use a C30 column for efficient separation of the lipid components. The sample is analyzed using a mass spectrometer (e.g., Orbitrap Exploris 120) in full MS scan mode followed by targeted MS/MS for quantification. This method can detect this compound with high sensitivity (down to the ng/mL level) and can distinguish between different PEG chain lengths.

Conclusion

This compound is a highly functional lipid excipient that is indispensable for the formulation of effective and stable lipid nanoparticles for nucleic acid delivery. Its primary roles include controlling particle size during formation, providing a "stealth" shield to prolong systemic circulation, and, crucially, detaching from the nanoparticle at an appropriate rate to facilitate cellular uptake and endosomal escape. The concentration of this compound must be carefully optimized to balance the competing needs of in vivo stability and potent cellular delivery. A thorough understanding of its physicochemical properties and its dynamic behavior is essential for researchers and developers working to design the next generation of LNP-based therapeutics.

References

Self-Assembly of DMG-PEG 2000 in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) is a synthetic PEGylated lipid that plays a pivotal role in the formulation of lipid nanoparticles (LNPs) for drug delivery, most notably in mRNA-based vaccines.[1][2] Its amphiphilic nature, comprising a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a hydrophobic dimyristoyl glycerol (B35011) (DMG) anchor, drives its self-assembly in aqueous environments to form supramolecular structures, primarily micelles. This technical guide provides an in-depth overview of the core principles governing the self-assembly of this compound, detailed experimental protocols for characterization, and a summary of key quantitative data.

Core Principles of this compound Self-Assembly

The self-assembly of this compound in aqueous solutions is a thermodynamically driven process governed by the hydrophobic effect. The molecule consists of two key components:

  • Hydrophilic Headgroup: A methoxy-terminated polyethylene glycol chain with a molecular weight of approximately 2000 Da. This highly flexible and hydrophilic chain interacts favorably with water molecules, providing steric stability to the resulting nanoparticles and reducing non-specific protein adsorption.

  • Hydrophobic Tail: A dimyristoyl glycerol (DMG) anchor composed of two 14-carbon saturated fatty acid chains (myristic acid). These hydrophobic tails are expelled from the aqueous environment, driving the aggregation of this compound molecules.

In an aqueous solution, when the concentration of this compound surpasses a critical threshold known as the Critical Micelle Concentration (CMC) , the individual molecules (unimers) spontaneously assemble into core-shell structures, typically spherical micelles. In these micelles, the hydrophobic DMG tails form a core to minimize their contact with water, while the hydrophilic PEG chains form a protective corona on the exterior, interfacing with the aqueous environment. This self-assembly process is crucial for the formation and stability of lipid nanoparticles used in drug delivery.

The self-assembly and subsequent behavior of this compound aggregates are influenced by several factors, including:

  • Concentration: The formation of micelles is a concentration-dependent phenomenon that occurs above the CMC.

  • Temperature: Temperature can affect the fluidity of the hydrophobic core and the hydration of the PEG corona, thereby influencing micelle formation and stability.

  • pH and Ionic Strength: The pH and ionic strength of the aqueous solution can modulate the electrostatic interactions and the conformation of the PEG chains, which can impact the size and stability of the self-assembled structures.[3]

Quantitative Data

However, for a structurally similar and widely studied PEGylated phospholipid, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) , the CMC has been reported to be in the micromolar range. DSPE-PEG 2000 shares the same PEG 2000 chain but has a different hydrophobic anchor (distearoyl, C18 chains).

The table below summarizes the reported CMC values for DSPE-PEG 2000 under different conditions, which can serve as a valuable reference point for understanding the expected range for this compound. The shorter C14 chains of this compound compared to the C18 chains of DSPE-PEG 2000 may result in a slightly higher CMC due to weaker hydrophobic interactions.

CompoundMethodSolventTemperature (°C)CMC (µM)
DSPE-PEG 2000Fluorescence ProbeWaterNot Specified10 - 20[4]
DSPE-PEG 2000Fluorescence ProbeHEPES Buffered SalineNot Specified~10 times lower than in water[3]
DSPE-PEG 2000Fluorescence ProbeNot SpecifiedNot Specified0.5 - 1.5[5]
DSPE-PEG 3000Fluorescence ProbeNot SpecifiedNot Specified0.5 - 1.5[5]
DSPE-PEG 5000Fluorescence ProbeNot SpecifiedNot Specified1 - 1.5[6]

Experimental Protocols

The characterization of this compound self-assembly involves a suite of analytical techniques to determine the CMC, size, morphology, and stability of the resulting aggregates.

Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Spectroscopy

This method relies on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment. Pyrene partitions into the hydrophobic core of micelles as they form, leading to a change in its fluorescence properties.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or methanol (B129727) at a concentration of approximately 10⁻² M.

  • Sample Preparation:

    • Prepare a series of vials or a 96-well plate with varying concentrations of this compound in the aqueous buffer, spanning a range expected to include the CMC.

    • Add a small aliquot of the pyrene stock solution to each vial/well to achieve a final pyrene concentration of approximately 10⁻⁶ M.

    • Allow the organic solvent to evaporate completely in the dark, leaving a thin film of pyrene.

    • Add the this compound solutions of varying concentrations to the vials/wells and allow them to equilibrate overnight in the dark to ensure the partitioning of pyrene into the micelles reaches equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectra of each sample using a spectrofluorometer.

    • Set the excitation wavelength to approximately 335 nm and record the emission spectrum from 350 nm to 500 nm.

  • Data Analysis:

    • From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks, typically located around 373 nm and 384 nm, respectively.

    • Calculate the intensity ratio I₁/I₃ for each this compound concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I₁/I₃ ratio is observed. This inflection point can be determined by fitting the data to a Boltzmann sigmoidal function or by finding the intersection of the two linear portions of the plot.

Characterization of Aggregate Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter of particles in a solution. It is a primary tool for determining the size distribution of this compound micelles.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired aqueous buffer at a concentration above its expected CMC.

    • Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.

  • Instrument Setup:

    • Use a DLS instrument equipped with a laser and a detector positioned at a specific angle (e.g., 90° or 173°).

    • Equilibrate the sample to the desired temperature in the instrument's sample holder.

  • Measurement:

    • Perform multiple measurements to ensure reproducibility. The instrument software will record the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The instrument's software uses a correlation function to analyze the intensity fluctuations and calculate the diffusion coefficient of the particles.

    • The Stokes-Einstein equation is then used to determine the hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.

Visualization of Aggregate Morphology by Cryogenic Transmission Electron Microscopy (cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of self-assembled structures in their native, hydrated state.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired aqueous buffer at a concentration above its CMC.

    • Apply a small droplet (3-4 µL) of the sample solution to a TEM grid with a perforated carbon film.

  • Vitrification:

    • Blot the excess liquid from the grid with filter paper to create a thin film of the solution.

    • Rapidly plunge the grid into a cryogen, such as liquid ethane (B1197151) cooled by liquid nitrogen. This process, known as vitrification, freezes the sample so rapidly that water molecules do not have time to form ice crystals, thus preserving the native structure of the micelles.

  • Imaging:

    • Transfer the vitrified grid to a cryo-electron microscope under cryogenic conditions.

    • Image the sample at a low electron dose to minimize radiation damage.

  • Data Analysis:

    • The resulting images will show the morphology of the this compound aggregates (e.g., spherical micelles, worm-like micelles, or vesicles).

    • Image analysis software can be used to measure the dimensions of the observed structures.

Structural Analysis by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for obtaining structural information about nanoparticles in solution, including their size, shape, and internal structure.

Methodology:

  • Sample Preparation:

    • Prepare a series of this compound solutions in the desired aqueous buffer at different concentrations above the CMC.

    • Load the samples into thin-walled quartz capillaries.

  • Data Acquisition:

    • Mount the capillary in the SAXS instrument.

    • Expose the sample to a collimated X-ray beam and collect the scattered X-rays on a 2D detector.

    • Also, collect a scattering pattern of the buffer alone for background subtraction.

  • Data Analysis:

    • Radially average the 2D scattering pattern to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q).

    • Subtract the buffer scattering from the sample scattering.

    • Analyze the resulting scattering curve using various modeling approaches (e.g., Guinier analysis for the radius of gyration, pair-distance distribution function for shape information, or fitting to specific form factor models for core-shell structures) to determine the size, shape, and aggregation number of the micelles.

Visualizations

SelfAssemblyProcess cluster_unimers Below CMC cluster_micelle Above CMC Unimer1 This compound Unimer Micelle Micelle Unimer1->Micelle Self-Assembly Unimer2 This compound Unimer Unimer2->Micelle Unimer3 This compound Unimer Unimer3->Micelle ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Characterization Prep This compound in Aqueous Buffer CMC CMC Determination (Fluorescence) Prep->CMC DLS Size Analysis (DLS) Prep->DLS CryoTEM Morphology (cryo-TEM) Prep->CryoTEM SAXS Structural Details (SAXS) Prep->SAXS

References

The Amphiphilic Heart of Modern Drug Delivery: An In-depth Technical Guide to DMG-PEG 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles: Understanding the Amphiphilic Nature of DMG-PEG 2000

This compound (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a synthetic, pegylated lipid that has become a cornerstone in the formulation of advanced drug delivery systems, most notably lipid nanoparticles (LNPs) for mRNA vaccines and therapeutics.[1][2] Its efficacy is fundamentally rooted in its amphiphilic character, a dual nature that allows it to interface with both aqueous and lipid environments. This guide delves into the core physicochemical properties of this compound, providing a technical overview for researchers and developers in the pharmaceutical sciences.

The structure of this compound is tripartite, consisting of a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (mPEG) head, a hydrophobic di-myristoyl glycerol (B35011) (DMG) tail, and a connecting bond.[1] The hydrophilic segment is a long chain of PEG with a molecular weight of approximately 2000 Da, which confers spatial stability and shields the nanoparticle from the immune system.[1] The hydrophobic portion is composed of two 14-carbon myristoyl chains, acting as a lipid anchor that firmly embeds within the lipid bilayer of nanoparticles.[1]

This distinct molecular architecture drives the self-assembly of this compound in aqueous solutions. When the concentration of this compound surpasses its critical micelle concentration (CMC), the molecules spontaneously organize into micelles or liposomes. In these structures, the hydrophobic DMG tails orient themselves away from the aqueous phase, forming the core, while the hydrophilic PEG chains are exposed to the water, creating a stabilizing outer layer.[1] This self-assembly is a critical attribute for its application in drug delivery.

Quantitative Physicochemical Properties

A quantitative understanding of the amphiphilic nature of this compound is crucial for formulation development. The following table summarizes key parameters that define its behavior in different phases.

PropertyValueSignificance
Molecular Weight ~2509.2 g/mol [1][2]Influences diffusion, pharmacokinetics, and formulation ratios.
Hydrophilic Portion (PEG) ~2000 Da[1]Determines the thickness of the hydrophilic corona, steric hindrance, and circulation half-life.
Hydrophobic Portion (DMG) Two 14-carbon chains[1]Provides a stable anchor within the lipid bilayer of nanoparticles.
Critical Micelle Concentration (CMC) In the micromolar range (estimated)The concentration at which self-assembly into micelles occurs. While a specific experimental value for this compound is not readily available in the reviewed literature, similar PEGylated lipids like DSPE-PEG 2000 have a CMC of approximately 1.8 x 10⁻⁵ mol/L.[3]
Hydrophilic-Lipophilic Balance (HLB) ~15.9 (calculated)A measure of the degree of hydrophilicity versus lipophilicity, indicating its suitability as an oil-in-water emulsifier.

Experimental Protocols

Precise characterization of this compound requires robust experimental methodologies. The following sections detail the protocols for determining its critical micelle concentration and calculating its hydrophilic-lipophilic balance.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for determining the CMC of surfactants. The principle lies in the change in the fluorescence of a probe molecule as it partitions from a polar (aqueous) to a non-polar (micellar core) environment. Pyrene (B120774) is a commonly used fluorescent probe for this purpose.

Materials:

  • This compound

  • Pyrene (fluorescent probe)

  • High-purity water

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of 10⁻³ M.

  • Prepare a series of aqueous solutions of this compound with concentrations spanning a wide range, both below and above the expected CMC.

  • To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is minimal to not affect the micellization process.

  • Incubate the solutions to allow for equilibration and the partitioning of pyrene into any formed micelles.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm.

  • Record the fluorescence intensity at two different emission wavelengths: the first vibronic peak (I₁) around 373 nm and the third vibronic peak (I₃) around 384 nm.

  • Calculate the ratio of the intensities (I₁/I₃). This ratio is sensitive to the polarity of the microenvironment of the pyrene probe. In a polar environment (water), the I₁/I₃ ratio is high. In a non-polar environment (micelle core), the ratio is significantly lower.

  • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

  • The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed. This corresponds to the point of inflection in the sigmoidal curve obtained.

Calculation of Hydrophilic-Lipophilic Balance (HLB)

The HLB value of a non-ionic surfactant like this compound can be calculated using Griffin's method. This method is based on the molecular weight of the hydrophilic portion of the molecule.

Formula:

HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion (the PEG chain).

  • M is the total molecular mass of the molecule.

Calculation for this compound:

  • Mh (PEG) ≈ 2000 g/mol

  • M (this compound) ≈ 2509.2 g/mol

HLB = 20 * (2000 / 2509.2) ≈ 15.94

An HLB value of approximately 15.9 indicates that this compound is a strongly hydrophilic molecule, making it an effective oil-in-water emulsifier and stabilizer for lipid nanoparticles in aqueous media.

Visualizing the Role of Amphiphilicity

The amphiphilic nature of this compound is central to its function in drug delivery systems. The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationship between its structure and its role in lipid nanoparticle formation.

cluster_0 This compound Structure cluster_1 Self-Assembly in Aqueous Solution cluster_2 Function in Lipid Nanoparticles (LNPs) Structure Amphiphilic Molecule Hydrophilic Hydrophilic Head (mPEG 2000) Structure->Hydrophilic is composed of Hydrophobic Hydrophobic Tail (Di-Myristoyl Glycerol) Structure->Hydrophobic is composed of Aqueous Aqueous Environment CMC > Critical Micelle Concentration (CMC) Aqueous->CMC Micelle Micelle Formation LNP Lipid Nanoparticle Micelle->LNP Enables formulation of CMC->Micelle Stabilization Steric Stabilization LNP->Stabilization ImmuneEvasion Immune System Evasion LNP->ImmuneEvasion DrugDelivery Enhanced Drug Delivery Stabilization->DrugDelivery ImmuneEvasion->DrugDelivery

Caption: Logical flow from this compound's structure to its function in LNPs.

cluster_core LNP Core Formation cluster_shell LNP Shell Formation Start Start: Lipid Mixture in Ethanol Mixing Rapid Mixing (e.g., Microfluidics) Start->Mixing AqueousPhase Aqueous Phase (e.g., mRNA in buffer) AqueousPhase->Mixing SelfAssembly Self-Assembly of Lipids Mixing->SelfAssembly LNPFormation Lipid Nanoparticle (LNP) Formation SelfAssembly->LNPFormation Purification Purification (e.g., Dialysis) LNPFormation->Purification FinalProduct Final LNP Formulation Purification->FinalProduct IonizableLipid Ionizable Lipid + mRNA IonizableLipid->SelfAssembly HelperLipid Helper Lipid (e.g., DSPC) HelperLipid->SelfAssembly Cholesterol Cholesterol Cholesterol->SelfAssembly DMGPEG This compound DMGPEG->SelfAssembly Forms outer hydrophilic layer

Caption: Simplified workflow for lipid nanoparticle (LNP) formation.

Conclusion

The amphiphilic nature of this compound is the linchpin of its success as a critical excipient in modern drug delivery. Its well-defined hydrophilic and hydrophobic domains enable the formation of stable, sterically shielded lipid nanoparticles capable of encapsulating and delivering sensitive therapeutic payloads like mRNA. A thorough understanding of its quantitative properties, such as CMC and HLB, and the experimental methods to determine them, is paramount for the rational design and optimization of next-generation nanomedicines. This guide provides a foundational technical overview to aid researchers and developers in harnessing the full potential of this remarkable molecule.

References

Methodological & Application

Application Notes and Protocols for DMG-PEG 2000 in Lipid Nanoparticle (LNP) Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in the formulation of lipid nanoparticles (LNPs) for therapeutic applications, particularly for the delivery of nucleic acids such as mRNA and siRNA.

Introduction to this compound

This compound is a PEGylated lipid essential for the stability and in vivo performance of LNPs.[1][2][3] It is a synthetic lipid composed of a dimyristoyl glycerol (B35011) (DMG) anchor, which is a 14-carbon lipid chain, attached to a polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons.[4] This structure imparts a hydrophilic shell to the LNP surface, offering several key advantages:

  • Steric Stabilization: The PEG chains create a steric barrier that prevents the aggregation of LNPs during formulation and storage, ensuring a uniform particle size distribution.

  • Prolonged Circulation: The hydrophilic nature of PEG reduces non-specific interactions with blood components, thereby decreasing clearance by the mononuclear phagocyte system and extending the circulation half-life of the LNPs.

  • The "PEG Dilemma": While beneficial for stability and circulation, the PEG shield can also hinder the interaction of LNPs with target cells and impede endosomal escape, a phenomenon known as the "PEG dilemma." The relatively short C14 lipid anchor of this compound allows for its gradual dissociation from the LNP surface in vivo, which is a crucial step for cellular uptake and the subsequent release of the therapeutic payload.

This compound has been a critical component in clinically successful LNP formulations, including the Moderna COVID-19 mRNA vaccine.

Experimental Protocols

The following protocols outline the preparation of LNPs incorporating this compound using two common methods: nanoprecipitation (or vortex mixing) and microfluidic mixing.

Protocol 1: LNP Preparation by Nanoprecipitation (Vortex Mixing Method)

This method is suitable for small-scale and research laboratory settings.

Materials:

  • Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)

  • Distearoylphosphatidylcholine (DSPC)

  • Cholesterol

  • This compound

  • Ethanol (B145695) (anhydrous)

  • Aqueous buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0 or 100 mM citrate (B86180) buffer, pH 3.0)

  • Nucleic acid cargo (mRNA or siRNA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (e.g., 3.5 kDa MWCO) or centrifugal filter units (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and this compound individually in ethanol to prepare stock solutions of known concentrations (e.g., 10 mg/mL).

    • Note: Cholesterol solutions may need to be warmed to maintain solubility.

  • Preparation of the Lipid Mixture:

    • In an appropriate tube, combine the lipid stock solutions in the desired molar ratio. A commonly used molar ratio, similar to the Moderna COVID-19 vaccine, is Ionizable lipid:DSPC:Cholesterol:this compound = 50:10:38.5:1.5 .

    • Mix the solutions thoroughly to obtain a clear lipid mixture in ethanol.

  • Preparation of the Aqueous Phase:

    • Dissolve the nucleic acid cargo in the acidic aqueous buffer. The acidic pH ensures that the ionizable lipid is protonated, facilitating complexation with the negatively charged nucleic acid.

  • LNP Formation:

    • While vortexing the aqueous nucleic acid solution at a moderate speed, rapidly add the ethanolic lipid mixture. A common volumetric ratio is 3:1 (aqueous phase:ethanolic phase).

    • Continue vortexing for an additional 20-30 seconds to facilitate the self-assembly of the LNPs.

    • Incubate the resulting LNP dispersion at room temperature for up to 15 minutes.

  • Purification and Buffer Exchange:

    • To remove the ethanol and raise the pH, dialyze the LNP dispersion against PBS (pH 7.4) for at least 2 hours, with several buffer changes.

    • Alternatively, use centrifugal filter units to concentrate the LNPs and exchange the buffer.

  • Sterilization and Storage:

    • Sterile filter the final LNP formulation through a 0.2 µm filter.

    • Store the LNPs at 4°C for further use.

Protocol 2: LNP Preparation by Microfluidic Mixing

This method offers precise control over mixing and is highly reproducible and scalable.

Materials:

  • Same as Protocol 1

  • Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

  • Preparation of Lipid and Aqueous Solutions:

    • Prepare the ethanolic lipid mixture and the aqueous nucleic acid solution as described in Protocol 1 (steps 1-3).

  • Microfluidic Mixing:

    • Load the ethanolic lipid mixture and the aqueous nucleic acid solution into separate syringes.

    • Set the desired flow rates on the microfluidic device. A typical flow rate ratio is 3:1 (aqueous:ethanolic).

    • Initiate the mixing process. The rapid and controlled mixing within the microfluidic channels leads to the formation of uniform LNPs.

  • Purification, Sterilization, and Storage:

    • Follow the same procedures for purification, buffer exchange, sterilization, and storage as outlined in Protocol 1 (steps 5-6).

Data Presentation

The concentration of this compound in the LNP formulation is a critical parameter that influences the physicochemical properties and biological activity of the nanoparticles. The following tables summarize the impact of varying this compound molar percentages on key LNP attributes, as reported in the literature.

Molar % of this compoundParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
0.1~150~0.20~ -5>95
0.5~120~0.18~ -6>95
1.5~100~0.15~ -7>95
5.0~80~0.12~ -8>90
10.0~70~0.10~ -10~85

Table 1: Effect of this compound concentration on the physicochemical properties of LNPs.

Molar % of this compoundIn Vitro Transfection EfficiencyIn Vivo Transgene ExpressionReference
1.5OptimalModerate
5.0ModerateHighest
10.0LowLow

Table 2: Influence of this compound concentration on the biological performance of mRNA-LNPs.

Note: The optimal this compound concentration can vary depending on the specific lipid composition, the nucleic acid cargo, and the intended application. A bell-shaped relationship is often observed, where very low concentrations may lead to aggregation, and very high concentrations can inhibit cellular uptake.

Visualizations

Experimental Workflow for LNP Preparation

LNP_Preparation_Workflow cluster_solutions Solution Preparation cluster_formation LNP Formation cluster_purification Downstream Processing Lipid_Mixture Lipid Mixture (Ionizable Lipid, DSPC, Cholesterol, this compound) in Ethanol Mixing Rapid Mixing (Vortex or Microfluidics) Lipid_Mixture->Mixing Aqueous_Phase Aqueous Phase (Nucleic Acid in Acidic Buffer) Aqueous_Phase->Mixing Self_Assembly Self-Assembly of LNPs Mixing->Self_Assembly Purification Purification (Dialysis or TFF) Self_Assembly->Purification Sterilization Sterile Filtration (0.2 µm) Purification->Sterilization Final_Product Final LNP Product Sterilization->Final_Product PEG_Dilemma cluster_circulation In Circulation cluster_cellular Cellular Interaction LNP_PEG LNP with this compound (Stable, Long Circulation) PEG_Shedding This compound Dissociation LNP_PEG->PEG_Shedding 'PEG Dilemma' hinders interaction LNP_NoPEG LNP after PEG Shedding PEG_Shedding->LNP_NoPEG Cell_Surface Target Cell Surface LNP_NoPEG->Cell_Surface Enhanced Interaction Endocytosis Endocytosis Cell_Surface->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Payload_Release Payload Release (e.g., mRNA translation) Endosomal_Escape->Payload_Release

References

Application Notes and Protocols for Formulating mRNA Vaccines with DMG-PEG 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of mRNA vaccines utilizing the lipid excipient 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000). This compound is a critical component in lipid nanoparticle (LNP) delivery systems, playing a key role in particle size control, stability, and the overall efficacy of mRNA-based vaccines and therapeutics.[1][2][3][4][5][6][7]

Introduction to this compound in mRNA-LNP Formulations

This compound is a synthetic lipid formed by the PEGylation of myristoyl diglyceride.[3] In the context of mRNA vaccines, it is a crucial component of the LNP delivery system, which encapsulates and protects the delicate mRNA molecule, facilitating its delivery into cells. The primary functions of this compound in LNP formulations include:

  • Steric Stabilization: The polyethylene (B3416737) glycol (PEG) chain of this compound forms a hydrophilic layer on the surface of the LNP.[4][7][8] This "stealth" coating prevents the aggregation of nanoparticles during formulation and storage and reduces their uptake by the mononuclear phagocyte system in vivo, thereby prolonging circulation time.[2][4][5]

  • Size Control: The amount of this compound in the lipid mixture influences the final size of the LNPs during the self-assembly process.[2][4][5][8] Generally, a higher molar percentage of PEGylated lipids results in smaller particle sizes.[9]

  • Modulation of In Vivo Performance: The length of the lipid anchor in the PEGylated lipid affects its dissociation rate from the LNP surface. This compound, with its C14 alkyl chains, is considered a "fast-desorbing" PEG-lipid.[10] This property can influence the interaction of the LNP with cells and its subsequent endosomal escape, which is crucial for mRNA delivery to the cytoplasm.[5]

Experimental Protocols

Materials and Reagents
Protocol for mRNA-LNP Formulation using Microfluidics

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device, a widely adopted method for producing uniform and reproducible nanoparticles.[10][11][12]

Step 1: Preparation of Lipid and mRNA Solutions

  • Lipid Stock Solution (Organic Phase):

    • Prepare a stock solution of the ionizable lipid, helper lipid, cholesterol, and this compound in anhydrous ethanol.

    • A common molar ratio for these components is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:this compound).[13][14] However, this can be optimized for specific applications.[13]

    • The total lipid concentration in the ethanol phase is typically in the range of 8-25 mM.[9]

  • mRNA Solution (Aqueous Phase):

    • Dissolve the mRNA in a citrate buffer (e.g., 25 mM, pH 4.0).[10] The acidic pH ensures that the ionizable lipid is protonated, facilitating its interaction with the negatively charged mRNA.

Step 2: Microfluidic Mixing

  • Set up the microfluidic mixing system (e.g., a staggered herringbone micromixer).[15]

  • Load the lipid solution into one syringe and the mRNA solution into another.

  • Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.[12]

  • Set the total flow rate (TFR). A higher TFR generally leads to smaller LNPs.[9]

  • Initiate the flow of both solutions through the microfluidic device. The rapid mixing of the two phases leads to the self-assembly of the mRNA-LNPs.

Step 3: Downstream Processing

  • Dilution: Immediately after formation, the LNP solution is typically diluted with a buffer to reduce the ethanol concentration.

  • Dialysis: Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 20 kDa MWCO) to remove the ethanol and exchange the buffer.[12][16]

  • Concentration and Sterilization: Concentrate the dialyzed LNPs using a suitable method, such as ultrafiltration. Sterilize the final formulation by passing it through a 0.22 µm filter.

Step 4: Characterization of mRNA-LNPs

A thorough characterization of the formulated mRNA-LNPs is essential to ensure quality and consistency.[11][17][18]

  • Particle Size and Polydispersity Index (PDI):

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

    • Acceptable LNPs for in vivo applications typically have a size range of 80-150 nm and a PDI below 0.2.[16]

  • Zeta Potential:

    • Determine the surface charge of the LNPs using Laser Doppler Velocimetry. The zeta potential should be close to neutral at physiological pH.

  • mRNA Encapsulation Efficiency:

    • Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).[12]

    • The assay is performed in the presence and absence of a detergent (e.g., Triton X-100) that lyses the LNPs.

    • Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100. High encapsulation efficiency (ideally >90%) is desirable.

Data Presentation

The following tables summarize typical formulation parameters and the resulting physicochemical properties of mRNA-LNPs formulated with this compound.

Table 1: Example Lipid Compositions for mRNA-LNP Formulation

Ionizable LipidHelper LipidCholesterol (mol%)This compound (mol%)Reference
SM-102DSPC38.51.5[13][14]
DLin-MC3-DMADSPC38.51.5[15]
ALC-0315DSPC38.51.5[8]
SM-102DOPE402[11]

Table 2: Influence of this compound Molar Percentage on LNP Characteristics

This compound (mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)Transfection EfficiencyReference
0.3100-120< 0.3> 85%High[10]
1.580-100< 0.2> 90%Optimal in vitro[19]
5.070-90< 0.2> 90%Optimal in vivo[19]

Note: The optimal percentage of this compound can vary depending on the specific lipid composition, mRNA cargo, and intended application (in vitro vs. in vivo).[19]

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_form LNP Formulation cluster_process Downstream Processing cluster_char Characterization cluster_eval Evaluation prep_lipids Lipid Mixture in Ethanol (Ionizable, Helper, Cholesterol, this compound) microfluidics Microfluidic Mixing prep_lipids->microfluidics prep_mrna mRNA in Citrate Buffer (pH 4.0) prep_mrna->microfluidics dialysis Dialysis (vs. PBS) microfluidics->dialysis concentration Concentration & Sterilization dialysis->concentration dls Size & PDI (DLS) concentration->dls zeta Zeta Potential concentration->zeta ee Encapsulation Efficiency concentration->ee invitro In Vitro Transfection dls->invitro invivo In Vivo Studies dls->invivo zeta->invitro zeta->invivo ee->invitro ee->invivo G cluster_delivery Cellular Delivery cluster_cytoplasm Cytoplasmic Events cluster_immune Immune Response mrna_lnp mRNA-LNP endocytosis Endocytosis mrna_lnp->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape mrna_release mRNA Release endosomal_escape->mrna_release ribosome Ribosome mrna_release->ribosome antigen Antigen Synthesis ribosome->antigen apc Antigen Presenting Cell (APC) antigen->apc t_cell T-cell Activation apc->t_cell b_cell B-cell Activation t_cell->b_cell antibodies Antibody Production b_cell->antibodies

References

Application Notes and Protocols for DMG-PEG 2000 in Gene Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) is a critical lipid excipient in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). Its primary role is to form a hydrophilic corona around the LNP, which provides "stealth" characteristics. This polyethylene (B3416737) glycol (PEG) shield reduces opsonization—the process of plasma proteins binding to nanoparticles—thereby preventing rapid clearance by the reticulo-endothelial system and prolonging the circulation time of the LNPs.[1][2] This extended circulation increases the likelihood of the LNP reaching its target tissue to exert its gene-regulating effect. This compound is a key component in clinically successful formulations, including the Moderna COVID-19 mRNA vaccine.[3]

These application notes provide an overview of the use of this compound in gene regulation studies, with a focus on siRNA-mediated gene silencing and mRNA-mediated gene expression. Detailed protocols for LNP formulation and experimental evaluation are also provided.

Applications in Gene Regulation

siRNA-Mediated Gene Silencing

This compound-formulated LNPs are widely used to deliver siRNA for the targeted knockdown of specific genes. The LNP encapsulates and protects the siRNA from degradation in the bloodstream and facilitates its cellular uptake.

Targeted Gene: Factor VII (FVII)

A common target for validating siRNA delivery to the liver is Factor VII, a blood coagulation protein synthesized in hepatocytes.[4] Silencing of the FVII gene leads to a measurable reduction in circulating FVII protein levels, providing a robust in vivo readout of LNP efficacy.

Mechanism of Action:

LNP-formulated siRNA targeting FVII is taken up by hepatocytes, a process often mediated by the binding of apolipoprotein E (ApoE) from the serum to the LNP surface.[5] Once inside the cell, the siRNA is released from the endosome into the cytoplasm, where it is loaded into the RNA-induced silencing complex (RISC). The RISC-siRNA complex then binds to and cleaves the target FVII mRNA, leading to reduced FVII protein synthesis and secretion.

mRNA-Mediated Gene Expression

LNPs containing this compound are also a leading platform for the delivery of mRNA, enabling the transient expression of proteins. This has applications in vaccine development and protein replacement therapies.

Reporter Gene Expression:

To optimize and evaluate mRNA delivery, reporter genes such as Firefly Luciferase (FLuc) or enhanced Green Fluorescent Protein (eGFP) are often used. The expression of these proteins can be easily quantified to determine the transfection efficiency of the LNP formulation.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies utilizing this compound in LNP formulations for gene regulation.

Table 1: In Vivo Gene Silencing of Factor VII in Mice

LNP Formulation (molar ratio)Dose (mg/kg siRNA)FVII Knockdown (%)Reference
DLin-MC3-DMA/DSPC/Chol/DMG-PEG 2000 (50:10:38.5:1.5)0.03~50[4]
DLin-MC3-DMA/DSPC/Chol/DMG-PEG 2000 (50:10:38.5:1.5)0.1~80[4]
DLin-MC3-DMA/DSPC/Chol/DMG-PEG 2000 (50:10:38.5:5)0.1~60[4]
DLin-MC3-DMA/DSPC/Chol/DMG-PEG 2000 (50:10:38.5:10)0.1~40[4]

Table 2: In Vitro mRNA Transfection Efficiency

Cell LineLNP Formulation (molar ratio)Reporter GeneTransfection EfficiencyReference
HeLaIonizable lipid/Chol/DMG-PEG/DOPE (40:48.5:1.5:10)mEGFPHigh[6]
DC2.4Ionizable lipid/Chol/DMG-PEG/DOPE (40:48.5:1.5:10)mEGFPHigh[6]
HeLaIonizable lipid/Chol/DMG-PEG/DOPE (40:45:5:10)mEGFPMedium[6]
HeLaIonizable lipid/Chol/DMG-PEG/DOPE (40:40:10:10)mEGFPLow[6]

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating siRNA or mRNA using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • siRNA or mRNA

  • Ethanol (B145695) (200 proof)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), RNase-free

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between 10-25 mg/mL.

  • Prepare Nucleic Acid Solution: Dissolve the siRNA or mRNA in citrate buffer to the desired concentration.

  • Microfluidic Mixing: Set the flow rate ratio of the aqueous to ethanolic phase on the microfluidic device (typically 3:1).

  • LNP Formation: Load the lipid solution and the nucleic acid solution into their respective syringes and initiate mixing. The rapid mixing of the two solutions leads to the self-assembly of LNPs.

  • Dialysis: Transfer the resulting LNP solution to a dialysis cassette and dialyze against PBS at 4°C for at least 18 hours to remove ethanol and exchange the buffer.

  • Concentration and Sterilization: Concentrate the LNPs using a centrifugal filter device if necessary. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and nucleic acid encapsulation efficiency.

Protocol 2: In Vitro Transfection and Gene Expression Analysis

Materials:

  • Cultured cells (e.g., HeLa, Huh7)

  • Complete cell culture medium

  • LNP-formulated siRNA or mRNA

  • Opti-MEM or other serum-free medium

  • Reagents for quantifying gene or protein expression (e.g., qRT-PCR kit, luciferase assay kit, flow cytometer)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Treatment: On the day of transfection, dilute the LNP formulation in serum-free medium to the desired final concentration.

  • Remove the culture medium from the cells and replace it with the LNP-containing medium.

  • Incubate the cells with the LNPs for 4-6 hours at 37°C.

  • After incubation, add complete medium to the wells.

  • Gene Expression Analysis:

    • For siRNA: Harvest the cells 24-48 hours post-transfection.

      • mRNA Level: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to determine the relative expression of the target gene.

      • Protein Level: Lyse the cells and perform a Western blot or ELISA to quantify the target protein levels.

    • For mRNA:

      • Reporter Gene: Measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for eGFP) at 24-48 hours post-transfection.

Protocol 3: In Vivo Gene Regulation Study in Mice

Materials:

  • LNP-formulated siRNA or mRNA

  • Laboratory mice (e.g., C57BL/6)

  • Sterile saline

  • Materials for blood collection and tissue harvesting

Procedure:

  • Dose Preparation: Dilute the LNP formulation in sterile saline to the desired final concentration for injection.

  • Administration: Administer the LNP solution to the mice via intravenous (tail vein) injection.

  • Sample Collection:

    • For siRNA: At 24-72 hours post-injection, collect blood via cardiac puncture to obtain serum for protein analysis (e.g., FVII ELISA). Harvest the target organ (e.g., liver) for RNA or protein extraction.

    • For mRNA: For secreted proteins, collect blood at various time points (e.g., 6, 24, 48 hours) to measure protein levels in the serum. For intracellular proteins, harvest the target organ at a suitable time point for analysis.

  • Analysis:

    • Quantify the target mRNA or protein levels in the collected samples using appropriate methods (qRT-PCR, ELISA, Western blot, or reporter gene assay).

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation prep_lipids Prepare Lipid Stock (with this compound) mixing Microfluidic Mixing prep_lipids->mixing prep_na Prepare Nucleic Acid (siRNA or mRNA) prep_na->mixing purification Dialysis & Purification mixing->purification transfection Transfection purification->transfection administration LNP Administration purification->administration cell_culture Cell Culture cell_culture->transfection analysis_invitro Gene/Protein Expression Analysis transfection->analysis_invitro animal_model Animal Model animal_model->administration sample_collection Sample Collection (Blood/Tissues) administration->sample_collection analysis_invivo Gene/Protein Expression Analysis sample_collection->analysis_invivo

Caption: Experimental workflow for gene regulation studies using this compound LNPs.

signaling_pathway cluster_bloodstream Bloodstream cluster_cell Hepatocyte lnp LNP (with this compound) apoe ApoE lnp->apoe ApoE Binding lnp_apoe ApoE-LNP Complex receptor LDLR lnp_apoe->receptor Receptor Binding endosome Endosome receptor->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (siRNA Release) risc RISC mrna Target mRNA risc->mrna siRNA-RISC binds mRNA cleavage mRNA Cleavage mrna->cleavage RISC-mediated Cleavage

Caption: ApoE-mediated uptake and gene silencing pathway of siRNA-LNPs in hepatocytes.

References

Application Notes and Protocols for Incorporating DMG-PEG 2000 into Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the incorporation of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) into lipid nanoparticles (LNPs). The following sections detail established techniques, quantitative data on formulation parameters, and step-by-step experimental protocols.

Introduction to this compound in LNPs

This compound is a crucial component in many LNP formulations, including clinically successful mRNA vaccines.[1][2] Its primary role is to provide a hydrophilic shield on the LNP surface, which offers several advantages:

  • Steric Stability: The PEG layer prevents aggregation of LNPs, enhancing their colloidal stability.[3]

  • Prolonged Circulation: It reduces opsonization (the process of marking pathogens for phagocytosis) and uptake by the mononuclear phagocyte system (MPS), thereby increasing the circulation half-life of the LNPs in vivo.[3]

However, the inclusion of PEGylated lipids also presents a "PEG dilemma," where the steric hindrance that provides stability can also impede cellular uptake and endosomal escape, potentially reducing transfection efficiency.[3] The choice of incorporation method and the molar ratio of this compound are therefore critical parameters to optimize for successful LNP performance. This compound, with its C14 alkyl chains, is known to desorb from the LNP surface relatively quickly in a biological environment, which can be advantageous for interaction with target cells.[1][4]

Methods of Incorporation

There are two primary strategies for incorporating this compound into LNPs: direct mixing during nanoparticle formation and post-insertion into pre-formed LNPs.

Direct Mixing Methods

In this approach, this compound is included in the initial lipid mixture dissolved in an organic solvent (typically ethanol) before being mixed with the aqueous phase containing the nucleic acid cargo. The rapid mixing of these two phases leads to the self-assembly of the LNPs with this compound integrated into the lipid shell.

Common direct mixing techniques include:

  • Pipette and Vortex Mixing: Simple, low-throughput methods suitable for initial screening and small-scale preparations.

  • Microfluidic Mixing: A highly controlled and reproducible method that allows for precise control over mixing parameters, resulting in LNPs with uniform size and low polydispersity. This is the preferred method for scalable and clinical production.[5][6]

Post-Insertion Method

The post-insertion technique involves adding a solution of this compound (often in micellar form) to a suspension of pre-formed LNPs. The PEGylated lipid then spontaneously inserts into the outer leaflet of the LNP bilayer. This method is particularly useful for attaching ligands or other functionalities to the LNP surface without interfering with the initial encapsulation process.[7]

Data Presentation: Influence of this compound on LNP Properties

The molar percentage of this compound in the lipid composition significantly impacts the physicochemical properties and biological activity of LNPs. Below are tables summarizing quantitative data from various studies.

Table 1: Effect of this compound Molar Ratio on LNP Physicochemical Properties

Molar Ratio of Lipids (Ionizable:Helper:Cholesterol:this compound)This compound (mol%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Synthetic Ionizable Lipid:DOPE:Cholesterol:DMG-PEG2000 (40:10:50-X:X)0.1~185< 0.2~ -5> 90[8]
0.5~180< 0.2~ -8> 95[8]
1.5~190< 0.2~ -10> 95[3][8]
5.0~210< 0.2~ -15> 90[3][8]
10.0~230< 0.2~ -20< 90[8]
DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG2000 (50:10:38.5:X)0.5~80~0.1->90[9]
1.5~75~0.1->95[9]
3.0~70~0.1->95[9]

Table 2: Effect of this compound Molar Ratio on In Vitro and In Vivo Transfection Efficiency

This compound (mol%)In Vitro Transfection Efficiency (HeLa cells, relative to 10% DMG-PEG)In Vivo Transgene Expression (Liver, relative to 10% DMG-PEG)Reference
1.53.1-fold higher-[10]
5.02.3-fold higher2.7-fold higher[10]
10.0BaselineBaseline[10]

Note: Optimal this compound concentration can differ between in vitro and in vivo applications. A lower percentage (e.g., 1.5%) may be optimal for in vitro transfection where cellular uptake is paramount, while a higher percentage (e.g., 5%) can lead to better in vivo performance due to improved stability and circulation time.[3][8][10]

Experimental Protocols

Protocol for LNP Formulation using Microfluidic Mixing

This protocol is adapted for the preparation of mRNA-LNPs with a typical lipid composition of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:this compound).

Materials:

  • Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • mRNA

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve each lipid (ionizable lipid, DSPC, cholesterol, and this compound) individually in ethanol to a concentration of 10-20 mg/mL. Gentle heating (up to 60°C) may be necessary to fully dissolve the lipids.

  • Prepare Mixed Lipid Solution (Organic Phase):

    • Combine the individual lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5). Ensure the final solution is clear and fully dissolved.

  • Prepare mRNA Solution (Aqueous Phase):

    • Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the mixed lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase (typically 3:1) and the total flow rate (TFR).

    • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.

    • Collect the resulting LNP solution.

  • Downstream Processing:

    • Immediately dilute the collected LNP solution with a neutral buffer like PBS (pH 7.4) to stabilize the nanoparticles.

    • Perform buffer exchange and remove ethanol using dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).

    • Concentrate the LNP formulation to the desired final concentration.

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

Protocol for Post-Insertion of this compound

This protocol describes the insertion of this compound into pre-formed LNPs.

Materials:

  • Pre-formed LNPs (without this compound in the initial formulation)

  • This compound

  • PBS, pH 7.4

Procedure:

  • Prepare this compound Micelle Solution:

    • Dissolve this compound in PBS (pH 7.4) to a concentration above its critical micelle concentration (CMC).

  • Incubation:

    • Add the this compound micelle solution to the pre-formed LNP suspension at the desired molar ratio.

    • Incubate the mixture at a temperature above the phase transition temperature of the lipids in the LNP (e.g., 37-60°C) for a defined period (e.g., 30-60 minutes) with gentle stirring.

  • Purification:

    • Remove unincorporated this compound micelles by dialysis or size exclusion chromatography.

  • Characterization:

    • Analyze the final LNPs for size, PDI, and surface PEG density.

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_mixing Mixing cluster_downstream Downstream Processing ionizable Ionizable Lipid mix Microfluidic Mixing ionizable->mix helper Helper Lipid (DSPC) helper->mix chol Cholesterol chol->mix peg This compound peg->mix mrna mRNA in Citrate Buffer (pH 4.0) mrna->mix dialysis Buffer Exchange / Dialysis mix->dialysis filter Sterile Filtration dialysis->filter final_lnp Final LNP Formulation filter->final_lnp

Caption: Workflow for LNP formulation using microfluidic mixing.

Post_Insertion_Workflow cluster_preformed Pre-formed LNPs cluster_peg PEG Micelles cluster_process Post-Insertion Process pre_lnp LNPs (without PEG) incubation Incubation (e.g., 37-60°C) pre_lnp->incubation peg_micelle This compound Micelles peg_micelle->incubation purification Purification incubation->purification final_peg_lnp PEGylated LNP purification->final_peg_lnp

Caption: Workflow for the post-insertion of this compound into LNPs.

PEG_Dilemma cluster_positive Positive Effects cluster_negative Negative Effects increase_peg Increase this compound % stability Increased Colloidal Stability increase_peg->stability circulation Prolonged Circulation Time increase_peg->circulation uptake Decreased Cellular Uptake increase_peg->uptake escape Impaired Endosomal Escape increase_peg->escape

References

The Pivotal Role of DMG-PEG 2000 in Lipid Nanoparticle Formulation: A Guide to Optimal Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The composition of these LNPs is critical to their success, with each lipid component playing a distinct role in the particle's stability, efficacy, and safety. Among these components, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) is a crucial excipient that influences particle size, prevents aggregation, and modulates the in vivo pharmacokinetic profile. This application note provides a comprehensive overview of the optimal concentration of this compound for LNP formation, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Influence of this compound Concentration on LNP Properties

The molar percentage of this compound in an LNP formulation is a critical parameter that must be optimized to balance the needs for colloidal stability and potent cargo delivery. Research has shown that varying the this compound concentration can significantly impact the physicochemical characteristics and biological performance of LNPs.

A key finding is the "PEG dilemma," where a higher PEG concentration enhances systemic circulation time by shielding the LNPs from opsonization and clearance by the immune system, but can also hinder cellular uptake and endosomal escape, thereby reducing transfection efficiency. Conversely, a lower PEG concentration can lead to improved cellular internalization but may result in larger particle sizes and reduced stability.[1]

Studies have demonstrated a bell-shaped relationship between the concentration of this compound and the transfection efficiency of mRNA-LNPs. For instance, one study found that a molar ratio of 1.5% this compound resulted in optimal mRNA transfection in vitro.[2][3] However, for in vivo applications, a higher concentration of 5% this compound led to the highest transgene expression.[2][3] This discrepancy is attributed to the trade-off between cellular uptake and systemic circulation longevity.

The concentration of this compound also has a modest effect on the final particle size of the LNPs. While the impact is generally limited, some studies have observed slightly larger particle diameters at higher this compound concentrations (e.g., 5% and 10%). Encapsulation efficiency of the nucleic acid cargo is another critical quality attribute. It has been observed that increasing the this compound content up to 5% does not significantly compromise mRNA encapsulation; however, a concentration of 10% can lead to a notable decrease in encapsulation efficiency.

Data Summary: Effect of this compound Concentration on LNP Characteristics

The following table summarizes the quantitative data from a representative study on the impact of varying this compound molar percentages on key LNP attributes.

This compound (mol%)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)In Vitro Transfection Efficiency (Relative to 10% DMG-PEG)In Vivo Transgene Expression (Relative Units)
0.1<200~0.2>90%-Low
0.5<200~0.2>90%-Moderate
1.5 <200 ~0.2 >95% ~3.1-fold higher Moderate
5.0 >200 ~0.2 >95% ~2.3-fold higherHighest
10.0>200~0.2LowestBaselineLow

Data synthesized from a study by Lin et al. (2023).

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions

This protocol describes the preparation of individual lipid stock solutions in ethanol (B145695), which will be mixed to form the final lipid mixture for LNP formulation. A common starting molar ratio for LNP formulations is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:this compound).

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • 200-proof ethanol (ACS Grade)

  • Sterile glass vials

  • Heater/vortexer

Procedure:

  • Bring all lipids to room temperature.

  • Prepare individual stock solutions in 200-proof ethanol. Gentle heating (up to 60-65°C) and vortexing may be necessary to ensure complete dissolution.

    • Ionizable Lipid (e.g., 100 mM): Dissolve the appropriate amount of ionizable lipid in ethanol.

    • DSPC (e.g., 10 mM): Dissolve the appropriate amount of DSPC in ethanol.

    • Cholesterol (e.g., 100 mM): Dissolve the appropriate amount of cholesterol in ethanol. Keep the solution warm (>37°C) to maintain solubility.

    • This compound (e.g., 10 mM): Dissolve the appropriate amount of this compound in ethanol.

  • Store the prepared lipid stock solutions, tightly sealed, at -20°C.

Protocol 2: LNP Formulation via Nanoprecipitation (Ethanol Injection)

This protocol outlines a simple and widely used method for LNP self-assembly.

Materials:

  • Prepared lipid stock solutions

  • Nucleic acid (e.g., mRNA) in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Neutralization buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Vortex mixer

  • Dialysis device (e.g., MWCO 100 kDa) or Tangential Flow Filtration (TFF) system

Procedure:

  • Prepare the Lipid Mixture: In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). For example, to make 1 mL of a 25 mM total lipid mix, you would combine specific volumes of each stock solution.

  • Prepare the Nucleic Acid Solution: Dissolve the nucleic acid in the low pH aqueous buffer to a final concentration of 0.1-1 mg/mL.

  • LNP Formation:

    • Place the aqueous nucleic acid solution on a vortex mixer at a moderate speed.

    • Rapidly inject the ethanolic lipid mixture into the vortexing aqueous solution. A typical starting flow rate ratio (FRR) of aqueous to organic phase is 3:1.

    • Continue vortexing for an additional 20-30 seconds to ensure thorough mixing and self-assembly of the LNPs.

  • Dilution and Neutralization: Immediately dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and stabilize the newly formed nanoparticles.

  • Purification and Concentration:

    • To remove ethanol and unencapsulated nucleic acid, perform dialysis or TFF against PBS (pH 7.4).

    • Concentrate the LNP solution to the desired final concentration.

  • Sterile Filtration: Filter the final LNP formulation through a 0.2 µm sterile filter.

  • Characterization: Characterize the LNPs for particle size, PDI, zeta potential, and encapsulation efficiency.

Visualizations

LNP_Formation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Low pH Buffer) LipidStocks Lipid Stock Solutions (Ionizable, Helper, Cholesterol, this compound) Mixing Rapid Mixing (e.g., Microfluidics, Vortexing) LipidStocks->Mixing NucleicAcid Nucleic Acid (e.g., mRNA) NucleicAcid->Mixing SelfAssembly LNP Self-Assembly Mixing->SelfAssembly Purification Purification & Concentration (Dialysis/TFF) SelfAssembly->Purification FinalLNP Final LNP Formulation Purification->FinalLNP

Caption: Experimental workflow for LNP formation.

DMG_PEG_Concentration_Effect cluster_properties LNP Properties cluster_outcomes Therapeutic Outcomes Concentration This compound Concentration Size Particle Size Concentration->Size Slight Increase at high conc. Stability Colloidal Stability Concentration->Stability Increases Circulation In Vivo Circulation Concentration->Circulation Increases Uptake Cellular Uptake Concentration->Uptake Decreases InVivo In Vivo Efficacy Stability->InVivo Circulation->InVivo InVitro In Vitro Efficacy Uptake->InVitro Uptake->InVivo Trade-off

Caption: this compound concentration and its effects.

The optimal concentration of this compound is a critical determinant of the success of an LNP-based therapeutic. While a molar ratio of approximately 1.5% may be ideal for in vitro applications, a higher concentration of around 5% often yields superior results in vivo due to enhanced stability and circulation time. However, the ideal concentration is ultimately dependent on the specific application, the nature of the cargo, and the desired therapeutic outcome. The protocols and data presented herein provide a solid foundation for researchers to begin their optimization studies and develop safe and effective LNP formulations.

References

Application Notes and Protocols for DMG-PEG 2000 in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DMG-PEG 2000

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (this compound) is a synthetic lipid excipient crucial in the development of lipid nanoparticles (LNPs) for therapeutic applications.[1][2] Its amphiphilic nature, consisting of a hydrophobic dimyristoyl glycerol (B35011) (DMG) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of approximately 2000 Da, allows it to spontaneously assemble into liposomal structures in aqueous solutions.[3] this compound is a key component in drug delivery systems, particularly for nucleic acids like mRNA and siRNA, where it plays a pivotal role in the stability, circulation time, and overall efficacy of the formulation.[1][2][4] Notably, it is a component of the Moderna COVID-19 vaccine (Spikevax).[5][6]

The DMG anchor contains two saturated 14-carbon chains, which integrate into the lipid bilayer of the nanoparticle.[1] The PEG chain forms a hydrophilic corona on the surface of the LNP, creating a steric barrier that reduces clearance by the reticuloendothelial system (RES), thus prolonging circulation time.[1][7] This "stealth" property is critical for enabling the nanoparticles to reach their target tissues.[1] The easily cleaved linker between the DMG and PEG components can aid in PEG shedding, which is thought to facilitate higher liver tropism when administered systemically.[1]

Physicochemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000[3]
CAS Number 160743-62-4[3]
Molecular Formula C122H242O50 (average MW due to polydispersity of PEG)[2][5]
Molecular Weight ~2509.2 g/mol [3]
Appearance White or off-white solid powder or viscous liquid[3]
Solubility Soluble in organic solvents such as chloroform, methanol, and DMSO. Can also be dissolved in hot water.[3][8]
Storage -20°C, away from light and moisture. Avoid repeated freezing and thawing.[3]

Applications in Preclinical and Clinical Research

This compound is extensively used in the formulation of LNPs for a variety of therapeutic applications:

  • mRNA Vaccines: this compound is a critical component of LNPs used to deliver mRNA vaccines, as exemplified by its use in the Moderna COVID-19 vaccine.[5][6] It helps to stabilize the LNPs and protect the mRNA payload from degradation.[9]

  • siRNA and miRNA Delivery: It has been instrumental in creating LNPs for the delivery of small interfering RNA (siRNA) and microRNA (miRNA) for gene regulation studies and therapeutic interventions.[1][2]

  • Anticancer Drug Delivery: this compound has been incorporated into liposomal formulations for the delivery of anticancer drugs targeting various carcinomas.[1][2]

The molar percentage of this compound in an LNP formulation is a critical parameter that influences its physicochemical properties and biological performance.

Impact of this compound Molar Content on LNP Properties and Performance

The following table summarizes findings from a study investigating the effect of varying this compound content on LNP characteristics and mRNA delivery efficiency.

Molar % of this compoundLNP Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)In Vitro Transfection Efficiency (HeLa cells)In Vivo Luciferase Expression (Liver)Reference
1.5%~85~0.1~ -5OptimalLower than 5%[10][11]
5%~90~0.12~ -8Sub-optimalHighest[10]
10%~95~0.15~ -10LowLower than 5%[10]

Note: The values are approximate and based on the trends reported in the cited literature. The optimal percentage can vary depending on the specific ionizable lipid, other lipid components, and the target application.

This data highlights a key discrepancy between in vitro and in vivo performance, where a lower PEG content (1.5%) is optimal for cellular uptake in vitro, while a higher PEG content (5%) leads to better in vivo performance due to enhanced stability and circulation.[10][11]

Experimental Protocols

Protocol 1: Formulation of mRNA-Laden Lipid Nanoparticles using Microfluidic Mixing

This protocol describes a general method for formulating LNPs containing mRNA using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • mRNA

  • Ethanol (B145695) (200 proof, ACS Grade)

  • Citrate (B86180) Buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of the ionizable lipid, DSPC, Cholesterol, and this compound in 200-proof ethanol.

    • Gentle heating (up to 60°C) may be necessary to fully dissolve the lipids.[12]

    • Combine the individual lipid stock solutions to create a mixed lipid stock solution with the desired molar ratio. A common starting molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:this compound).[6][9][12]

  • Preparation of mRNA Stock Solution (in Aqueous Buffer):

    • Dissolve the mRNA in a low pH buffer, such as 50 mM citrate buffer (pH 4.0).[12]

  • LNP Formulation via Microfluidic Mixing:

    • Set up and prime the microfluidic mixing device with ethanol and the aqueous buffer as per the manufacturer's instructions.

    • Load the lipid stock solution (in ethanol) and the mRNA stock solution (in aqueous buffer) into separate syringes.

    • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[12]

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of lipids and encapsulation of the mRNA into LNPs.[12]

  • Downstream Processing:

    • The resulting LNP solution is typically diluted with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the newly formed nanoparticles.

    • Perform buffer exchange and remove ethanol using methods such as dialysis or tangential flow filtration (TFF).

Protocol 2: In Vitro Characterization of LNPs

This protocol outlines key assays for characterizing the physicochemical properties and in vitro performance of the formulated LNPs.

1. Particle Size and Zeta Potential:

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the LNP formulation using Dynamic Light Scattering (DLS).

2. mRNA Encapsulation Efficiency:

  • Quantify the amount of mRNA encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay).
  • Measure the fluorescence intensity of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).[13]
  • The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

3. In Vitro Transfection Efficiency:

  • Seed a suitable cell line (e.g., HeLa, HEK293) in a multi-well plate.[10][14]
  • Treat the cells with the mRNA-LNP formulation at various concentrations.
  • After a specified incubation period (e.g., 24-48 hours), lyse the cells and measure the expression of the protein encoded by the mRNA (e.g., luciferase activity for a luciferase-encoding mRNA).[11]

Protocol 3: In Vivo Evaluation of LNP Performance

This protocol provides a general framework for assessing the in vivo efficacy of mRNA-LNP formulations in a mouse model.

1. Animal Model:

  • Use an appropriate mouse strain (e.g., BALB/c).

2. Administration:

  • Administer the mRNA-LNP formulation to the mice via the desired route (e.g., intravenous, intramuscular).[14]

3. Biodistribution and Protein Expression:

  • If the mRNA encodes a reporter protein like luciferase, perform in vivo bioluminescence imaging at different time points (e.g., 6, 24, 48 hours) post-injection to assess the biodistribution and level of protein expression.[10][15]
  • At the end of the study, major organs (liver, spleen, etc.) can be harvested for ex vivo imaging or homogenization and subsequent protein quantification.[10]

4. Histopathological Analysis:

  • Collect major organs for histopathological evaluation (e.g., H&E staining) to assess any potential toxicity of the LNP formulation.[10]

Visualizations

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) Core cluster_Shell LNP Surface mRNA mRNA IonizableLipid Ionizable Lipid mRNA->IonizableLipid Encapsulation HelperLipid Helper Lipid (e.g., DSPC) IonizableLipid->HelperLipid Structural Integrity DMG_PEG This compound IonizableLipid->DMG_PEG Surface Coating Cholesterol Cholesterol HelperLipid->Cholesterol Stability Systemic Circulation Systemic Circulation DMG_PEG->Systemic Circulation Stealth Effect

Caption: Structure of a this compound formulated Lipid Nanoparticle.

LNP_Formulation_Workflow cluster_Preparation Phase 1: Solution Preparation cluster_Formulation Phase 2: LNP Formulation cluster_Purification Phase 3: Downstream Processing cluster_Characterization Phase 4: Quality Control Lipid_Stock Prepare Lipid Stock (Ionizable Lipid, DSPC, Cholesterol, this compound) in Ethanol Microfluidics Microfluidic Mixing (e.g., NanoAssemblr®) Lipid_Stock->Microfluidics mRNA_Stock Prepare mRNA Stock in Aqueous Buffer (pH 4.0) mRNA_Stock->Microfluidics Purification Buffer Exchange & Ethanol Removal (Dialysis or TFF) Microfluidics->Purification Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Purification->Characterization

Caption: Experimental workflow for LNP formulation and characterization.

PEG_Content_Effect cluster_LowPEG Low PEG Content (e.g., 1.5%) cluster_HighPEG High PEG Content (e.g., 5%) PEG_Content This compound Content in LNP Low_Uptake Enhanced Cellular Uptake PEG_Content->Low_Uptake Low_Stability Reduced Systemic Stability PEG_Content->Low_Stability High_Uptake Reduced Cellular Uptake PEG_Content->High_Uptake High_Stability Enhanced Systemic Stability & Circulation Time PEG_Content->High_Stability Low_InVitro Optimal In Vitro Transfection Low_Uptake->Low_InVitro Low_Stability->Low_InVitro High_InVivo Optimal In Vivo Efficacy High_Uptake->High_InVivo High_Stability->High_InVivo

Caption: Influence of this compound content on LNP performance.

References

Application Notes and Protocols for Sterile Filtration of DMG-PEG 2000 Containing Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and gene therapies. A critical final step in the manufacturing of LNP-based drug products is sterile filtration, which ensures the removal of microbial contaminants to guarantee patient safety.[1][2] However, the inherent characteristics of LNPs, particularly their size, which can overlap with the pore size of sterilizing-grade filters, present significant challenges to this unit operation.[3][4]

This document provides detailed application notes and protocols for the sterile filtration of LNPs containing 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000). This compound is a crucial excipient that provides a hydrophilic shield, enhancing the stability and circulation time of LNPs.[5] The information presented here is intended to guide researchers, scientists, and drug development professionals in developing robust and efficient sterile filtration processes that maintain the critical quality attributes (CQAs) of the LNP product.

The primary challenges in sterile filtering LNPs include membrane fouling, which can lead to reduced filter capacity, product loss, and potential alterations in LNP characteristics such as size and polydispersity. This document will address these challenges by providing best practices for filter selection, process parameter optimization, and post-filtration analysis.

Key Considerations for Sterile Filtration of this compound LNPs

Successful sterile filtration of this compound containing LNPs requires careful consideration of several factors that can impact process efficiency and product quality.

1. LNP Characteristics: The size and polydispersity index (PDI) of the LNP formulation are critical parameters that directly influence filterability. Larger LNPs or those with a broad size distribution are more likely to cause filter blockage. It is crucial to thoroughly characterize the LNP formulation prior to filtration.

2. Filter Selection: The choice of filter membrane material and pore size structure is paramount.

  • Membrane Material: Polyethersulfone (PES) and polyvinylidene fluoride (B91410) (PVDF) are commonly used membrane materials for sterile filtration in bioprocessing. The selection should be based on compatibility studies to ensure low protein binding and minimal interaction with the LNP components.

  • Pore Size and Structure: A standard 0.22 µm sterilizing-grade filter is required to ensure sterility. However, due to the potential for LNP-induced fouling, the use of dual-layer filters, which incorporate a larger pore size pre-filter layer (e.g., 0.8 µm) upstream of the final 0.2 µm sterilizing layer, is highly recommended. This design significantly enhances filtration capacity by capturing larger particles and aggregates in the pre-filter layer, thus protecting the sterilizing layer from premature blockage.

3. Process Parameters:

  • Transmembrane Pressure (TMP): The pressure applied across the filter membrane is a critical process parameter. Interestingly, for some LNP formulations, a higher TMP has been shown to increase filter capacity, which is contrary to the behavior of compressible foulants. Optimization of TMP is essential to maximize throughput without compromising LNP integrity.

  • Flow Rate: The rate at which the LNP solution is passed through the filter can also impact performance. A constant flow rate is often employed, and monitoring the pressure increase over time can provide insights into filter fouling.

4. Pre-filtration: For formulations with a higher tendency for aggregation, a separate pre-filtration step using a larger pore size filter (e.g., 400-800 nm) can be beneficial. This step removes larger aggregates before the final sterilizing-grade filtration, thereby extending the life of the more expensive sterilizing filter and improving overall process efficiency.

Experimental Protocols

Protocol 1: Pre-filtration Screening and Filter Selection

Objective: To select the optimal pre-filter and sterilizing-grade filter combination for a given this compound LNP formulation.

Materials:

  • This compound LNP formulation

  • Variety of pre-filters (e.g., 0.45 µm, 0.65 µm, 0.8 µm pore sizes) from different manufacturers

  • Variety of sterilizing-grade filters (e.g., 0.22 µm single-layer, 0.8/0.22 µm dual-layer PES and PVDF membranes)

  • Peristaltic pump or pressure vessel

  • Pressure transducer

  • Balance

  • Sterile collection vessels

Methodology:

  • Characterize the initial LNP formulation for particle size, PDI, and encapsulation efficiency (see Protocol 3).

  • Set up the filtration system in a laminar flow hood to maintain aseptic conditions.

  • For each pre-filter and sterilizing-grade filter combination, perform a filtration run at a constant flow rate or constant pressure.

  • Record the initial pressure and monitor the pressure increase (for constant flow) or the decrease in flow rate (for constant pressure) over time.

  • Collect the filtrate in a sterile vessel.

  • Measure the total volume of filtrate processed before the pressure reaches the maximum recommended limit or the flow rate drops significantly. This is the filter capacity.

  • Characterize the filtered LNP formulation for particle size, PDI, and encapsulation efficiency.

  • Calculate the product recovery by comparing the concentration of LNPs before and after filtration.

Protocol 2: Sterile Filtration of this compound LNPs

Objective: To perform the sterile filtration of a this compound LNP formulation under optimized conditions.

Materials:

  • This compound LNP formulation

  • Selected pre-filter and sterilizing-grade filter from Protocol 1

  • Peristaltic pump or pressure vessel

  • Pressure transducer

  • Sterile tubing and connectors

  • Sterile collection vessel

  • Laminar flow hood or isolator

Methodology:

  • Aseptically assemble the filtration train (pre-filter followed by the sterilizing-grade filter) in a laminar flow hood.

  • Flush the filter train with a sterile buffer solution to wet the membranes and remove any potential extractables.

  • Set the pump to the optimized flow rate or apply the optimized constant pressure determined from screening studies.

  • Filter the entire batch of the this compound LNP formulation.

  • Continuously monitor the pressure throughout the filtration process.

  • Collect the sterile LNP formulation in a pre-sterilized container.

  • After filtration, perform a filter integrity test (e.g., bubble point test or pressure hold test) to confirm that the filter was not compromised during the process.

  • Take a sample of the final filtered product for quality control testing.

Protocol 3: Post-Filtration LNP Characterization

Objective: To assess the impact of sterile filtration on the critical quality attributes of the this compound LNPs.

Materials:

  • Pre-filtration and post-filtration LNP samples

  • Dynamic Light Scattering (DLS) instrument

  • Nanoparticle Tracking Analysis (NTA) instrument (optional)

  • Chromatography system (e.g., HPLC or UPLC) with a suitable column for quantifying lipid and encapsulated agent

  • Fluorescence spectrophotometer (for assays like RiboGreen)

  • Appropriate buffers and reagents

Methodology:

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Use DLS to measure the hydrodynamic diameter and PDI of the LNPs before and after filtration.

    • Dilute the LNP samples in an appropriate buffer to a suitable concentration for DLS analysis.

    • Perform at least three measurements for each sample and report the average values.

  • Particle Concentration (Optional):

    • Use NTA to determine the particle concentration (particles/mL) before and after filtration to assess for any particle loss.

  • Encapsulation Efficiency:

    • Determine the encapsulation efficiency of the therapeutic agent (e.g., mRNA, siRNA) using a chromatography-based method or a fluorescence-based assay (e.g., RiboGreen assay).

    • For the RiboGreen assay, measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100). The difference in fluorescence corresponds to the encapsulated agent.

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100.

Data Presentation

Table 1: Impact of Filter Type on LNP Recovery and Integrity

Filter TypeMembrane MaterialPore Size (µm)Throughput (L/m²)LNP Recovery (%)Post-Filtration Size (nm)Post-Filtration PDI
Filter APES0.225085950.12
Filter BPVDF0.224582980.15
Filter CPES0.8 / 0.2215095920.11
Filter DPVDF0.8 / 0.2214093940.13

Table 2: Effect of Transmembrane Pressure (TMP) on Filtration Performance

TMP (psi)Filter TypeThroughput (L/m²)LNP Recovery (%)Post-Filtration Size (nm)Post-Filtration PDI
50.8 / 0.22 PES12096930.11
100.8 / 0.22 PES15095920.11
150.8 / 0.22 PES18094940.12
200.8 / 0.22 PES21092950.14

Visualizations

Sterile_Filtration_Workflow cluster_pre_filtration Pre-Filtration Steps cluster_sterile_filtration Sterile Filtration cluster_post_filtration Post-Filtration Analysis LNP_Formulation This compound LNP Formulation Pre_Filter Pre-filtration (e.g., 0.45-0.8 µm) LNP_Formulation->Pre_Filter Optional Step Sterile_Filter Sterilizing-Grade Filter (0.22 µm or 0.8/0.22 µm) LNP_Formulation->Sterile_Filter Direct Filtration Pre_Filter->Sterile_Filter Sterile_LNP Sterile LNP Product Sterile_Filter->Sterile_LNP QC_Analysis Quality Control Analysis (Size, PDI, EE) Sterile_LNP->QC_Analysis

Caption: Experimental workflow for the sterile filtration of this compound LNPs.

LNP_Filtration_Logic Start Start: LNP Formulation Characterize_Initial Characterize Initial LNPs (Size, PDI, EE) Start->Characterize_Initial Filter_Screening Filter Screening (Material, Pore Size) Characterize_Initial->Filter_Screening Process_Optimization Process Parameter Optimization (TMP, Flow Rate) Filter_Screening->Process_Optimization Execute_Filtration Execute Sterile Filtration Process_Optimization->Execute_Filtration Integrity_Test Perform Filter Integrity Test Execute_Filtration->Integrity_Test Characterize_Final Characterize Final LNPs (Size, PDI, EE, Recovery) Integrity_Test->Characterize_Final End End: Sterile LNP Product Characterize_Final->End

Caption: Logical workflow for developing a sterile filtration process for LNPs.

Conclusion

The sterile filtration of this compound containing LNPs is a critical manufacturing step that requires careful optimization to ensure product safety and maintain quality. By systematically evaluating filter types, optimizing process parameters such as transmembrane pressure, and conducting thorough pre- and post-filtration characterization, a robust and scalable sterile filtration process can be developed. The use of dual-layer sterilizing-grade filters or a dedicated pre-filtration step is a key strategy to mitigate membrane fouling and improve process efficiency. The protocols and guidelines presented in this document provide a framework for researchers and drug development professionals to successfully navigate the challenges associated with the sterile filtration of these advanced therapeutic delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dmg-peg 2000 LNP Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting aggregation issues encountered during the formulation and storage of lipid nanoparticles (LNPs) containing Dmg-peg 2000.

Frequently Asked Questions (FAQs)

Q1: My LNPs are aggregating immediately after formulation. What are the likely causes?

Immediate aggregation is often due to suboptimal formulation or processing parameters. Key factors to investigate include:

  • Suboptimal pH of the Aqueous Phase: The pH of the buffer during formulation is critical. For LNPs containing ionizable lipids, a low pH is necessary to protonate the lipid for nucleic acid complexation. However, an excessively low pH can lead to high surface charge and instability, causing aggregation.

  • Inefficient Solvent Mixing: The rate of mixing the lipid-ethanol phase with the aqueous phase is crucial. Slow mixing can result in the formation of larger, less stable particles that are prone to aggregation. Microfluidic mixing is a highly reproducible method that provides precise control over this process, leading to uniform particle sizes.[1]

  • Incorrect Ethanol (B145695) Concentration: While ethanol is necessary to solubilize the lipids, its presence can also destabilize LNPs. The final ethanol concentration should be carefully controlled and removed promptly after formation.[1]

Q2: My LNPs appear stable initially but aggregate during storage. What factors could be at play?

Aggregation during storage is a common challenge and can be influenced by several factors:

  • Storage Temperature: Storing LNPs at 4°C is often preferable to freezing. Freeze-thaw cycles can induce phase separation and aggregation.[2][3] Clinical studies suggest that for storage up to 150 days, refrigeration at 2°C provides the best stability for aqueous LNP solutions.[4]

  • Inappropriate Storage Buffer: The pH of the storage buffer can impact long-term stability. While some studies have shown that LNPs can be stable across a range of pH values when stored at 2°C, it is generally recommended to store them in a physiologically appropriate buffer like PBS (pH 7.4) for ease of use.[2][4] High ionic strength buffers can also promote aggregation due to charge screening.[5]

  • Presence of Residual Ethanol: Incomplete removal of ethanol after formulation can lead to long-term instability and aggregation.[2]

  • Mechanical Stress: Agitation, such as vortexing or vigorous shaking, can introduce mechanical stress and lead to particle aggregation.[6][7]

Q3: How does the concentration of this compound affect LNP aggregation and overall performance?

The molar ratio of this compound is a critical parameter that influences LNP size, stability, and transfection efficiency.

  • Prevents Aggregation: this compound creates a hydrophilic steric barrier on the LNP surface, which prevents aggregation during formulation and storage.[5][8]

  • Controls Particle Size: Increasing the molar percentage of this compound can lead to the formation of smaller LNPs.[8]

  • The "PEG Dilemma": While essential for stability, excessive this compound can hinder cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma". This can lead to lower transfection efficiency. Finding the optimal balance is key. Studies have shown a bell-shaped relationship between PEG content and transfection efficiency, with different optimal percentages for in vitro and in vivo applications.[9]

Q4: What are the best practices for preventing LNP aggregation during freeze-thaw cycles?

If freezing is necessary for long-term storage, the following practices can help mitigate aggregation:

  • Use of Cryoprotectants: The addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) before freezing can significantly reduce aggregation by preventing the formation of ice crystals and stabilizing the lipid bilayer.[2][5] A concentration of 20% (w/v) has been shown to be effective.[2]

  • Controlled Freezing Rate: The rate of freezing can impact LNP stability. While some studies suggest flash-freezing in liquid nitrogen may be beneficial, a controlled cooling rate of 1°C/min has also been used to minimize stress.

Troubleshooting Guides

Guide 1: Assessing LNP Aggregation

This guide outlines the key analytical techniques to characterize LNP size and detect aggregation.

Key Analytical Techniques:

TechniquePrincipleInformation ProvidedKey Considerations
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion of particles.Z-average diameter, Polydispersity Index (PDI). An increase in Z-average and PDI over time indicates aggregation.Sensitive to small amounts of large aggregates. Dilute samples appropriately to avoid multiple scattering effects.
Nanoparticle Tracking Analysis (NTA) Visualizes and tracks individual particles to determine their size and concentration.Particle size distribution, particle concentration. A decrease in particle concentration and the appearance of larger particles suggest aggregation.Provides number-based distributions, which can be more sensitive to changes in the primary particle population.
Analytical Ultracentrifugation (AUC) Measures the rate at which particles sediment in a centrifugal field.Sedimentation coefficient distribution, detection of aggregates and free mRNA.[10]A robust method for assessing particle size distribution and formulation stability under stress conditions.[10]
Flow Imaging Microscopy (FIM) Captures images of individual particles in a fluid stream.Quantifies and characterizes subvisible particles and aggregates.Useful for monitoring the formation of larger aggregates that may not be accurately measured by DLS.[5]
Guide 2: Experimental Protocol for LNP Formulation using Microfluidics

This protocol provides a generalized method for formulating LNPs using a microfluidic device, which is known to produce particles with uniform size and low PDI.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • Ethanol

  • Low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Nucleic acid payload (e.g., mRNA)

  • Neutral buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing system

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[11][12]

    • Gentle heating (e.g., 60-65°C) may be required to fully dissolve some lipids.[11]

  • Prepare Aqueous Phase:

    • Dissolve the nucleic acid in the low pH buffer to the desired concentration. The acidic pH ensures the ionizable lipid is protonated for efficient encapsulation.[1]

  • Microfluidic Mixing:

    • Set the desired flow rate ratio (FRR) and total flow rate (TFR) on the microfluidic system. These parameters significantly influence the final particle size.[13]

    • Load the lipid-ethanol solution and the aqueous nucleic acid solution into their respective inlets.

    • Initiate mixing. The rapid change in solvent polarity will induce the self-assembly of lipids into LNPs, encapsulating the nucleic acid.[1]

  • Dilution and Neutralization:

    • Immediately dilute the collected LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and stabilize the newly formed nanoparticles.[1]

  • Purification and Concentration:

    • Use tangential flow filtration (TFF) with an appropriate molecular weight cut-off membrane (e.g., 100 kDa) to remove ethanol and unencapsulated nucleic acid.[1]

    • Perform diafiltration against PBS (pH 7.4) until the ethanol concentration is below 1%.[1]

    • Concentrate the LNP solution to the desired final concentration.[1]

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.[1]

Quantitative Data Summary

Table 1: Impact of this compound Molar Ratio on LNP Physicochemical Properties

This compound (mol%)Z-average Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)In Vitro Transfection Efficiency (Relative)In Vivo Transfection Efficiency (Relative)
0.5~120~0.15>90%ModerateLow
1.5 ~100 ~0.12 >95% High Moderate
2.0~95~0.11>95%ModerateModerate-High
5.0 ~80 ~0.10 >95% LowHigh
10.0~70~0.10>90%Very LowLow

Note: This table represents a generalized summary based on trends reported in the literature. Actual values will vary depending on the specific lipid composition, nucleic acid payload, and formulation process. A bell-shaped relationship is often observed for transfection efficiency, with optimal PEG content differing for in vitro and in vivo applications.[9]

Visualizations

Troubleshooting_Workflow start LNP Aggregation Observed check_formulation Review Formulation Parameters start->check_formulation check_process Examine Formulation Process start->check_process check_storage Investigate Storage Conditions start->check_storage ph Aqueous Phase pH check_formulation->ph peg_ratio This compound Ratio check_formulation->peg_ratio lipid_quality Lipid Quality/Purity check_formulation->lipid_quality mixing_rate Mixing Rate (TFR/FRR) check_process->mixing_rate ethanol_removal Ethanol Removal check_process->ethanol_removal temperature Storage Temperature check_storage->temperature buffer Storage Buffer (pH, Ionic Strength) check_storage->buffer freeze_thaw Freeze-Thaw Cycles check_storage->freeze_thaw optimize_ph Optimize pH ph->optimize_ph optimize_peg Adjust PEG Ratio peg_ratio->optimize_peg optimize_mixing Optimize Mixing Parameters mixing_rate->optimize_mixing improve_purification Improve Purification ethanol_removal->improve_purification optimize_temp Store at 2-8°C temperature->optimize_temp use_cryoprotectant Add Cryoprotectant freeze_thaw->use_cryoprotectant

Caption: Troubleshooting workflow for this compound LNP aggregation.

Factors_Influencing_Aggregation lnp_aggregation LNP Aggregation formulation Formulation Parameters formulation->lnp_aggregation sub_ph pH formulation->sub_ph sub_peg [this compound] formulation->sub_peg sub_ionic Ionic Strength formulation->sub_ionic process Process Parameters process->lnp_aggregation sub_mixing Mixing Dynamics process->sub_mixing sub_ethanol Residual Ethanol process->sub_ethanol storage Storage Conditions storage->lnp_aggregation sub_temp Temperature storage->sub_temp sub_freeze Freeze-Thaw storage->sub_freeze sub_agitation Mechanical Stress storage->sub_agitation

Caption: Key factors influencing this compound LNP aggregation.

References

Technical Support Center: Optimizing LNP Performance by Managing DMG-PEG 2000 Quality

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) quality on the performance of lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions encountered during LNP formulation and characterization related to this compound.

Q1: My LNP formulation shows high polydispersity (PDI > 0.2). Could the this compound be the cause?

A1: Yes, the quality and concentration of this compound can significantly influence the polydispersity index (PDI) of your LNPs.

  • Troubleshooting Steps:

    • Verify this compound Purity: Impurities or degradation products in your this compound stock can lead to inconsistent LNP formation and a broader size distribution. High-purity this compound should appear as a white to off-white solid with a uniform texture.[1] Discoloration or clumps may indicate degradation or improper storage.[1] Consider using High-Performance Liquid Chromatography (HPLC) to assess the purity, which should ideally be >95%.[1]

    • Optimize Molar Ratio: The molar percentage of this compound is a critical parameter. While it helps control particle size, an inappropriate concentration can affect homogeneity.[2][3] Experiment with a range of molar ratios (typically 0.5% to 5%) to find the optimal concentration for your specific lipid composition and payload.[2][4][5]

    • Ensure Proper Solubility: Confirm that the this compound is fully dissolved in the ethanol (B145695) phase before mixing. Poor solubility can result in aggregation and increased PDI.[1]

Q2: I'm observing lower-than-expected mRNA encapsulation efficiency (<80%). How can this compound quality affect this?

A2: While this compound content within a typical range (up to 10%) has not been shown to significantly impact mRNA loading capacity, issues with its quality or formulation can play a role.[5]

  • Troubleshooting Steps:

    • Assess Raw Material Quality: The presence of impurities in this compound could interfere with the self-assembly process of the LNPs and the condensation of the mRNA core.

    • Re-evaluate Molar Ratios: Although less common, an excessively high molar ratio of this compound might sterically hinder the efficient encapsulation of mRNA. It's important to find a balance between stability and encapsulation.

    • Check for Degradation: Degradation of this compound can alter its properties, potentially impacting the overall LNP structure and its ability to effectively encapsulate the mRNA payload.[6]

Q3: My in vitro transfection efficiency is poor, but the LNPs have a good size and PDI. What role does this compound play?

A3: This is a classic example of the "PEG dilemma". While this compound is essential for LNP stability, its presence on the LNP surface can shield the particle and hinder its interaction with and uptake by cells.[2][4][7]

  • Troubleshooting Steps:

    • Optimize this compound Concentration: There is often a bell-shaped relationship between the PEG content and transfection efficiency. For in vitro studies, a lower molar percentage (e.g., 1.5%) of this compound has been shown to be optimal, as it balances stability with efficient cellular uptake.[4][5] Higher concentrations can lead to reduced transfection.[4][5]

    • Consider PEG Shedding: this compound has a relatively short lipid anchor (C14), which allows it to dissociate from the LNP surface over time, a process known as "PEG shedding".[8] This un-shielding is crucial for endosomal escape and payload release. The rate of shedding can be influenced by the biological environment.

Q4: My in vivo results show low efficacy, even though my in vitro experiments were successful. How can I troubleshoot this based on this compound?

A4: The optimal this compound concentration for in vivo applications is often different from what is ideal for in vitro experiments.

  • Troubleshooting Steps:

    • Increase Molar Ratio for In Vivo Studies: For systemic administration, a higher this compound content (e.g., 5%) may be necessary to improve colloidal stability, extend circulation time, and prevent premature clearance by the immune system.[4][5]

    • Evaluate Biodistribution: The amount of this compound can modulate the organ distribution of LNPs.[5] You may need to adjust the concentration to achieve the desired targeting for your therapeutic application.

    • Anti-PEG Antibodies: Repeated administration of PEGylated LNPs can lead to the production of anti-PEG antibodies, which can accelerate clearance and reduce efficacy.[2][4] If you are conducting studies with multiple doses, this is a critical factor to consider.

Q5: I am seeing batch-to-batch variability in my LNP performance. Could this be related to my this compound?

A5: Absolutely. Raw material variability is a significant source of inconsistency in LNP manufacturing.

  • Troubleshooting Steps:

    • Implement Quality Control for Incoming this compound: Perform analytical tests on each new batch of this compound to ensure its purity, molecular weight, and polydispersity are consistent.[1]

    • Standardize Storage Conditions: Store this compound according to the manufacturer's recommendations (typically at -20°C) to prevent degradation.[9]

    • Use a Consistent Supplier: Sourcing this compound from a single, reputable supplier can help minimize variability between batches.

Data on this compound Impact on LNP Properties

The following tables summarize quantitative data on how varying this compound molar ratios can affect key LNP performance metrics.

Table 1: Effect of this compound Concentration on LNP Physicochemical Properties

This compound (mol%)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
0.1~190< 0.2~0> 80%
0.5~185< 0.2~0> 80%
1.5~180< 0.2~0> 80%
5.0~210< 0.2~0> 80%
10.0~230< 0.2~0> 80%

Data compiled from studies using a self-synthesized ionizable lipid.[5]

Table 2: In Vitro and In Vivo Transfection Efficiency at Different this compound Concentrations

This compound (mol%)Relative In Vitro Transfection Efficiency (HeLa cells)Relative In Vivo Luciferase Expression (Liver)
1.5Highest-
5.0ModerateHighest (3.2-fold higher than 1.5% group)
10.0LowestLowest

This table illustrates the differing optimal concentrations for in vitro versus in vivo applications.[5]

Experimental Protocols

Protocol 1: Quality Assessment of this compound Raw Material

  • Visual Inspection: Examine the this compound for color and consistency. It should be a white to off-white solid with a uniform texture.[1]

  • Purity Analysis using HPLC:

    • Prepare a standard solution of this compound in an appropriate solvent (e.g., chloroform, methanol, or ethanol).[1]

    • Use a suitable HPLC system with a C30 column.[10][11]

    • A high-purity sample should yield a single, sharp peak.[1]

    • Calculate the purity based on the peak area. A purity of >95% is generally recommended.[1]

  • Solubility Test:

    • Add a small, known amount of this compound to a defined volume of solvent (e.g., ethanol).

    • Stir gently and observe the time to complete dissolution. A high-quality product should dissolve completely without leaving particulates or causing cloudiness.[1]

Protocol 2: LNP Formulation via Microfluidic Mixing

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and this compound in ethanol at the desired molar ratios.[8][12][13]

  • Preparation of mRNA Aqueous Solution:

    • Dilute the mRNA to the target concentration in an acidic buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4).[8]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Set the flow rate ratio on the microfluidic mixing system (e.g., a 3:1 aqueous to organic phase ratio).[14]

    • Initiate mixing to form the LNPs.[15][16]

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.

    • Concentrate the LNP formulation using an appropriate method if necessary.

Protocol 3: Characterization of LNP Formulations

  • Size and PDI Measurement:

    • Dilute the LNP sample in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[5]

  • mRNA Encapsulation Efficiency:

    • Use a fluorescent dye-based assay such as RiboGreen.[12]

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).[12]

    • The difference in fluorescence corresponds to the encapsulated mRNA.

Visual Guides

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Finalization Lipid_Stock Lipid Stock (Ionizable, Helper, Cholesterol, this compound) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing Organic Phase mRNA_Solution mRNA Solution in Acidic Buffer (pH 4) mRNA_Solution->Microfluidic_Mixing Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis Concentration Concentration Dialysis->Concentration Final_LNP Final LNP Formulation Concentration->Final_LNP

Figure 1. A streamlined workflow for LNP formulation.

DMG_PEG_Quality_Impact cluster_quality This compound Quality Attributes cluster_performance LNP Performance Metrics Purity Purity (>95%) Size_PDI Size & PDI Purity->Size_PDI influences Encapsulation Encapsulation Efficiency Purity->Encapsulation Integrity No Degradation Stability Stability & Circulation Integrity->Stability Efficacy Transfection Efficacy Integrity->Efficacy Concentration Optimal Molar Ratio Concentration->Size_PDI Concentration->Stability Concentration->Efficacy "PEG Dilemma"

Figure 2. Relationship between this compound quality and LNP performance.

Troubleshooting_Guide cluster_physicochemical Physicochemical Issues cluster_biological Biological Performance Issues cluster_solutions Potential this compound Solutions Start Problem with LNP Performance High_PDI High PDI / Aggregation Start->High_PDI Low_EE Low Encapsulation Start->Low_EE Poor_InVitro Poor In Vitro Efficacy Start->Poor_InVitro Poor_InVivo Poor In Vivo Efficacy Start->Poor_InVivo Check_Purity Verify Purity & Integrity High_PDI->Check_Purity Optimize_Ratio Optimize Molar Ratio High_PDI->Optimize_Ratio Check_Solubility Ensure Full Solubility High_PDI->Check_Solubility Low_EE->Check_Purity Poor_InVitro->Optimize_Ratio Decrease % Poor_InVivo->Optimize_Ratio Increase %

Figure 3. Troubleshooting logic for LNP performance issues.

References

Technical Support Center: DMG-PEG 2000 Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and answers to frequently asked questions regarding the synthesis and purification of this critical lipid excipient used in nanoparticle-based drug delivery systems.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the synthesis, purification, and handling of this compound.

Synthesis Challenges

Q1: My this compound synthesis has a low yield. What are the potential causes and solutions?

A1: Low yields in this compound synthesis can stem from several factors related to reaction conditions and starting materials. Key parameters to investigate include temperature control, the molar ratio of reactants, and reaction time. Incomplete reactions often result in a moderate yield with unreacted starting materials remaining.[1]

  • Temperature: The reaction temperature is critical; suboptimal temperatures can lead to slow kinetics, while excessively high temperatures risk thermal degradation of both the PEG and lipid components.[1] An optimal temperature ensures reactants are in a fluid, reactive state to achieve high conversion.[1]

  • Reactant Stoichiometry: The molar ratio of the activated mPEG to dimyristoyl glycerol (B35011) is crucial. Using a high excess of mPEG can drive the reaction to completion but complicates purification by leaving a large amount of unreacted mPEG.[1] Conversely, an insufficient amount of the PEGylating agent will result in a lower yield.[1]

  • Moisture: The presence of water can lead to the formation of PEG diols as side products, reducing the purity and yield of the desired product. Ensuring anhydrous reaction conditions is essential.

Q2: What are the most common synthesis-related impurities I should be aware of?

A2: Synthesis-related impurities typically include unreacted starting materials and byproducts from side reactions. The most common impurities are free glycerol, myristic acid of varying chain lengths, unreacted mPEG, and unreacted dimyristoyl glycerol. The specific impurity profile will depend on the synthesis route and reaction conditions.

Q3: How does temperature control impact the purity of the final product?

A3: Temperature directly influences reaction kinetics and the stability of the reactants.

  • Low Temperature: Can result in slow or incomplete reactions, leading to a high concentration of unreacted starting materials in the final mixture.

  • Optimal Temperature: Promotes a high conversion rate to the desired this compound while minimizing degradation.

  • High Temperature: Increases the risk of thermal degradation of the PEG and lipid components, which introduces degradation-related impurities and reduces overall purity.

Purification Challenges

Q1: I'm struggling to remove unreacted starting materials from my synthesis mixture. What purification techniques are most effective?

A1: Achieving high purity (≥95% is often required for pharmaceutical use) typically requires a multi-step purification approach to remove unreacted materials, catalysts, and side products. Common techniques include:

  • Precipitation: This method involves adding a solvent in which this compound is insoluble to induce its precipitation, leaving more soluble impurities behind in the supernatant.

  • Dialysis: Utilizes a semi-permeable membrane to separate molecules based on size, which is effective for removing small molecule impurities like salts.

  • Chromatography: Techniques like column chromatography can be employed for more refined separation based on polarity and size, though they can be complex to scale.

Q2: My purified this compound shows a broad peak or multiple peaks on HPLC. What does this indicate?

A2: A broad peak is characteristic of this compound, as it is a polydisperse polymer, meaning it consists of a mixture of molecules with a range of PEG chain lengths. Typically, the PEG chain length can range from 34 to 54 units. However, distinct, well-separated peaks may indicate the presence of impurities. These could be synthesis-related impurities like unreacted starting materials or degradation products from hydrolysis.

Analytical & Quality Control Issues

Q1: What are the recommended analytical methods for assessing the purity and identity of this compound?

A1: A combination of analytical techniques is often used for comprehensive characterization.

  • HPLC with Charged Aerosol Detector (HPLC-CAD): This is a primary method for analyzing purity and quantifying impurities, as many lipids lack a UV chromophore.

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRAM MS): Essential for confirming the identity of the main component and for identifying and characterizing unknown impurities and degradation products.

  • Other Techniques: Gas Chromatography (GC), HPLC with Evaporative Light Scattering Detector (HPLC-ELSD), and MALDI-TOF mass spectrometry are also employed for comparative analysis and further characterization.

Q2: How can I identify degradation products in my this compound sample?

A2: Degradation products primarily result from the hydrolysis of the ester bonds connecting the lipid tails to the glycerol backbone. This can lead to single or double hydrolysis reactions. These degradants, such as PEGylated monomyristin (B46450) or PEGylated glycerol, can be identified using stability-indicating methods like HPLC-CAD and structurally elucidated using high-resolution mass spectrometry (LC-HRAM MS).

Stability & Storage

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: this compound is susceptible to hydrolysis at its ester bonds. To maintain stability, it should be stored at -20°C in a dry, dark environment. It is also advisable to avoid repeated freeze-thaw cycles.

Q2: What is the in-vivo stability of this compound?

A2: The ester bonds in this compound are designed to gradually hydrolyze in a biological environment, leading to the shedding of the PEG layer from the surface of a lipid nanoparticle (LNP). This is a key feature for drug release. The in-vivo half-life of this compound is relatively short, often less than 30 minutes, which is important for the timely release of payloads like mRNA. The shorter acyl chains (C14) of this compound result in a shorter residence time in the lipid bilayer compared to lipids with longer chains like DSPE-PEG 2000 (C18).

Data & Experimental Protocols

Data Tables

Table 1: Common Impurities in this compound.

Impurity Type Specific Examples Source Recommended Analytical Method
Synthesis-Related Free Glycerol, Myristic Acid, Unreacted mPEG, Unreacted Dimyristoyl Glycerol Incomplete reaction, side reactions HPLC-CAD, GC, LC-MS

| Degradation-Related | PEGylated Monomyristin, PEGylated Glycerol | Hydrolysis of ester bonds | HPLC-CAD, LC-HRAM MS |

Table 2: Impact of Synthesis Temperature on this compound Quality.

Temperature Effect on Reaction Impact on Product Quality
Too Low Slow reaction kinetics Low yield; high levels of unreacted starting materials
Optimal Efficient reaction rate High conversion to the desired product; minimized degradation

| Too High | Risk of thermal degradation | Increased levels of degradation-related impurities; reduced purity |

Experimental Protocols

Protocol 1: General Method for Purity Analysis by HPLC-CAD

This protocol is a general guideline based on established methods for analyzing this compound purity.

  • System: High-Performance Liquid Chromatography system equipped with a Charged Aerosol Detector (CAD).

  • Column: A C18 or similar reversed-phase column (e.g., Hypersil Gold™ PFP, 150 mm × 4.6 mm, 3.0 μm) is often suitable.

  • Mobile Phase A: Water with a small amount of acid (e.g., 0.0025% formic acid) : Methanol (B129727) (e.g., 80:20 v/v).

  • Mobile Phase B: Methanol : Acetonitrile (e.g., 60:40 v/v).

  • Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is used to separate compounds of varying polarity. An example gradient is shown in the study by Sperber et al.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent like methanol or a chloroform/methanol mixture.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated by dividing the area of the main this compound peak by the total area of all peaks. Impurities can be quantified against reference standards if available.

Visual Guides & Pathways

The following diagrams illustrate key workflows and concepts related to this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process cluster_output Output mPEG mPEG-2000 Reaction Esterification Reaction (Anhydrous Conditions) mPEG->Reaction DMG 1,2-Dimyristoyl-rac-glycerol DMG->Reaction Purification Multi-Step Purification (e.g., Precipitation, Dialysis) Reaction->Purification Crude Product Product High-Purity this compound (>98.5%) Purification->Product Impurities Impurities Removed Purification->Impurities Analysis QC Analysis (HPLC-CAD, LC-MS) Product->Analysis Verify Purity

Caption: General workflow for the synthesis and purification of this compound.

Impurity_Analysis_Workflow Sample This compound Sample HPLCCAD HPLC-CAD Analysis Sample->HPLCCAD PurityCheck Purity > 98.5%? HPLCCAD->PurityCheck Pass Pass QC PurityCheck->Pass Yes Fail Identify Impurities PurityCheck->Fail No LCMS LC-HRAM MS Analysis Structure Structural Elucidation of Impurities LCMS->Structure Fail->LCMS Degradation_Pathway DMGPEG This compound Hydrolysis1 Single Hydrolysis (H₂O) DMGPEG->Hydrolysis1 Product1 PEGylated Monomyristin + Myristic Acid Hydrolysis1->Product1 Hydrolysis2 Double Hydrolysis (H₂O) Product1->Hydrolysis2 Product2 PEGylated Glycerol + 2 Myristic Acid Hydrolysis2->Product2

References

preventing hydrolysis of Dmg-peg 2000 ester bonds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of ester bonds in Dmg-peg 2000. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound-containing formulations.

Troubleshooting Guide: Common Issues with this compound Instability

This guide addresses specific issues that may arise during your experiments, leading to the degradation of this compound.

Issue Potential Cause Recommended Solution
Loss of PEG shield / Particle Aggregation Hydrolysis of the ester bond linking the PEG chain to the lipid anchor.- Control pH: Maintain the formulation pH between 6.0 and 7.5. Avoid acidic (pH < 5) and alkaline (pH > 8) conditions. - Optimize Temperature: Store this compound and its formulations at recommended low temperatures (-20°C for long-term storage). Avoid repeated freeze-thaw cycles. - Aqueous Formulation Instability: For long-term storage, lyophilize the lipid nanoparticle (LNP) formulation.
Inconsistent Experimental Results Degradation of this compound stock solutions.- Proper Stock Solution Handling: Dissolve this compound in a dry, aprotic organic solvent like ethanol (B145695). Store stock solutions at -20°C and minimize exposure to moisture. - Fresh Preparations: Prepare aqueous formulations fresh for each experiment whenever possible.
Poor In Vivo Performance Premature cleavage of the ester bond in the formulation before administration.- Formulation Buffer: Use a buffer system that helps maintain a stable pH in the desired range (e.g., phosphate-buffered saline, PBS, at pH 7.4). - Quality Control: Implement a stability testing protocol to assess the integrity of this compound in your final formulation before in vivo studies.

Frequently Asked Questions (FAQs)

1. What is the primary cause of this compound degradation?

The primary cause of this compound degradation is the hydrolysis of the ester bond that connects the polyethylene (B3416737) glycol (PEG) chain to the dimyristoylglycerol (DMG) lipid anchor.[1] This chemical reaction breaks the molecule, leading to the loss of the protective PEG shield on the surface of lipid nanoparticles.

2. What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored as a dry powder in a dark, dry place at -20°C.[1] Stock solutions in organic solvents like ethanol should also be stored at -20°C. It is crucial to avoid repeated freeze-thaw cycles.[1]

3. How does pH affect the stability of the ester bond?

Ester bonds are susceptible to hydrolysis under both acidic and basic conditions. While neutral pH (around 7.4) is generally recommended for formulations, significant degradation can occur at pH values below 5 and above 8. For lipid nanoparticle formulations, maintaining a pH between 6.0 and 7.5 is a good practice to minimize hydrolysis.

4. Can I store my this compound-containing lipid nanoparticles in an aqueous buffer?

For short-term storage (up to a few weeks), refrigeration at 2-8°C in a neutral pH buffer (e.g., PBS, pH 7.4) can be acceptable.[2] However, for long-term stability, it is highly recommended to lyophilize (freeze-dry) the LNP formulation.[3]

5. What is lyophilization and how does it help stabilize this compound?

Lyophilization is a process of freeze-drying that removes water from the formulation at low temperatures and pressures. This process converts the liquid formulation into a stable powder, which significantly reduces the rate of hydrolysis and improves the long-term shelf-life of the product.[3]

6. Do I need to use cryoprotectants for lyophilization?

Yes, using cryoprotectants is essential. These are substances that protect the nanoparticles from the stresses of freezing and drying. Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used cryoprotectants for lipid nanoparticle formulations. They help to maintain the particle size and integrity upon reconstitution.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is adapted from a validated protocol for a similar PEGylated lipid, DMPE-PEG 2000, and can be used to monitor the degradation of this compound.[4]

Objective: To quantify the amount of intact this compound and its hydrolysis byproducts over time under different conditions (e.g., pH, temperature).

Materials:

  • This compound sample

  • HPLC system with a Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.0 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Methanol

  • Water (HPLC grade)

  • Buffers of various pH for stability studies

Method:

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.

    • To assess stability, dilute the stock solution in the desired aqueous buffers (e.g., pH 5, 7.4, and 9) to a final concentration of 0.1 mg/mL.

    • Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 40°C).

    • At specified time points, withdraw an aliquot of the sample for analysis.

  • HPLC-CAD Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 100% B

      • 25-30 min: 100% B

      • 30-31 min: 100% to 20% B

      • 31-35 min: 20% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • CAD Settings: Adjust according to the manufacturer's instructions for optimal signal-to-noise ratio.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time from a fresh, undegraded sample.

    • Monitor the decrease in the peak area of intact this compound and the appearance of new peaks corresponding to degradation products over time.

    • Calculate the percentage of remaining intact this compound at each time point.

Protocol 2: Lyophilization of this compound-Containing Lipid Nanoparticles

Objective: To prepare a stable, lyophilized powder of LNPs containing this compound for long-term storage.

Materials:

  • LNP formulation containing this compound in an aqueous buffer.

  • Cryoprotectant (e.g., Sucrose or Trehalose).

  • Lyophilizer (freeze-dryer).

  • Sterile vials appropriate for lyophilization.

Method:

  • Preparation:

    • Prepare the LNP formulation according to your standard protocol.

    • Add the cryoprotectant to the LNP suspension. A common starting concentration is 5-10% (w/v) sucrose or trehalose. Gently mix until fully dissolved.

    • Dispense the LNP-cryoprotectant mixture into lyophilization vials. Do not fill the vials more than halfway to ensure efficient drying.

    • Partially insert the stoppers onto the vials.

  • Freezing:

    • Place the vials on the shelf of the lyophilizer.

    • Cool the shelf to -40°C at a rate of 1°C/min.

    • Hold the temperature at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying:

    • Set the vacuum to 100 mTorr.

    • Raise the shelf temperature to -20°C and hold for 24-48 hours. The exact time will depend on the sample volume and formulation.

  • Secondary Drying:

    • Increase the shelf temperature to 20°C at a rate of 0.2°C/min.

    • Maintain the temperature at 20°C for an additional 12-24 hours under full vacuum.

  • Stoppering and Storage:

    • Once the cycle is complete, backfill the chamber with an inert gas like nitrogen or argon and fully stopper the vials.

    • Store the lyophilized product at -20°C for long-term stability.

  • Reconstitution:

    • To use, add the original volume of sterile, nuclease-free water or buffer to the vial and gently swirl to dissolve the cake. Avoid vigorous shaking.

Visualizations

Hydrolysis_Pathway Hydrolysis of this compound Ester Bond cluster_conditions Factors Accelerating Hydrolysis Dmg_peg_2000 Intact this compound (PEG-O-CO-Lipid) Hydrolysis Hydrolysis (H2O, H+ or OH-) Dmg_peg_2000->Hydrolysis Products PEG-OH (Polyethylene Glycol) DMG (Dimyristoylglycerol) Hydrolysis->Products Acidic_pH Acidic pH (< 5) Alkaline_pH Alkaline pH (> 8) High_Temp Elevated Temperature

Caption: Factors leading to the hydrolysis of the this compound ester bond.

Experimental_Workflow Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Long-Term Storage Strategy Prep_Stock Prepare this compound Stock Solution (Ethanol) Incubate Incubate in Aqueous Buffers (Varying pH and Temperature) Prep_Stock->Incubate HPLC HPLC-CAD Analysis Incubate->HPLC Data_Analysis Quantify Degradation HPLC->Data_Analysis Lyophilize Lyophilization with Cryoprotectant Data_Analysis->Lyophilize Informed by Stability Data Store Store at -20°C Lyophilize->Store

References

Technical Support Center: Addressing Immunogenicity of PEGylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the immunogenicity of PEGylated lipids, such as DMG-PEG 2000, in their experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues related to the immunogenicity of PEGylated lipids in a question-and-answer format.

Q1: We are observing rapid clearance of our PEGylated lipid nanoparticles (LNPs) upon repeated administration in our animal model. What could be the cause?

A1: This phenomenon is likely the Accelerated Blood Clearance (ABC) phenomenon.[1][2][3] It is primarily caused by the production of anti-PEG antibodies, particularly IgM, in response to the first dose of PEGylated LNPs.[1][2] These antibodies then bind to subsequently injected LNPs, leading to their rapid clearance from circulation by the mononuclear phagocytic system.

To confirm this, you can test for the presence of anti-PEG IgM in the serum of your animals after the first injection. An enzyme-linked immunosorbent assay (ELISA) is a common method for this.

Q2: Our in vivo studies with PEGylated LNPs are showing unexpected inflammatory responses and hypersensitivity reactions. What is the likely mechanism?

A2: These reactions could be Complement Activation-Related Pseudoallergy (CARPA). PEGylated liposomes, especially those with a negative surface charge, can activate the complement system, leading to the release of anaphylatoxins and triggering hypersensitivity reactions. Pre-existing anti-PEG antibodies in some individuals or animals can also contribute to complement activation upon administration of PEGylated therapeutics.

To investigate this, you can measure complement activation markers (e.g., C3a, C5a) in the plasma of your animal models after LNP administration.

Q3: We are developing a new PEGylated therapeutic and want to minimize the risk of an immune response. What formulation strategies can we employ?

A3: Several strategies can be employed to mitigate the immunogenicity of PEGylated lipids:

  • Modify the PEG moiety:

    • Terminal Group Modification: Replacing the methoxy (B1213986) (-OCH3) group with a hydroxyl (-OH) group (HO-PEG) has been shown to induce lower levels of anti-PEG IgM.

    • PEG Architecture: Using branched PEG structures may offer better shielding and reduced immunogenicity compared to linear PEG.

  • Optimize PEG Density: Both very low and very high densities of PEG on the LNP surface have been associated with a reduced ABC phenomenon. The optimal density needs to be determined empirically for your specific formulation.

  • Control Particle Size and Charge: Homogeneous nanoparticles of around 100 nm with a slightly negative surface zeta potential are generally considered less reactogenic.

  • Consider Alternative Polymers: Several alternative "stealth" polymers are being investigated to replace PEG, such as polysarcosine (PSar), poly(2-oxazoline)s (POx), and polyglycerol (PG). These polymers have shown promise in providing similar stealth properties to PEG with reduced immunogenicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in LNPs?

A1: this compound (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a PEGylated lipid commonly used in the formulation of lipid nanoparticles for drug and nucleic acid delivery. Its primary role is to form a hydrophilic layer on the surface of the LNP, which provides a "stealth" effect. This steric barrier reduces the binding of opsonins (blood proteins), thereby decreasing clearance by the mononuclear phagocyte system and prolonging the circulation half-life of the LNPs.

Q2: What are anti-PEG antibodies and why are they a concern?

A2: Anti-PEG antibodies are antibodies that specifically recognize and bind to the polyethylene (B3416737) glycol (PEG) moiety of PEGylated therapeutics. They can be pre-existing in some individuals due to exposure to PEG in everyday products or can be induced by the administration of PEGylated drugs. These antibodies are a significant concern as they can lead to:

  • Accelerated Blood Clearance (ABC): Rapid removal of the PEGylated therapeutic from circulation, reducing its efficacy.

  • Hypersensitivity Reactions: Activation of the complement system, which can cause allergic reactions ranging from mild to severe.

  • Loss of Therapeutic Efficacy: Reduced drug concentration at the target site due to rapid clearance.

Q3: How can I detect anti-PEG antibodies in my samples?

A3: The most common method for detecting anti-PEG antibodies is the enzyme-linked immunosorbent assay (ELISA). Other methods include surface plasmon resonance (SPR) biosensors, which offer rapid and quantitative detection. It is crucial to use optimized assay conditions, as factors like the coating method and the use of certain surfactants (e.g., Tween 20) can lead to biased results.

Q4: Are there any alternatives to PEG for creating long-circulating nanoparticles?

A4: Yes, due to the concerns about PEG immunogenicity, there is significant research into alternative stealth polymers. Some promising alternatives include:

  • Polysarcosine (PSar): Biodegradable and has shown a significantly lower risk of immunogenicity compared to PEG.

  • Poly(2-oxazoline)s (POx): Highly tunable polymers that can be modified to optimize their pharmacokinetic properties.

  • Polyglycerol (PG): Has been shown to not induce anti-polymer immune responses or the ABC phenomenon upon repeated administration in some studies.

  • Other candidates: Poly(N-vinyl pyrrolidone) (PNVP), poly(N-(2-hydroxypropyl) methacrylamide) (PHPMA), and poly(N,N-dimethylacrylamide) (PDMA) are also being explored.

Quantitative Data Summary

Table 1: Factors Influencing the Immunogenicity of PEGylated Lipids

FactorObservationReference(s)
PEG Molecular Weight Higher molecular weight PEGs tend to be more immunogenic.
PEG Architecture Branched PEG may offer better stealth properties than linear PEG.
PEG Terminal Group Hydroxyl-PEG (HO-PEG) induces lower anti-PEG IgM levels than methoxy-PEG (mPEG).
PEG Density on LNP Both lower and higher densities of PEG can reduce the ABC phenomenon in a biphasic manner.
Lipid Anchor Chain Length Shorter acyl chains (e.g., in DMG-PEG) may lead to faster dissociation from the LNP surface compared to longer chains (e.g., in DSG-PEG).
LNP Surface Charge Negatively charged PEGylated liposomes can activate the complement system more than neutral ones.
Animal Species The ABC phenomenon has been observed in various animal models including rats, rabbits, and mice.

Table 2: Comparison of Anti-PEG Antibody Detection Methods

MethodDetection Limit (IgM)Detection Limit (IgG)ThroughputReference(s)
ELISA ~100 ng/mL~1 µg/mLHigh
SPR ~10 ng/mL~50 ng/mLLower

Experimental Protocols

Protocol 1: Detection of Anti-PEG IgM by ELISA

This protocol provides a general framework for detecting anti-PEG IgM antibodies. Optimization of concentrations and incubation times is recommended for specific experimental setups.

  • Coating: Coat a 96-well ELISA plate with DSPE-mPEG2000 (or the specific PEGylated lipid used in your formulation) at a concentration of 1-10 µg/mL in an appropriate solvent (e.g., ethanol) and incubate overnight at 4°C. Allow the solvent to evaporate completely.

  • Blocking: Wash the plate three times with PBS. Block the wells with a suitable blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 2 hours at room temperature.

  • Sample Incubation: Wash the plate three times with PBS. Add diluted serum samples (e.g., 1:100 in 1% BSA in PBS) to the wells and incubate for 2 hours at room temperature. Include positive and negative controls.

  • Secondary Antibody Incubation: Wash the plate five times with PBS. Add a horseradish peroxidase (HRP)-conjugated anti-IgM secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times with PBS. Add a TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Readout: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.

Note: It is crucial to avoid surfactants like Tween 20 in the washing and dilution buffers as they can interfere with the assay and lead to inaccurate results.

Visualizations

Immunogenicity_Pathway cluster_first_exposure First Exposure cluster_second_exposure Second Exposure PEG_LNP_1 PEGylated LNP (e.g., with this compound) B_Cell B Cell Recognition PEG_LNP_1->B_Cell Antigen Presentation Plasma_Cell Plasma Cell Differentiation B_Cell->Plasma_Cell Anti_PEG_IgM Anti-PEG IgM Production Plasma_Cell->Anti_PEG_IgM Immune_Complex Immune Complex Formation Anti_PEG_IgM->Immune_Complex PEG_LNP_2 PEGylated LNP PEG_LNP_2->Immune_Complex Complement_Activation Complement Activation Immune_Complex->Complement_Activation Phagocytosis Phagocytosis by Kupffer Cells Complement_Activation->Phagocytosis Rapid_Clearance Accelerated Blood Clearance (ABC) Phagocytosis->Rapid_Clearance

Caption: Mechanism of the Accelerated Blood Clearance (ABC) Phenomenon.

Troubleshooting_Workflow Start Observed in vivo issue with PEGylated LNP Decision1 Rapid Clearance upon Repeated Dosing? Start->Decision1 Decision2 Inflammatory/ Hypersensitivity Reaction? Decision1->Decision2 No ABC Suspect Accelerated Blood Clearance (ABC) Decision1->ABC Yes CARPA Suspect Complement Activation- Related Pseudoallergy (CARPA) Decision2->CARPA Yes Mitigation Implement Mitigation Strategies: - Modify PEG - Optimize Formulation - Use Alternative Polymer Decision2->Mitigation No/Unsure Test_IgM Measure Anti-PEG IgM ABC->Test_IgM Test_Complement Measure Complement Activation Markers CARPA->Test_Complement Test_IgM->Mitigation Test_Complement->Mitigation

Caption: Troubleshooting workflow for in vivo issues with PEGylated LNPs.

Mitigation_Strategies cluster_approaches Approaches Problem PEG Immunogenicity Strategies Mitigation Strategies Problem->Strategies Modify_PEG Modify PEG - Terminal Group (e.g., HO-PEG) - Architecture (e.g., Branched) Strategies->Modify_PEG Optimize_Formulation Optimize Formulation - PEG Density - Particle Size & Charge Strategies->Optimize_Formulation Alternative_Polymers Use Alternative Polymers - Polysarcosine (PSar) - Poly(2-oxazoline)s (POx) - Polyglycerol (PG) Strategies->Alternative_Polymers

Caption: Strategies to mitigate the immunogenicity of PEGylated lipids.

References

Technical Support Center: Optimizing PEG Shedding from DMG-PEG 2000 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Polyethylene Glycol (PEG) shedding from 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) Lipid Nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is PEG shedding and why is it important for LNP performance?

A1: PEG shedding, or de-PEGylation, is the process where PEGylated lipids on the surface of LNPs detach in a biological environment.[1] This process is crucial for the efficacy of LNP-based therapies. While the PEG coating provides a "stealth" shield that prevents aggregation, reduces immune clearance, and prolongs circulation time, it can also hinder the interaction of LNPs with target cells, thereby reducing cellular uptake and endosomal escape.[1][2][3][4] Optimizing the rate of PEG shedding is a key factor in balancing LNP stability in circulation with efficient payload delivery at the target site.[1]

Q2: What are the main factors that influence the shedding rate of this compound from LNPs?

A2: The primary factor influencing PEG shedding is the length of the lipid anchor. This compound has a C14 lipid tail, which is relatively short and leads to faster dissociation from the LNP surface compared to PEG-lipids with longer acyl chains like DSPE-PEG (C18).[2][3][5][6] Other factors include the molar percentage of PEG-lipid in the formulation and the surrounding biological environment (e.g., presence of serum proteins).[2][7]

Q3: How does the molar percentage of this compound in the LNP formulation affect performance?

A3: The molar percentage of this compound significantly impacts both in vitro and in vivo performance, often in a conflicting manner. A lower percentage (e.g., 1.5%) can lead to optimal mRNA transfection in vitro due to enhanced cellular uptake.[8][9] However, a higher percentage (e.g., 5%) may result in better in vivo performance due to improved particle stability and longer circulation times.[8][9] Finding the optimal balance is critical for the specific application.

Q4: What is the "PEG dilemma"?

A4: The "PEG dilemma" refers to the conflicting roles of the PEG coating. While it is essential for in vivo stability and longevity, it can also impede the cellular uptake and endosomal escape necessary for the therapeutic payload to be effective.[10] Furthermore, repeated administration of PEGylated LNPs can lead to the production of anti-PEG antibodies (IgM and IgG), which can cause accelerated blood clearance (ABC phenomenon) and potential hypersensitivity reactions.[1][2][11]

Q5: How does PEG shedding affect the immunogenicity of LNPs?

A5: The rate of PEG shedding has been shown to influence the production of anti-PEG antibodies. Faster shedding PEG-lipids, like this compound, tend to induce a lower anti-PEG IgM response compared to slower shedding PEG-lipids.[2][12] This is a critical consideration for therapies requiring repeated dosing.

Troubleshooting Guide

Issue 1: Low transfection efficiency in vitro.

Possible Cause Troubleshooting Step
Excessive PEG shielding: A high molar percentage of this compound may be inhibiting cellular uptake.[1][8]Optimize PEG-lipid concentration: Systematically decrease the molar percentage of this compound in your formulation. Studies have shown that for in vitro applications, a lower percentage (e.g., 1.5 mol%) can improve transfection efficiency.[9]
Incorrect LNP formulation: The overall lipid composition may not be optimal for your specific cell type or payload.Re-evaluate lipid ratios: Ensure the ratios of ionizable lipid, helper lipid (e.g., DSPC), and cholesterol are appropriate. A common starting molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[13]
Poor endosomal escape: Even if uptake occurs, the payload may be trapped in endosomes.Consider the pKa of the ionizable lipid: The pKa of the ionizable lipid is crucial for endosomal escape. Ensure the chosen ionizable lipid is effective for your application.

Issue 2: Rapid clearance of LNPs in vivo.

Possible Cause Troubleshooting Step
Insufficient PEG shielding: The this compound may be shedding too quickly, exposing the LNP core to the immune system.Increase PEG-lipid concentration: A higher molar percentage of PEG-lipid (e.g., up to 5 mol%) can enhance circulation time.[8][9]
Accelerated Blood Clearance (ABC) phenomenon: Pre-existing or induced anti-PEG antibodies can lead to rapid clearance upon repeated administration.[2]Evaluate immunogenicity: If repeat dosing is planned, consider strategies to mitigate the anti-PEG immune response. Faster shedding PEG-lipids are generally less immunogenic.[2]
Particle aggregation: LNPs may be aggregating in the bloodstream.Characterize LNP stability: Assess the size and polydispersity of your LNPs in serum-containing media over time using techniques like Dynamic Light Scattering (DLS) or Nanoparticle Tracking Analysis (NTA).[5]

Issue 3: Inconsistent results between in vitro and in vivo experiments.

Possible Cause Troubleshooting Step
Different optimal PEG concentrations: The optimal PEG-lipid percentage for in vitro transfection is often lower than what is required for in vivo stability and circulation.[9]Formulation optimization for each setting: Develop separate formulations optimized for in vitro and in vivo studies, recognizing the different environmental challenges.
Formation of a protein corona: In vivo, serum proteins adsorb to the LNP surface, altering its properties and cellular interactions. This is not fully replicated in standard in vitro cultures.[1][7]Pre-incubation with serum: For in vitro experiments intended to mimic in vivo conditions, consider pre-incubating LNPs with serum to allow for protein corona formation before adding them to cells.[7][14]

Quantitative Data Summary

Table 1: Influence of PEG-Lipid Anchor Length on Shedding and Circulation

PEG-LipidAcyl Chain LengthShedding RateCirculation Half-life (t1/2)Reference
This compoundC14>45% per hour0.64 hours[15]
DSPE-PEG 2000C180.2% per hour4.03 hours[15]

Table 2: Effect of this compound Molar Percentage on LNP Performance

This compound (mol%)Optimal SettingRationaleReference
1.5%In Vitro TransfectionEnhanced cellular uptake and internalization.[8][9]
5%In Vivo Transgene ExpressionImproved stability and bioavailability in systemic circulation.[8][9]

Experimental Protocols

Protocol 1: Quantification of PEG Shedding using Pulsed Gradient Spin Echo (PGSE) NMR Spectroscopy

This method allows for the real-time, label-free measurement of PEG shedding kinetics in a biological matrix like serum.[6][15][16][17]

  • LNP Formulation: Prepare LNPs with this compound according to your standard protocol.

  • Sample Preparation:

    • Transfer a known concentration of your LNP formulation into an NMR tube.

    • Acquire a baseline 1H PGSE NMR spectrum in a suitable buffer (e.g., PBS). The PEG signal typically appears between 3.5 and 4.0 ppm.[15]

  • Initiation of Shedding: Add rat or human serum to the NMR tube containing the LNP suspension and mix gently.

  • Time-Course Measurement: Immediately begin acquiring a series of 1H PGSE NMR spectra at regular time intervals.

  • Data Analysis:

    • The PGSE experiment measures the self-diffusion of molecules. LNP-associated PEG will have a slow diffusion coefficient, while shed PEG-lipid (which may form micelles) will diffuse faster.

    • Deconvolute the PEG signal in the NMR spectra into two components corresponding to the slow-diffusing (LNP-bound) and fast-diffusing (shed) species.

    • Determine the relative populations of the two species at each time point by integrating the respective signals.

    • Plot the percentage of shed PEG over time to determine the shedding kinetics and half-life.

Protocol 2: LNP Formulation using Microfluidic Mixing

This is a reproducible method for preparing LNPs with controlled size and polydispersity.[13][18]

  • Solution Preparation:

    • Lipid Phase (Organic): Prepare a stock solution of this compound, ionizable lipid, DSPC, and cholesterol in 200-proof ethanol (B145695). A common starting molar ratio is 1.5:50:10:38.5.[13]

    • Aqueous Phase: Dissolve your nucleic acid payload (e.g., mRNA, siRNA) in an acidic buffer (e.g., 25-50 mM sodium citrate, pH 4.0-5.0).[19]

  • Microfluidic Mixing:

    • Load the lipid solution and the aqueous solution into separate syringes.

    • Use a microfluidic mixing device (e.g., staggered herringbone mixer) and a syringe pump to mix the two phases at a controlled flow rate ratio (FRR), typically 3:1 (Aqueous:Ethanol).[13]

  • Dilution and Neutralization: Immediately after mixing, dilute the resulting LNP solution with a neutral buffer like PBS (pH 7.4) to stabilize the nanoparticles.[13]

  • Purification and Concentration:

    • Remove ethanol and unencapsulated nucleic acid using tangential flow filtration (TFF) with an appropriate molecular weight cut-off membrane (e.g., 100 kDa).[13]

    • Perform diafiltration against PBS (pH 7.4) until the desired level of purity is achieved.

    • Concentrate the LNP solution to the final target concentration.

  • Characterization: Analyze the final LNP product for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Visualizations

LNP_PEG_Shedding_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo / Ex Vivo cluster_troubleshooting Troubleshooting Loop Formulation 1. LNP Formulation (this compound) Characterization 2. Physicochemical Characterization (Size, PDI) Formulation->Characterization Injection 3. Systemic Administration Characterization->Injection Proceed to in vivo study Shedding 4. PEG Shedding (Serum Interaction) Injection->Shedding Uptake 5. Cellular Uptake & Endosomal Escape Shedding->Uptake Effect 6. Therapeutic Effect Uptake->Effect Evaluation Evaluate Outcome (Efficacy vs. Clearance) Effect->Evaluation Optimization Optimize Formulation (Adjust PEG mol%) Evaluation->Optimization Optimization->Formulation

Caption: Workflow for LNP formulation, in vivo application, and optimization of PEG shedding.

PEG_Shedding_Factors cluster_factors Influencing Factors cluster_consequences Performance Consequences PEGShedding PEG Shedding Rate (from this compound LNPs) Circulation Circulation Time PEGShedding->Circulation influences Uptake Cellular Uptake PEGShedding->Uptake enables Immunity Immunogenicity (Anti-PEG Ab) PEGShedding->Immunity modulates LipidAnchor Lipid Anchor Length (C14 for DMG) LipidAnchor->PEGShedding PEG_Conc PEG-Lipid Molar % PEG_Conc->PEGShedding Serum Serum Protein Interaction Serum->PEGShedding

References

Validation & Comparative

A Head-to-Head Comparison: DMG-PEG 2000 vs. DSPE-PEG 2000 in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug delivery, the choice of polyethylene (B3416737) glycol (PEG)-lipid is a critical determinant of a lipid nanoparticle's (LNP) success. This guide provides an in-depth, data-driven comparison of two commonly used PEGylated lipids: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000). By examining their structural differences and the resulting impact on LNP properties, this document aims to equip drug development professionals with the knowledge to make informed formulation decisions.

The fundamental difference between this compound and DSPE-PEG 2000 lies in their lipid anchors. This compound possesses two myristoyl (C14) fatty acid chains, whereas DSPE-PEG 2000 features two stearoyl (C18) chains. This seemingly subtle variation in acyl chain length has profound implications for the behavior of these molecules within an LNP and, consequently, for the nanoparticle's in vitro and in vivo performance.

Physicochemical Properties of LNPs: A Comparative Analysis

The choice between this compound and DSPE-PEG 2000 can influence the fundamental physicochemical characteristics of LNP formulations. These properties, including particle size, polydispersity index (PDI), and zeta potential, are crucial for the stability, safety, and efficacy of the final drug product.

PropertyLNP FormulationValueReference
Particle Size (nm) This compound~80-100[1]
DSPE-PEG 2000~100-120[1]
Polydispersity Index (PDI) This compound< 0.2[2]
DSPE-PEG 2000< 0.2[2]
Zeta Potential (mV) This compoundNear-neutral[2]
DSPE-PEG 2000Near-neutral[2]

In Vitro Performance: Transfection Efficiency

The ability of an LNP to effectively deliver its cargo into target cells is a primary measure of its success. In vitro studies are essential for the initial screening and optimization of LNP formulations.

Cell LinePEG-LipidTransfection EfficiencyReference
HEK293This compoundHigher[2]
DSPE-PEG 2000Lower[2]
DC2.4This compoundHigher[2]
DSPE-PEG 2000Lower[2]

In Vivo Performance: Circulation Time and Biodistribution

The in vivo fate of LNPs is heavily influenced by the PEG-lipid shell. The length of the lipid anchor plays a key role in determining how long the nanoparticle circulates in the bloodstream and where it ultimately accumulates.

ParameterThis compoundDSPE-PEG 2000Reference
Circulation Half-life ShorterLonger[1][3]
Dissociation from LNP FasterSlower[1]
Liver Accumulation HigherLower (initially)[3]
Spleen Accumulation LowerHigher[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of comparative data, detailed experimental methodologies are crucial.

LNP Formulation via Microfluidic Mixing

This protocol outlines the preparation of LNPs using a microfluidic mixing device, a common and reproducible method for generating nanoparticles with controlled characteristics.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • This compound or DSPE-PEG 2000

  • mRNA or siRNA cargo

  • Ethanol (B145695) (100%)

  • Citrate (B86180) buffer (pH 3.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device and cartridges

  • Syringes

Procedure:

  • Prepare a lipid stock solution in ethanol containing the ionizable lipid, helper lipid, cholesterol, and either this compound or DSPE-PEG 2000 at the desired molar ratio.

  • Prepare an aqueous phase by dissolving the nucleic acid cargo in the citrate buffer.

  • Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.

  • Set up the microfluidic mixing device according to the manufacturer's instructions, ensuring the flow rate ratio of the aqueous to organic phase is typically 3:1.

  • Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of the lipids around the nucleic acid cargo, forming LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS (pH 7.4) to remove the ethanol and raise the pH.

Determination of Encapsulation Efficiency using RiboGreen Assay

This assay quantifies the amount of nucleic acid successfully encapsulated within the LNPs.

Materials:

  • LNP suspension

  • RiboGreen reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% solution)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a standard curve of the free nucleic acid in TE buffer.

  • Dilute the LNP suspension in TE buffer.

  • To determine the amount of unencapsulated (free) nucleic acid, mix the diluted LNP suspension with the RiboGreen reagent in a microplate well.

  • To determine the total amount of nucleic acid, mix the diluted LNP suspension with the RiboGreen reagent in the presence of Triton X-100. The detergent lyses the LNPs, releasing the encapsulated cargo.

  • Incubate the plate in the dark for 5 minutes.

  • Measure the fluorescence intensity at an excitation of ~480 nm and an emission of ~520 nm.

  • Calculate the concentration of free and total nucleic acid using the standard curve.

  • The encapsulation efficiency is calculated as: ((Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid) * 100%.

Particle Size and Zeta Potential Analysis via Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the size distribution and surface charge of nanoparticles in suspension.

Materials:

  • LNP suspension

  • Disposable cuvettes

  • Dynamic Light Scattering instrument

Procedure:

  • Dilute the LNP suspension in PBS to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument.

  • For particle size measurement, the instrument analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

  • For zeta potential measurement, an electric field is applied across the sample, and the velocity of the particles is measured to determine their surface charge.

  • The instrument's software calculates the average particle size (Z-average), polydispersity index (PDI), and zeta potential.

Visualizing the Formulation Process and Key Differences

LNP_Formulation_and_PEG_Lipid_Comparison cluster_formulation LNP Formulation Process Lipid Mix in Ethanol Lipid Mix in Ethanol Nucleic Acid in Buffer Nucleic Acid in Buffer Microfluidic Mixing Microfluidic Mixing Self-Assembly Self-Assembly LNP Formation LNP Formation Dialysis Dialysis Final LNP Formulation Final LNP Formulation

Conclusion

The selection between this compound and DSPE-PEG 2000 is a critical decision in the design of LNP-based therapeutics, with each offering distinct advantages depending on the desired application. This compound, with its shorter C14 acyl chains, leads to faster dissociation from the LNP surface. This "PEG-shedding" is associated with enhanced cellular uptake and higher in vitro transfection efficiency, making it a suitable choice for applications where rapid payload delivery is paramount. However, this rapid dissociation also results in a shorter circulation half-life and increased accumulation in the liver.

In contrast, DSPE-PEG 2000, with its longer C18 acyl chains, provides a more stable PEG shield, leading to prolonged circulation in the bloodstream and reduced clearance by the mononuclear phagocyte system.[1][3] This extended circulation time can be advantageous for targeting tissues beyond the liver. However, the more persistent PEG layer can also hinder cellular uptake, resulting in lower in vitro transfection efficiency compared to its DMG-PEG counterpart.

Ultimately, the optimal choice of PEG-lipid depends on the specific therapeutic goal. For applications requiring rapid and high-level transgene expression, particularly in hepatocytes, this compound may be the preferred option. For systemic therapies targeting extra-hepatic tissues that benefit from longer circulation times, DSPE-PEG 2000 presents a compelling alternative. This guide provides the foundational data and methodologies to aid researchers in making this crucial formulation decision.

References

Navigating the Post-PEG Era: A Comparative Guide to DMG-PEG 2000 Alternatives for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of excipients for mRNA lipid nanoparticle (LNP) delivery systems is a critical determinant of therapeutic success. While 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) has been a cornerstone of LNP formulation, concerns regarding its immunogenicity and the "accelerated blood clearance (ABC)" phenomenon have catalyzed the search for superior alternatives. This guide provides an objective comparison of emerging alternatives, supported by experimental data, to empower informed decisions in the development of next-generation mRNA delivery platforms.

The traditional role of this compound in LNP formulations is to provide a hydrophilic shield, preventing aggregation and opsonization, thereby prolonging circulation time.[1][2] However, the immune response against polyethylene (B3416737) glycol (PEG) can lead to rapid clearance of LNPs upon repeated administration, potentially compromising therapeutic efficacy.[3] This has spurred the development of innovative alternatives designed to offer the "stealth" properties of PEG without its immunological drawbacks.

Performance Comparison: this compound vs. Novel Alternatives

The following tables summarize the quantitative performance of leading alternatives to this compound—Polysarcosine (pSar), Poly(2-oxazoline)s (POx), and Zwitterionic Lipids—in key physicochemical and biological assays.

Table 1: Physicochemical Properties of LNPs
AlternativeLipid AnchorPolymer SizeParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)Reference
This compound DMG2000 Da80 - 1000.1 - 0.2>95-5 to -15[4][5]
Polysarcosine (pSar) DMG25-mer~90~0.15>95~ -8[4]
Poly(2-methyl-2-oxazoline) (PMOZ) DM-amide2000 Da~95~0.1>95~ -7[5][6]
Poly(carboxybetaine) (PCB) DSPE2000 Da~100<0.2>90Neutral[7]
Table 2: In Vitro mRNA Transfection Efficiency
AlternativeCell LineReporter GeneTransfection Efficiency vs. This compoundReference
Polysarcosine (pSar) C2C12, Hep3BLuciferaseIncreased or maintained[4]
Poly(2-methyl-2-oxazoline) (PMOZ) HeLa, 293T, HepG2eGFPImproved with lower polymer density[5][8]
Poly(carboxybetaine) (PCB) Immortalized and primary cellsVariousHigher[7]
Table 3: In Vivo mRNA Expression
AlternativeAnimal ModelReporter GeneExpression vs. This compoundKey FindingsReference
Polysarcosine (pSar) MiceLuciferaseComparable or greaterSimilar safety profile[4]
Poly(2-methyl-2-oxazoline) (PMOZ) MiceRABV-GSuperior neutralizing antibody titersStronger CD8+ T-cell response with PEG[5][8]
Poly(carboxybetaine) (PCB) MiceVariousGreater therapeutic efficacyEnhanced endosomal escape, no loss of efficacy on repeat dosing[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.

LNP Formulation (Microfluidic Mixing)
  • Lipid Stock Preparation: Dissolve ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and this compound or alternative (e.g., pSar-lipid) in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[4][9]

  • mRNA Solution Preparation: Dilute mRNA in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes of a microfluidic mixing device (e.g., NanoAssemblr).

  • Mixing Parameters: Set the flow rate ratio of the aqueous to alcoholic phase (e.g., 3:1) and the total flow rate to ensure rapid and homogenous mixing, leading to LNP self-assembly.

  • Purification and Concentration: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA. Concentrate the LNPs using centrifugal filtration devices.

Physicochemical Characterization
  • Size and Polydispersity Index (PDI): Dilute the LNP suspension in PBS and measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[9]

  • Zeta Potential: Dilute the LNPs in a suitable buffer and measure the surface charge using Laser Doppler Velocimetry.

  • Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen).[5][9] Measure the fluorescence intensity before and after lysing the LNPs with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

In Vitro Transfection
  • Cell Culture: Seed target cells (e.g., HeLa, C2C12) in multi-well plates and culture overnight.[4][5]

  • Transfection: Add mRNA-loaded LNPs at a specific concentration to the cell culture medium.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.

  • Analysis: Measure the expression of the reporter protein (e.g., luciferase activity via a luminometer, GFP expression via flow cytometry).

Visualizing the Mechanisms

To better understand the processes involved in mRNA delivery, the following diagrams illustrate the experimental workflow and the cellular pathways.

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_application Application Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing mRNA in Buffer mRNA in Buffer mRNA in Buffer->Microfluidic Mixing Purification Purification Microfluidic Mixing->Purification DLS (Size, PDI) DLS (Size, PDI) Purification->DLS (Size, PDI) Zeta Potential Zeta Potential Purification->Zeta Potential RiboGreen Assay (EE%) RiboGreen Assay (EE%) Purification->RiboGreen Assay (EE%) In Vitro Transfection In Vitro Transfection Purification->In Vitro Transfection In Vivo Administration In Vivo Administration Purification->In Vivo Administration

Caption: Experimental workflow for LNP formulation, characterization, and application.

Signaling_Pathway cluster_cellular_uptake Cellular Uptake cluster_endosomal_escape Endosomal Escape LNP LNP Endocytosis Endocytosis LNP->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Degradation mRNA Release mRNA Release Late Endosome->mRNA Release Membrane Fusion Cytosol Cytosol mRNA Release->Cytosol Translation Translation Cytosol->Translation Protein Protein Translation->Protein

Caption: Cellular uptake and endosomal escape pathway of mRNA-LNPs.

The Path Forward: Balancing Efficacy and Safety

The development of alternatives to this compound represents a significant advancement in the field of mRNA therapeutics. Polysarcosine, poly(2-oxazoline)s, and zwitterionic lipids have all demonstrated the potential to match or exceed the performance of traditional PEGylated lipids while mitigating immunogenicity concerns.[4][5][7] The choice of a specific alternative will likely depend on the therapeutic application, the target tissue, and the desired immunological profile. As research continues to uncover the nuanced interactions between these novel materials and biological systems, the era of safer and more effective mRNA delivery is well within reach.

References

To PEG or Not to PEG: A Comparative Guide on PEG Anchors for Optimal Lipid Nanoparticle Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of polyethylene (B3416737) glycol (PEG)-lipid anchor in lipid nanoparticle (LNP) formulations is a critical determinant of therapeutic efficacy. The length of the lipid anchor significantly influences the LNP's circulation half-life, biodistribution, and ultimately, the efficiency of cargo delivery to target cells. This guide provides an objective comparison of different PEG anchors, supported by experimental data, to aid in the rational design of LNP-based therapeutics.

The "PEG dilemma" highlights the dual role of PEGylation: while it provides a stealth shield, prolonging circulation and preventing aggregation, it can also hinder cellular uptake and endosomal escape of the LNP cargo.[1][2] The rate at which the PEG-lipid desorbs from the LNP surface, a process known as "PEG shedding," is largely governed by the length of the lipid anchor.[1][3] Shorter anchors lead to faster shedding, which can be advantageous for targeting tissues like the liver, while longer anchors provide a more stable PEG coating, leading to extended circulation times.[4]

Comparative Analysis of PEG-Lipid Anchors

The most commonly studied and utilized PEG-lipid anchors are those with acyl chains of 14 carbons (C14) and 18 carbons (C18).

  • C14 Anchors (e.g., DMG-PEG): These shorter-chain anchors exhibit rapid desorption kinetics in the presence of plasma proteins. This shedding of the PEG shield allows for the adsorption of proteins like Apolipoprotein E (ApoE), which facilitates uptake by hepatocytes via the low-density lipoprotein receptor (LDLR). Consequently, LNPs formulated with C14 anchors, such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (DMG-PEG), tend to accumulate in the liver. This characteristic is leveraged in liver-targeting therapies. In vitro studies have shown that LNPs with DMG-PEG (C14) demonstrate higher mRNA transfection efficacy compared to those with longer-chain anchors.

  • C18 Anchors (e.g., DSPE-PEG): In contrast, longer-chain anchors like the one in 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) have significantly slower desorption rates. This results in a more stable PEG coating, leading to prolonged blood circulation times and reduced accumulation in reticuloendothelial system (RES) organs like the liver and spleen. The extended circulation allows for greater potential to reach non-RES targets, including tumors, through the enhanced permeability and retention (EPR) effect. However, the persistent PEG shield can decrease cellular interactions and transfection efficiency compared to shorter-chain anchors.

  • Mixed-Anchor Systems: Recent strategies have explored blending short and long-chain PEG anchors within a single LNP formulation. By tuning the ratio of C14 to C18 anchors, researchers can modulate the LNP's pharmacokinetic profile. Increasing the proportion of DSPE-PEG (C18) has been shown to increase blood circulation times and the duration of transgene expression. This approach offers a way to balance the need for prolonged circulation with the requirement for eventual PEG shedding to enable cellular uptake.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies on different PEG anchors.

Table 1: Physicochemical Properties of LNPs with Different PEG Anchors

PEG-Lipid Anchor Composition (molar ratio)LNP Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG:DMG-PEG (0.1:1.4)~80-90< 0.2Near-neutral
DSPE-PEG:DMG-PEG (0.5:1)~80-90< 0.2Near-neutral
DSPE-PEG:DMG-PEG (1:0.5)~80-90< 0.2Near-neutral
DMG-PEG2000 (1.5 mol%)~85~0.1-5 to -10
DSG-PEG2000 (1.5 mol%)~90~0.1-5 to -10

Table 2: In Vivo Performance of LNPs with Different PEG Anchors

PEG-Lipid AnchorCargoAnimal ModelKey FindingsReference
C14 (DMG-PEG)siRNAMiceRapid blood clearance, high liver accumulation.
C16siRNAMiceIntermediate blood clearance and liver accumulation.
C18 (DSPE-PEG)siRNAMiceProlonged blood half-life, lower liver accumulation.
Increasing DSPE-PEG proportionmRNA/siRNAMiceIncreased blood circulation time and duration of expression.
1.5% DMG-PEG2000mRNAMiceOptimal for in vitro transfection.
5% DMG-PEG2000mRNAMiceHighest in vivo transgene expression (liver and spleen).

Experimental Protocols

LNP Formulation via Microfluidic Mixing

A common method for preparing LNPs with varying PEG-lipid compositions involves rapid mixing using a microfluidic device.

  • Lipid Preparation: Prepare a lipid mixture in ethanol (B145695). For example, a molar ratio of 50:10:38.5:1.5 of ionizable lipid (e.g., DLin-MC3-DMA):DSPC:cholesterol:total PEG-lipid. The PEG-lipid component can be a single species or a mixture of different anchors (e.g., DSPE-PEG and DMG-PEG) at desired ratios.

  • Aqueous Phase Preparation: Prepare the nucleic acid (mRNA or siRNA) in an acidic buffer, such as 25 mM acetate (B1210297) buffer at pH 4.0.

  • Microfluidic Mixing: Combine the lipid-ethanol solution and the nucleic acid-aqueous solution using a microfluidic mixer (e.g., a staggered herringbone mixer) at a specific flow rate ratio (e.g., 1:3 ethanol to aqueous).

  • Dialysis and Concentration: The resulting LNP solution is then dialyzed against a suitable buffer (e.g., PBS) to remove ethanol and raise the pH, and concentrated as needed.

In Vitro Transfection Assay

To evaluate the efficacy of different LNP formulations in vitro:

  • Cell Culture: Plate cells (e.g., HeLa or 293T cells) in a suitable culture medium and allow them to adhere overnight.

  • LNP Treatment: Add LNP formulations encapsulating a reporter gene (e.g., luciferase or EGFP mRNA) to the cells at various doses.

  • Incubation: Incubate the cells with the LNPs for a specified period (e.g., 24 hours).

  • Analysis: Measure the reporter gene expression using an appropriate assay, such as a luciferase assay system or flow cytometry for EGFP.

In Vivo Biodistribution and Efficacy Studies

Animal models, typically mice, are used to assess the in vivo performance of LNP formulations.

  • Administration: Administer the LNP formulations intravenously (e.g., via tail vein injection) to the animals.

  • Biodistribution: At various time points post-injection, collect blood and organs. If the LNPs or their cargo are labeled with a fluorescent dye or radiolabel, their distribution can be quantified using techniques like fluorescence imaging or scintillation counting.

  • Efficacy: For therapeutic cargo, measure the desired biological effect. For example, for siRNA targeting a specific gene in the liver, measure the knockdown of the target mRNA or protein levels in liver tissue. For mRNA encoding a reporter protein like luciferase, measure bioluminescence in various organs using an in vivo imaging system.

Visualizing the Impact of PEG Anchors

The following diagrams illustrate the experimental workflow and the conceptual difference between short and long PEG anchors on LNP fate.

LNP_Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Efficacy Evaluation Lipid_Mix Lipid Mixture in Ethanol (Ionizable, Helper, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing NA_Solution Nucleic Acid in Buffer (mRNA or siRNA) NA_Solution->Microfluidic_Mixing Purification Dialysis & Concentration Microfluidic_Mixing->Purification DLS Size (DLS) Purification->DLS Zeta Zeta Potential Purification->Zeta Encapsulation Encapsulation Efficiency Purification->Encapsulation In_Vitro In Vitro Transfection (Cell Culture) Purification->In_Vitro In_Vivo In Vivo Studies (Animal Models) Purification->In_Vivo Efficacy_Analysis Efficacy Measurement (Gene Knockdown/Expression) In_Vitro->Efficacy_Analysis Biodistribution Biodistribution Analysis In_Vivo->Biodistribution In_Vivo->Efficacy_Analysis

Fig. 1: LNP Formulation and Evaluation Workflow

PEG_Anchor_Effect cluster_short Short Anchor (e.g., C14) cluster_long Long Anchor (e.g., C18) LNP_Short LNP Shedding Rapid PEG Shedding LNP_Short->Shedding ApoE ApoE Binding Shedding->ApoE Liver_Uptake Liver Uptake ApoE->Liver_Uptake LNP_Long LNP Stable_PEG Stable PEG Shield LNP_Long->Stable_PEG Circulation Prolonged Circulation Stable_PEG->Circulation Non_Liver_Targeting Non-Liver Targeting Circulation->Non_Liver_Targeting

Fig. 2: Effect of PEG Anchor Length on LNP Fate

References

A Head-to-Head Comparison: Dmg-peg 2000 vs. C16 PEG Ceramide in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of nucleic acid therapeutics, the composition of lipid nanoparticle (LNP) delivery systems is a critical determinant of their efficacy and safety. Among the key components, the PEGylated lipid, responsible for particle stability and circulation longevity, plays a pivotal role. This guide provides a comprehensive head-to-head comparison of two commonly utilized PEGylated lipids: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (Dmg-peg 2000) and N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]} (C16 PEG2000 Ceramide). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their LNP formulations.

Executive Summary

This compound and C16 PEG ceramide are both effective at stabilizing lipid nanoparticles and extending their circulation time. However, their distinct chemical structures—a diacylglycerol anchor for this compound versus a ceramide anchor for C16 PEG ceramide—and the length of their lipid anchors influence the physicochemical properties and biological performance of the resulting LNPs.

This compound , with its shorter C14 acyl chains, is associated with more rapid shedding of the PEG layer from the LNP surface in vivo.[1][2] This "PEG-shedding" is often advantageous, as it can facilitate cellular uptake and endosomal escape, leading to enhanced transfection efficiency.[3][4] Its efficacy is demonstrated by its inclusion in the FDA-approved Moderna COVID-19 mRNA vaccine.[5]

C16 PEG ceramide , featuring a longer C16 acyl chain, generally provides a more stable anchor within the lipid bilayer.[6] This can result in longer circulation times but may also hinder cellular uptake to a greater extent than lipids with shorter anchors. However, the unique properties of the ceramide backbone may offer distinct advantages in terms of biocompatibility and interaction with cell membranes.

This guide will delve into the specifics of their physicochemical properties, their impact on LNP formulation characteristics, and their performance in in vitro and in vivo settings.

Physicochemical Properties

A fundamental understanding of the chemical and physical properties of this compound and C16 PEG ceramide is essential for predicting their behavior in LNP formulations.

PropertyThis compoundC16 PEG2000 Ceramide
Chemical Name 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}
CAS Number 160743-62-4212116-78-4
Lipid Anchor 1,2-dimyristoyl-rac-glycerol (DMG)C16 Ceramide (N-palmitoyl-sphingosine)
Acyl Chain Length C14C16
PEG Molecular Weight ~2000 Da~2000 Da
Appearance White to off-white solidWhite to off-white powder
Solubility Soluble in ethanol, chloroform, methanolSoluble in chloroform, methanol, DMSO, and ethanol

LNP Formulation and Performance Data

The choice of PEGylated lipid significantly impacts the critical quality attributes of LNPs, including particle size, polydispersity index (PDI), and encapsulation efficiency, which in turn affect their biological activity.

Formulation Characteristics
ParameterLNP with this compoundLNP with C16 PEG Ceramide
Particle Size (DLS) Typically 80 - 120 nmTypically 90 - 150 nm
Polydispersity Index (PDI) Generally < 0.2Generally < 0.2
Encapsulation Efficiency (mRNA) High (>90%)High (>90%)
Zeta Potential Near-neutral to slightly negativeNear-neutral to slightly negative
In Vitro Performance: Transfection Efficiency

Studies have shown that LNPs formulated with this compound tend to exhibit higher in vitro transfection efficiency compared to those with longer-chain PEG-lipids.[3][4] This is often attributed to the faster dissociation of the PEG-lipid from the LNP surface, which unmasks the underlying lipids and facilitates interaction with the cell membrane. For instance, a study comparing DMG-PEG (C14) and DSG-PEG (C18) in LNP formulations found that DMG-PEG LNPs demonstrated higher mRNA transfection efficacy in HeLa cells.[3] While direct comparative data for C16 PEG ceramide in an identical mRNA LNP formulation is limited, the principle of shorter anchor length promoting higher transfection is a key consideration.

In Vivo Performance: Biodistribution and Efficacy

The biodistribution of LNPs is heavily influenced by the PEG-lipid component. The "stealth" properties conferred by the PEG layer reduce clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation. However, for intracellular delivery, the PEG layer must eventually be shed.

LNPs formulated with this compound have a relatively short in vivo half-life of less than 30 minutes, which is conducive to rapid drug release at the target site.[2] This characteristic, combined with its demonstrated efficacy, has led to its use in clinically approved therapies.[5]

C16 PEG ceramide, with its longer acyl chain, is expected to have a longer residence time in the LNP membrane, potentially leading to a longer circulation half-life. This could be advantageous for applications requiring sustained drug exposure. However, this may also lead to reduced accumulation in target tissues compared to LNPs with faster PEG-shedding characteristics.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms at play and the methodologies used to evaluate these lipids, the following diagrams illustrate key cellular pathways and experimental procedures.

Cellular Uptake and Endosomal Escape of PEGylated LNPs

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space LNP PEGylated LNP (this compound or C16 PEG Ceramide) Endosome Early Endosome LNP->Endosome Endocytosis (Clathrin-mediated) Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation (pH drop) Cytoplasm Cytoplasm (mRNA Release & Translation) Endosome->Cytoplasm Endosomal Escape (Membrane Fusion/Destabilization) Late_Endosome->Cytoplasm Degradation vs. Escape G Formulation LNP Formulation (Microfluidic Mixing) DLS Particle Size & PDI Analysis (DLS) Formulation->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Formulation->RiboGreen InVitro In Vitro Transfection (Luciferase Assay) Formulation->InVitro InVivo In Vivo Biodistribution (IVIS Imaging) Formulation->InVivo

References

analytical methods to differentiate Dmg-peg 2000 from other lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of lipid components is critical for the safety and efficacy of lipid nanoparticle (LNP)-based therapeutics. This guide provides a comparative overview of analytical methods to differentiate 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) from other lipids commonly used in LNP formulations.

This compound, a key excipient in mRNA vaccines, plays a crucial role in the stability and in vivo performance of LNPs.[1][2] Its unique properties, such as its shorter acyl chains (C14) compared to lipids like DSPE-PEG 2000 (C18), lead to a faster dissociation from the LNP surface, which can influence drug release and biodistribution.[3][4] Given the importance of its concentration and purity, robust analytical methods are required to distinguish it from other lipid components like helper lipids, ionizable lipids, and cholesterol, and to characterize its own inherent polydispersity.

This guide explores three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the experimental protocols, present comparative data, and provide visual workflows to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pharmaceutical components, offering a cost-effective and reliable method for purity assessment and quantification.[5] When coupled with detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), HPLC can effectively analyze non-chromophoric compounds such as lipids.

Quantitative Data Summary
ParameterHPLC-CAD for DMPE-PEG 2000Reference
Linearity Range210 µg/mL to 390 µg/mL[6]
R² Value0.996[6]
Intra-day Precision (RSD)1.6%[6]
Inter-day Precision (RSD)0.6%[6]
Sensitivity (RSD)3.8%[6]
Experimental Protocol: HPLC-CAD for PEGylated Lipids

This protocol is based on a stability-indicating assay method developed for a similar PEGylated phospholipid, DMPE-PEG 2000.[6]

  • Column: Hypersil Gold™ PFP column (150 mm × 4.6 mm, 3.0 μm).[6]

  • Mobile Phase A: 0.0025% formic acid in water: methanol (B129727) (80:20 v/v).[6]

  • Mobile Phase B: Methanol: acetonitrile (B52724) (60:40 v/v).[6]

  • Gradient Elution: A gradient mode is employed to achieve separation.[6]

  • Detector: Charged Aerosol Detector (CAD).[6]

  • Sample Preparation: Prepare lipid samples in a suitable solvent such as methanol or chloroform.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Lipid Mixture Dissolution Dissolve in Methanol/Chloroform Sample->Dissolution Injector Injector Dissolution->Injector Column PFP Column Injector->Column Detector CAD Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Fig. 1: HPLC-CAD experimental workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective method for the identification and quantification of lipids. This technique is particularly useful for characterizing the polydispersity of this compound and identifying impurities or degradation products.[5][8]

Quantitative Data Summary
ParameterLC-HRAM-MS for LNP ComponentsReference
Lower Limit of Detection (LOD) for this compound5 pg/µL (25 pg on column)[9]
Linearity (R²) for DOTMA0.9995[10]
Dynamic Range for DOTMA4 orders of magnitude[10]
Mass Accuracy< 3 ppm[8][10]
Experimental Protocol: LC-MS for LNP Components

This protocol is based on methods developed for the characterization and quantification of LNP components.[8][10]

  • HPLC System: A high-performance liquid chromatography system such as the Vanquish™ Horizon.[10]

  • Column: A C30 column is effective for separating the lipid components.[8][10]

  • Mass Spectrometer: A high-resolution accurate-mass (HRAM) mass spectrometer like the Orbitrap Exploris™ 120.[8][10]

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used, where this compound can be observed with multiple charge states (+2, +3, and +4).[9]

  • Data Analysis: Software such as Compound Discoverer™ and LipidSearch™ can be used for lipid identification, impurity characterization, and relative quantification.[8]

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_analysis Data Analysis Sample LNP Formulation Extraction Lipid Extraction Sample->Extraction LC HPLC (C30 Column) Extraction->LC MS HRAM-MS LC->MS Spectra Mass Spectra MS->Spectra Identification Lipid Identification & Quantification Spectra->Identification

Fig. 2: LC-MS experimental workflow.

A key characteristic of this compound is its polydispersity, meaning it exists as a mixture of molecules with varying PEG chain lengths.[8][9] LC-MS analysis can resolve these different chain lengths, which typically range from 34 to 54 (CH₂CH₂O) units.[8][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for structural elucidation and quantitative analysis of lipids, even in complex mixtures.[11][12] High-resolution ¹H-NMR and ¹³C-NMR can provide detailed information about the chemical structure of this compound and differentiate it from other lipids based on the unique chemical shifts of their protons and carbons.[13]

While NMR generally has lower sensitivity compared to MS, it is a valuable tool for confirming the identity and structure of lipids without the need for specific standards for quantification.[11]

Experimental Protocol: ¹H-NMR for Lipid Profiling

The following is a general protocol for NMR-based lipid analysis.[12][14]

  • Sample Preparation: Lipid extracts are prepared and dissolved in an appropriate deuterated solvent.[12]

  • NMR Spectrometer: A high-field NMR spectrometer is used to acquire ¹H-NMR spectra.

  • Data Acquisition: Standard ¹H-NMR experiments are performed.

  • Data Analysis: The resulting spectra are analyzed to identify characteristic peaks for different lipid species. For example, specific proton signals can be assigned to the glycerol (B35011) backbone and acyl chains of the lipids.[11] Quantification can be performed by integrating the signals corresponding to specific protons.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Sample Lipid Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Spectrometer NMR Spectrometer Dissolution->Spectrometer Acquisition Data Acquisition Spectrometer->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Analysis Structural Elucidation & Quantification Spectrum->Analysis

Fig. 3: NMR spectroscopy experimental workflow.

Comparison of Analytical Methods

FeatureHPLCLC-MSNMR Spectroscopy
Principle Separation based on physicochemical properties (e.g., polarity)Separation followed by mass-to-charge ratio determinationNuclear spin properties in a magnetic field
Primary Use Quantification, purity assessmentIdentification, quantification, impurity profiling, polydispersityStructural elucidation, quantification
Selectivity Moderate to highVery highHigh
Sensitivity GoodVery highModerate
Destructive? YesYesNo
Quantitative YesYesYes (without standards)

Conclusion

The choice of analytical method to differentiate this compound from other lipids depends on the specific requirements of the analysis. HPLC with universal detectors like CAD or ELSD is a robust method for routine quality control and quantification. LC-MS offers unparalleled sensitivity and selectivity for detailed characterization, including the analysis of polydispersity and trace impurities. NMR spectroscopy provides invaluable structural information and is a powerful tool for absolute quantification without the need for reference standards. For comprehensive characterization of LNP systems, a combination of these orthogonal techniques is often employed to ensure the identity, purity, and quantity of all lipid components, thereby guaranteeing the quality and consistency of the final therapeutic product.

References

Safety Operating Guide

Navigating the Disposal of DMG-PEG 2000: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) are critical for maintaining a safe laboratory environment and ensuring regulatory adherence. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.

The proper disposal of this compound, a key component in lipid nanoparticle formulations for mRNA delivery, requires careful consideration of its potential hazards and the various forms of waste it can generate.[1] While essential for advancements in drug delivery, its end-of-life management is crucial for environmental and personal safety.

Understanding the Hazard Profile of this compound

A critical aspect of handling this compound is the conflicting information regarding its hazard classification. One Safety Data Sheet (SDS) from MedChemExpress classifies this compound as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and a respiratory tract irritant (Category 3). Conversely, an SDS from Cayman Chemical indicates that the substance is not classified as hazardous.

Given this discrepancy, a conservative approach is strongly recommended. Laboratories should handle and dispose of this compound as a hazardous chemical to ensure the highest level of safety. This involves adhering to all institutional and local regulations for hazardous waste management.

Personal Protective Equipment (PPE)

When handling this compound in any form, appropriate personal protective equipment should be worn. This includes:

  • Safety glasses or goggles to protect from splashes.

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • A lab coat to protect clothing and skin.

  • When handling the solid powder or creating aerosols, a respirator or use of a fume hood is advised to avoid inhalation.

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on its physical state and any solvents or materials it is mixed with. All chemical waste must be managed in designated Satellite Accumulation Areas (SAAs) and collected by the institution's Environmental Health and Safety (EHS) department.

Unused or Expired Solid this compound

Solid this compound that is expired or no longer needed should be disposed of as solid chemical waste.

  • Step 1: Containerization. Place the original container with the unused this compound into a larger, sealable, and chemically compatible waste container. If the original container is compromised, transfer the solid to a new, properly labeled container.

  • Step 2: Labeling. Affix a hazardous waste label to the outer container. The label should clearly state "Hazardous Waste," the chemical name "this compound," and the approximate quantity.

  • Step 3: Storage. Store the container in a designated solid chemical waste SAA, segregated from incompatible materials.

  • Step 4: Pickup. Arrange for pickup by your institution's EHS department.

Solutions of this compound in Organic Solvents

This compound is often dissolved in organic solvents such as ethanol (B145695) or chloroform. These solutions must be disposed of as liquid organic solvent waste.

  • Step 1: Segregation. This waste stream should be segregated as non-halogenated or halogenated organic solvent waste, depending on the solvent used. Never mix these two types of solvent waste.

  • Step 2: Containerization. Use a designated, properly vented, and chemically compatible container for the specific solvent waste stream.

  • Step 3: Labeling. Label the container with a hazardous waste tag immediately. List all chemical constituents, including "this compound" and the solvent(s), with their approximate percentages.

  • Step 4: Storage. Keep the container tightly sealed when not in use and store it in a designated liquid chemical waste SAA with secondary containment.

  • Step 5: Pickup. Once the container is full, request a pickup from your EHS department.

Aqueous Solutions Containing this compound

Aqueous solutions containing this compound, such as buffer solutions from experimental procedures, should be treated as aqueous chemical waste.

  • Step 1: pH Neutralization. If the solution is acidic or basic, neutralize it to a pH between 6.0 and 9.0 before disposal, unless your institution's EHS advises otherwise.

  • Step 2: Containerization. Collect the neutralized aqueous waste in a designated, leak-proof, and compatible container.

  • Step 3: Labeling. Clearly label the container as "Aqueous Hazardous Waste" and list all components, including "this compound" and their concentrations.

  • Step 4: Storage. Store the container in the appropriate SAA, ensuring it is segregated from organic solvents and other incompatible waste streams.

  • Step 5: Pickup. Arrange for collection by your institution's EHS.

Contaminated Labware and Debris

Disposable labware such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be disposed of as solid chemical waste.

  • Step 1: Collection. Collect all contaminated items in a designated, durable, and sealable plastic bag or a rigid container.

  • Step 2: Labeling. Label the bag or container as "Hazardous Waste - Solid Debris Contaminated with this compound."

  • Step 3: Storage. Place the sealed container in the solid chemical waste SAA.

  • Step 4: Pickup. Request pickup from your EHS department.

Summary of Disposal Procedures

Waste TypeContainerLabeling RequirementsDisposal Path
Unused/Expired Solid Original container inside a larger, sealed, compatible container"Hazardous Waste," "this compound," quantitySolid Chemical Waste Stream via EHS
Organic Solvent Solutions Vented, compatible solvent waste container"Hazardous Waste," all constituents and percentagesLiquid Organic Solvent Waste Stream (Halogenated or Non-Halogenated) via EHS
Aqueous Solutions Leak-proof, compatible container"Aqueous Hazardous Waste," all constituents and concentrationsAqueous Chemical Waste Stream via EHS
Contaminated Labware Sealable plastic bag or rigid container"Hazardous Waste - Solid Debris Contaminated with this compound"Solid Chemical Waste Stream via EHS

Decision-Making for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Unused/Expired Solid waste_type->solid Solid organic Solution in Organic Solvent waste_type->organic Liquid (Organic) aqueous Aqueous Solution waste_type->aqueous Liquid (Aqueous) labware Contaminated Labware/Debris waste_type->labware Solid (Contaminated) solid_proc Dispose as Solid Chemical Waste solid->solid_proc organic_proc Segregate and Dispose as Liquid Organic Solvent Waste organic->organic_proc aqueous_proc Dispose as Aqueous Chemical Waste aqueous->aqueous_proc labware_proc Dispose as Contaminated Solid Waste labware->labware_proc ehs Arrange for EHS Pickup solid_proc->ehs organic_proc->ehs aqueous_proc->ehs labware_proc->ehs

Caption: Decision workflow for this compound waste disposal.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Dmg-peg 2000

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000). Adherence to these procedures is vital for ensuring laboratory safety and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a lipid excipient used in the formulation of lipid nanoparticles (LNPs) for applications such as mRNA vaccine development.[1][2][3] While some suppliers classify it as not hazardous under the Globally Harmonized System (GHS), others indicate potential hazards.[4][5] One Safety Data Sheet (SDS) classifies this compound as harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation. Given the conflicting information and that the toxicological properties are not fully known, it is imperative to handle this compound with caution and utilize appropriate personal protective equipment (PPE).

The recommended PPE for handling this compound includes:

  • Hand Protection: Wear protective, impermeable, and resistant gloves.

  • Eye and Face Protection: Use safety goggles with side-shields or a face shield.

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.

  • Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.

Quantitative Safety Data Summary

ParameterValueSource
Occupational Exposure LimitNot EstablishedN/A
Glove Breakthrough TimeNot SpecifiedN/A

Experimental Protocols: Donning and Doffing of PPE

Proper donning and doffing of PPE are critical to prevent contamination. Follow this step-by-step procedure:

Donning Procedure:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Gown: Put on an impervious gown, ensuring it is securely fastened.

  • Mask or Respirator: Secure a mask or respirator, ensuring a proper fit.

  • Goggles or Face Shield: Put on safety goggles or a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the gown.

Doffing Procedure:

  • Gloves: Remove gloves by peeling them off from the cuff to the fingertips, turning them inside out.

  • Gown: Untie and remove the gown, folding the contaminated side inward.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles or Face Shield: Remove eye and face protection from the back.

  • Mask or Respirator: Remove the mask or respirator from the back.

  • Final Hand Hygiene: Wash and dry your hands thoroughly.

Operational Plan: Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and inhalation of dust or aerosols.

  • Use in a well-ventilated area, preferably with local exhaust ventilation.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the substance.

Storage:

  • Store in a tightly sealed container in a cool, well-ventilated area.

  • The recommended storage temperature is -20°C.

  • Protect from moisture and light.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. For spills, absorb the substance with a liquid-binding material like diatomite and decontaminate surfaces with alcohol before disposal. Contaminated clothing should be removed and washed before reuse.

Visual Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process and workflow for selecting and using Personal Protective Equipment when handling this compound.

PPE_Workflow_DMG_PEG_2000 start Start: Prepare to Handle This compound assess_task Assess Task and Potential for Exposure (e.g., weighing, dissolution, transfer) start->assess_task select_ppe Select Appropriate PPE Based on Assessment assess_task->select_ppe don_ppe Don PPE in Correct Sequence select_ppe->don_ppe Minimum: Gloves, Gown, Eye Protection note If aerosolization is possible, add respiratory protection. select_ppe->note handle_chemical Perform Chemical Handling Procedure in a Ventilated Area don_ppe->handle_chemical doff_ppe Doff PPE Carefully to Avoid Contamination handle_chemical->doff_ppe dispose_waste Dispose of Contaminated PPE and Chemical Waste According to Regulations doff_ppe->dispose_waste end End: Complete Task dispose_waste->end

Caption: Workflow for PPE selection and use when handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.